molecular formula C9H9Cl2NO2 B045175 3-Amino-3-(2,3-dichlorophenyl)propanoic acid CAS No. 117391-56-7

3-Amino-3-(2,3-dichlorophenyl)propanoic acid

Cat. No.: B045175
CAS No.: 117391-56-7
M. Wt: 234.08 g/mol
InChI Key: GQKLESLYMHWBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a chiral β-amino acid derivative of significant interest in medicinal chemistry and neuroscience research. Its core structure, featuring a 2,3-dichlorophenyl moiety and a β-amino acid backbone, makes it a valuable precursor and building block for the synthesis of more complex pharmacologically active compounds. Researchers utilize this chemical to develop potential ligands for various neurological targets, drawing parallels to related compounds that interact with GABAergic systems or act as metabotropic glutamate receptor (mGluR) modulators. The presence of the dichlorinated aromatic ring is crucial for enhancing lipophilicity and influencing binding affinity to specific protein pockets. The primary amine and carboxylic acid functional groups provide versatile handles for further chemical modification, such as amide coupling or salt formation, enabling the creation of targeted molecular libraries. This compound is essential for investigating structure-activity relationships (SAR) in the design of novel central nervous system (CNS) agents and for probing biochemical pathways involved in neurotransmission. It is supplied as a high-purity material to ensure reproducibility in experimental outcomes.

Properties

IUPAC Name

3-amino-3-(2,3-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKLESLYMHWBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377359
Record name 3-amino-3-(2,3-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117391-56-7
Record name 3-amino-3-(2,3-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide on the Structure Elucidation of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid. Due to the limited availability of published experimental data for this specific isomer, this document presents a combination of established synthesis protocols for analogous compounds and predicted spectroscopic data based on well-understood principles of analytical chemistry and data from structurally related molecules.

Chemical Structure and Properties

This compound is a non-canonical β-amino acid. Its structure consists of a propanoic acid backbone with an amino group and a 2,3-dichlorophenyl group attached to the β-carbon. The presence of the dichlorinated aromatic ring and the chiral center makes it a compound of interest in medicinal chemistry, potentially as an analogue of bioactive molecules like Baclofen, a known GABA-B receptor agonist.

Basic Properties:

  • Molecular Formula: C₉H₉Cl₂NO₂

  • Molecular Weight: 234.08 g/mol

  • Appearance: Expected to be a white to off-white solid.[1]

Chemical Structure Diagram:

workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis One-Pot Synthesis Purification Recrystallization Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation gaba_pathway Ligand This compound (GABA Analogue) Receptor GABA-B Receptor Ligand->Receptor G_protein Gi/o Protein Activation Receptor->G_protein AC Adenylyl Cyclase (Inhibition) G_protein->AC K_channel K+ Channel (Activation) G_protein->K_channel Ca_channel Ca2+ Channel (Inhibition) G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release

References

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic Acid

Abstract

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a non-canonical amino acid derivative that has garnered significant interest within the scientific community. Its unique molecular architecture, characterized by a stereospecific amine on a propanoic acid backbone and a dichlorinated phenyl ring, makes it a valuable chiral building block in medicinal chemistry and pharmaceutical development. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis considerations, and key applications. We will explore its utility as a precursor in the development of novel therapeutics, particularly for neurological disorders, and discuss its role in neurotransmitter research and biochemical assays. The document concludes with essential safety, handling, and storage protocols to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a solid, white to off-white compound at room temperature.[1] The presence of the dichlorophenyl group is a key structural feature that enhances its biological activity, making it a valuable building block for synthesizing various therapeutic agents.[1] Its specific optical rotation confirms the (S)-enantiomeric configuration, a critical parameter for stereospecific interactions with biological targets.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 748128-13-4[1][2]
Molecular Formula C₉H₉Cl₂NO₂[1]
Molecular Weight 234.08 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥ 98% (HPLC)[1]
Synonyms L-β-Phe(2,3-DiCl)-OH, (S)-2,3-Dichloro-β-phenylalanine[1]
Optical Rotation [a]D²⁵ = -36.0 ± 2º (C=1 in 0.5N NaOH)[1]
PubChem ID 2764208[1]
MDL Number MFCD04113671[1]

Synthesis and Chemical Reactivity

The synthesis of chiral β-amino acids like (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid typically involves multi-step organic synthesis protocols. While specific proprietary methods may vary, a generalized approach often starts with commercially available chlorinated aromatic compounds. The key challenge lies in the stereoselective introduction of the amine group to establish the desired (S)-configuration.

A conceptual synthetic pathway is outlined below. A common strategy involves the asymmetric reduction of an enamine or the use of chiral auxiliaries to guide the stereochemistry of the reaction. The final product must be purified, typically by recrystallization or chromatography, to achieve the high purity required for pharmaceutical applications.[3]

G cluster_0 Conceptual Synthesis Workflow A Starting Materials (e.g., 2,3-Dichlorobenzaldehyde, Malonic Acid) B Condensation Reaction A->B C Intermediate Formation (e.g., Cinnamic Acid Derivative) B->C D Asymmetric Amination (Chiral Catalyst or Auxiliary) C->D E Stereoselective Reduction D->E F Deprotection & Hydrolysis E->F G Final Product (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid F->G H Purification (Chromatography/Recrystallization) G->H

Caption: Generalized workflow for the synthesis of the target compound.

Applications in Research and Drug Development

The primary value of (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid lies in its role as a specialized building block for creating more complex molecules with specific therapeutic functions.[1] Its structural characteristics allow for modifications that can lead to improved efficacy and reduced side effects in drug candidates.[1]

Pharmaceutical and Medicinal Chemistry

This compound is a key intermediate in pharmaceutical development, particularly for drugs targeting the central nervous system.[1] Researchers have utilized it in the design of potent neuroprotective drugs and as a potential treatment for a variety of neurological disorders.[1] The dichlorophenyl moiety is critical, as it can enhance binding affinity to biological targets and improve pharmacokinetic properties compared to non-halogenated analogues.[1][4] It also shows potential for developing new anti-inflammatory and analgesic medications.[1]

Neurotransmitter Research

It is frequently used in studies related to neurotransmitter activity.[1] As an analogue of natural amino acids, it can be used to probe the mechanisms of action of neurotransmitter systems and evaluate the pharmacological profiles of potential therapeutic agents.[1]

Broader Research Applications

Beyond neuroscience, the compound has potential uses in other fields. It has been explored in material science for creating novel polymers and in the agrochemical industry for developing new herbicides.[1]

G cluster_0 Core Compound and its Applications A (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid Structural Features: Chiral Center, Dichlorophenyl Group B Pharmaceutical Development A:f0->B Building Block for Neuroprotective Drugs C Neurotransmitter Research A:f0->C Probe for CNS Mechanisms of Action D Biochemical Assays A:f0->D Tool for Evaluating Therapeutic Efficacy E Material Science & Agrochemicals A:f0->E Intermediate for Novel Polymers

Caption: Key application areas stemming from the compound's unique structure.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 748128-13-4 was not available in the search results, data from structurally similar compounds, such as other dichlorophenyl amino acids, provides essential guidance. Users must always consult the specific SDS for the product they are handling.

  • Hazard Identification : Similar compounds are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5] The signal word is typically "Warning".[5][6]

  • Handling : Use in a well-ventilated area or outdoors.[5] Avoid breathing dust, fumes, or vapors.[6] Avoid contact with skin and eyes.[6][7] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[5] Wash hands thoroughly after handling.[5]

  • First Aid :

    • If on Skin : Wash with plenty of soap and water. If irritation occurs, seek medical advice.[5][6]

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5][6]

    • If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

  • Storage : Store in a cool, dry, and well-ventilated place.[1][6] The recommended storage temperature is between 0-8°C.[1][8] Keep the container tightly closed.[6]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Conclusion

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a highly valuable, non-proteinogenic amino acid with significant utility in scientific research and development. Its defined stereochemistry and unique dichlorophenyl substitution pattern make it an important chiral building block for synthesizing novel compounds with enhanced biological activity. Its primary applications are in pharmaceutical discovery, especially for neurological conditions, but its utility extends to broader chemical synthesis. Adherence to strict safety and handling protocols is essential when working with this compound to ensure a safe and effective research environment.

References

A Technical Guide to the Physicochemical Properties of Dichlorophenyl Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of dichlorophenyl beta-amino acids. These non-proteinogenic amino acids are of significant interest in medicinal chemistry and drug development due to their unique structural features, which can influence peptide conformation, metabolic stability, and biological activity.[1][2] This document details key parameters, presents experimental protocols for their determination, and visualizes relevant workflows and biological pathways.

Core Physicochemical Properties

The positioning of the chloro-substituents on the phenyl ring, as well as the specific isomer of the beta-amino acid, significantly influences the molecule's electronic and steric properties. These, in turn, dictate its behavior in biological systems. Below is a summary of available data for representative dichlorophenyl amino acid derivatives.

Quantitative Data Summary

The following tables summarize key physicochemical data for various dichlorophenyl amino acid derivatives. It is important to note that many values are computationally predicted and should be confirmed experimentally.

Table 1: Computed Properties of Dichlorophenyl Amino Acid Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Boiling Point (°C)Density (g/cm³)
N-[3,4-Dichlorophenyl]-beta-alanineC₉H₉Cl₂NO₂234.083.4--
(S)-2-Amino-3-(2,4-dichlorophenyl)propanoic acid (L-2,4-Dichlorophenylalanine)C₉H₉Cl₂NO₂234.20-368.1 at 760mmHg1.45
3-Amino-3-(2,4-dichlorophenyl)propionic acidC₉H₉Cl₂NO₂234.08---
4-Amino-1-(2,5-dichlorophenyl)pentan-2-oneC₁₁H₁₃Cl₂NO246.132.2--
3-Amino-1-(2,4-dichlorophenyl)pentan-1-oneC₁₁H₁₃Cl₂NO246.132.8--

Data sourced from PubChem and other chemical suppliers.[3][][5][6][7] Note: XLogP3 is a commonly used computational method for estimating logP.

Table 2: Experimentally Relevant Properties

PropertyGeneral Observations for Amino AcidsSignificance in Drug Development
Melting Point Typically high (e.g., 200-300°C) due to strong ionic interactions in the zwitterionic form; often decompose before melting.[8]Indicates purity and lattice energy of the solid form, affecting solubility and dissolution rate.[9]
Solubility Generally soluble in water and insoluble in non-polar organic solvents.[8][10] Solubility is pH-dependent, with a minimum at the isoelectric point.[11][12]Critical for formulation, bioavailability, and administration route. Poor solubility is a major challenge in drug development.[9][13]
pKa Amino acids have at least two pKa values: ~2-2.5 for the carboxylic acid group and ~9-10 for the amino group.[14] Side chains can have additional pKa values.[14]Determines the ionization state of the molecule at a given pH, which affects solubility, membrane permeability, and receptor binding.
logP / logD A measure of lipophilicity. For ionizable molecules like amino acids, logD (distribution coefficient) is pH-dependent.A key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A balance between hydrophilicity and lipophilicity is crucial.[15]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline standard protocols for determining the key properties of dichlorophenyl beta-amino acids.

Determination of pKa by Titration

The acid dissociation constants (pKa) are determined by monitoring the pH of an amino acid solution as it is titrated with a strong acid and a strong base.[16][17]

Principle: Amino acids are amphoteric molecules that can act as both acids and bases.[17] Titration with an acid protonates the carboxylate group, while titration with a base deprotonates the ammonium group. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.[17]

Methodology:

  • Preparation: Prepare a 0.1 M solution of the dichlorophenyl beta-amino acid in deionized water. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[18]

  • Acidic Titration:

    • Pipette a known volume (e.g., 20 mL) of the amino acid solution into a beaker.[18]

    • Measure the initial pH.

    • Add small, precise increments (e.g., 0.3 mL) of 0.1 M HCl from a burette.[18]

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue until the pH drops to approximately 1.5.[18]

  • Basic Titration:

    • Rinse the electrode thoroughly and use a fresh 20 mL sample of the amino acid solution.

    • Titrate with 0.1 M NaOH in a similar incremental manner until the pH reaches approximately 12.5.[18]

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate two titration curves.

    • The pKa of the carboxyl group (pKa1) is the pH at the midpoint of the first equivalence point in the acidic titration.

    • The pKa of the amino group (pKa2) is the pH at the midpoint of the equivalence point in the basic titration.

    • The isoelectric point (pI) can be calculated as the average of pKa1 and pKa2.[14]

Workflow Visualization:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 0.1M Amino Acid Solution B Prepare 0.1M HCl & 0.1M NaOH C Calibrate pH Meter D Titrate with 0.1M HCl C->D E Titrate with 0.1M NaOH C->E F Plot Titration Curve (pH vs. Volume) D->F E->F G Determine pKa values from midpoints F->G H Calculate pI G->H G cluster_membrane Postsynaptic Membrane receptor GABA-A Receptor (Chloride Channel) Cl_in Cl⁻ Influx receptor->Cl_in Channel Opens GABA GABA (Neurotransmitter) GABA->receptor Binds to orthosteric site BZ Dichlorophenyl Derivative (Benzodiazepine-like Modulator) BZ->receptor Binds to allosteric site Hyper Neuronal Hyperpolarization Cl_in->Hyper Inhibition Inhibitory Effect (Reduced Neuronal Excitability) Hyper->Inhibition

References

Biological activity of substituted β-phenylalanine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of Substituted β-Phenylalanine Derivatives

Introduction

β-Phenylalanine derivatives (β-PADs) are a class of non-proteogenic amino acids that have garnered significant attention in medicinal chemistry. Their structural similarity to natural α-amino acids allows them to be recognized by biological systems, while their modified backbone often confers greater stability against proteolytic degradation.[1][2] This unique combination of properties makes β-PADs valuable scaffolds in drug discovery, serving as core components in the development of novel therapeutic agents with a wide range of biological activities, including anticancer, enzyme inhibitory, and ion channel modulatory effects.[1][2][3] This guide provides a technical overview of the synthesis, biological evaluation, and mechanisms of action of various substituted β-phenylalanine derivatives.

Anticancer Activity

Substituted β-phenylalanine derivatives have emerged as a promising class of compounds for cancer therapy. Their structural versatility allows for the synthesis of molecules that can target various pathways involved in tumor growth, proliferation, and drug resistance.[1][4]

Mechanisms of Action and Signaling Pathways

Several key cancer-related targets have been identified for β-phenylalanine derivatives:

  • Eukaryotic Elongation Factor 2 Kinase (eEF2K) Inhibition : eEF2K is implicated in tumor resistance to chemotherapy and angiogenesis.[1] Certain β-PADs have been designed to inhibit this kinase, demonstrating anti-proliferative activity in breast cancer models.[1][5]

  • Proteasome Inhibition : The proteasome is a critical target in cancer due to its role in apoptosis. To mitigate the side effects of existing drugs like bortezomib, pseudopeptide inhibitors incorporating β-PADs have been developed. These di- and tripeptide derivatives show potent proteasome inhibition.[1]

  • Aminopeptidase N (APN/CD13) Targeting : APN is a membrane-bound enzyme often overexpressed in tumors, playing a role in invasion and metastasis. β-Phenylalanine scaffolds have been used to create compounds with potential therapeutic activity against APN.[5]

  • Overcoming Drug Resistance : Some novel Schiff base derivatives of β-phenylalanine have shown potent antiproliferative activity in both drug-sensitive (H69) and multidrug-resistant (H69AR) small cell lung cancer cell lines, suggesting they may overcome common drug resistance mechanisms.[4][5][6]

The following diagram illustrates the general approach to identifying and validating anticancer β-phenylalanine derivatives.

anticancer_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_validation Mechanism & Resistance Studies b_phe β-Phenylalanine Scaffold deriv Chemical Modification (e.g., Azoles, Sulfonamides) b_phe->deriv screen Initial Cytotoxicity Screening (e.g., A549 Lung Cancer Cells) deriv->screen Test Compounds lead_id Lead Compound Identification screen->lead_id mdr Multi-Drug Resistant Cell Line Testing (H69AR) lead_id->mdr Validate Leads target Target Identification (e.g., eEF2K, Proteasome) mdr->target target->b_phe Optimize Scaffold

Workflow for Anticancer β-Phenylalanine Derivative Development.

The diagram below shows the inhibition of key signaling targets in cancer by β-PADs.

cancer_pathways bpad β-Phenylalanine Derivatives eef2k eEF2K bpad->eef2k proteasome Proteasome bpad->proteasome apn APN/CD13 bpad->apn prolif Tumor Proliferation & Angiogenesis eef2k->prolif apoptosis Blocked Apoptosis proteasome->apoptosis invasion Invasion & Metastasis apn->invasion

Inhibition of Key Cancer Targets by β-Phenylalanine Derivatives.
Quantitative Data on Anticancer Activity

The following table summarizes the inhibitory concentrations of various β-phenylalanine derivatives against cancer-related targets.

Compound IDTarget/Cell LineActivity TypeValueReference
10 eEF2KIC₅₀18.7 µM[1]
11 EGFRIC₅₀22 nM[1]
12 (Dipeptide) ProteasomeIC₅₀1 µM[1]
13 (Tripeptide) ProteasomeIC₅₀1 µM[1]
14 ProteasomeIC₅₀9 nM[1]
15 ProteasomeIC₅₀1 nM[1]
5 A549 Cells% Viability~40% at 100 µM[4]
13b A549 Cells% Viability~35% at 100 µM[4]
13b H69AR (Resistant)% Viability~50% at 100 µM[4][5]
Experimental Protocols

General Synthesis of Azole-Containing β-Phenylalanine Derivatives [4]

  • Core Synthesis : 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoic acid is prepared using β-phenylalanine as the starting scaffold.

  • Hydrazide Formation : The resulting β-amino acid derivative is converted to the corresponding hydrazide.

  • Heterocycle Formation : The hydrazide serves as a key intermediate for developing structurally diverse heterocyclic derivatives, including pyrazoles, thiadiazoles, oxadiazoles, and triazoles, through reactions with appropriate reagents.

  • Schiff Base Analogues : Schiff bases are synthesized from the triazole derivatives to further enhance biological activity.

Cell Viability (MTT) Assay [4][7]

  • Cell Seeding : Human lung adenocarcinoma (A549) or small cell lung cancer (H69, H69AR) cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with the synthesized β-phenylalanine derivatives at a fixed concentration (e.g., 100 µM) for a specified duration (e.g., 24 hours). Control wells include untreated cells and cells treated with standard chemotherapeutics like doxorubicin or cisplatin.

  • MTT Addition : After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the untreated control cells.

Dipeptidyl Peptidase 4 (DPP-4) Inhibition

Beyond cancer, substituted β-phenylalanine derivatives have been explored as inhibitors of dipeptidyl peptidase 4 (DPP-4), a key target in the management of type 2 diabetes.

Mechanism of Action

DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, β-phenylalanine derivatives can prolong the action of GLP-1, leading to enhanced insulin secretion and improved glucose control. A series of novel benzyl-substituted (S)-phenylalanine derivatives have demonstrated potent and selective DPP-4 inhibition.[8]

The diagram below illustrates the role of β-PADs as DPP-4 inhibitors.

dpp4_mechanism bpad (S)-Phenylalanine Derivatives dpp4 DPP-4 Enzyme bpad->dpp4 Inhibition inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 Degrades glp1 Active GLP-1 (Incretin Hormone) glp1->dpp4 pancreas Pancreas glp1->pancreas Stimulates insulin ↑ Insulin Secretion pancreas->insulin glucose ↓ Blood Glucose insulin->glucose

Mechanism of DPP-4 Inhibition by Phenylalanine Derivatives.
Quantitative Data on DPP-4 Inhibition

A series of benzyl-substituted (S)-phenylalanine derivatives showed potent DPP-4 inhibition, with many surpassing the activity of the marketed drug sitagliptin.[8]

Compound IDTargetActivity TypeValueNotes
Series 6 DPP-4IC₅₀3.79 – 25.52 nMSuperior to sitagliptin
6g DPP-4IC₅₀3.79 nMHighly selective over DPP-7, DPP-8, and DPP-9
Experimental Protocols

DPP-4 Inhibition Assay [8]

  • Reaction Mixture : The assay is typically performed in a 96-well plate containing purified recombinant human DPP-4 enzyme, a buffer solution, and the test compound (β-phenylalanine derivative) at various concentrations.

  • Substrate Addition : The reaction is initiated by adding a fluorogenic substrate, such as Gly-Pro-AMC.

  • Incubation : The mixture is incubated at a controlled temperature (e.g., 37°C).

  • Fluorescence Measurement : The enzymatic cleavage of the substrate releases a fluorescent product (AMC), and the increase in fluorescence is monitored over time using a fluorescence plate reader.

  • IC₅₀ Calculation : The rate of reaction is determined for each compound concentration. The IC₅₀ value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Oral Glucose Tolerance Test (OGTT) in Rats [8]

  • Animal Model : Normal Sprague Dawley rats are used for the in vivo evaluation.

  • Fasting : The animals are fasted overnight prior to the experiment.

  • Compound Administration : The test compound (e.g., derivative 6g) is administered orally at different doses.

  • Glucose Challenge : After a set period (e.g., 30 minutes), a glucose solution is administered orally to all animals.

  • Blood Sampling : Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement : Blood glucose levels are measured using a glucometer. The data is used to plot a glucose excursion curve, and the area under the curve (AUC) is calculated to assess the compound's efficacy in improving glucose tolerance.

Other Biological Activities

  • TRPM8 Channel Modulation : Phenylalanine-derived β-lactams have been identified as potent antagonists of the TRPM8 channel, a cold-sensing ion channel implicated in pain and cancer. The (3R,4R)-diastereoisomer of one such derivative was found to be the most potent, with an IC₅₀ value of 50 nM.[9]

  • Fluorinated Phenylalanine Derivatives : The incorporation of fluorine into the phenylalanine structure can enhance protein stability and alter enzymatic activity. These derivatives are used as tools to study enzyme-substrate complexes and have applications as therapeutic agents.[10]

Conclusion and Future Perspectives

Substituted β-phenylalanine derivatives represent a highly versatile and robust scaffold in modern drug discovery. Their inherent stability and capacity for diverse chemical modification have enabled the development of potent and selective modulators for a range of biological targets. The promising results in anticancer and antidiabetic research highlight the significant therapeutic potential of this compound class. Future work will likely focus on optimizing pharmacokinetic properties, exploring novel substitutions to target other disease pathways, and advancing lead candidates into clinical development. The use of biocatalysis and green chemistry methods for synthesis is also an emerging area of interest for sustainable industrial production.[1][3]

References

Potential Therapeutic Targets of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a synthetic amino acid derivative with significant potential in pharmaceutical research and development, particularly in the domain of neuroscience.[1] While direct pharmacological data for this specific compound is limited in publicly available literature, its close structural resemblance to Baclofen, a potent and clinically utilized agonist of the Gamma-Aminobutyric Acid (GABA) type B receptor (GABA-B), strongly suggests that its primary therapeutic target is the GABA-B receptor. This guide synthesizes the available information on structurally similar compounds and outlines the presumed mechanism of action, potential therapeutic applications, and the experimental methodologies required to validate these hypotheses. The central premise of this document is that this compound acts as a GABA-B receptor agonist, and the subsequent information is presented through this lens.

Introduction: The GABA-B Receptor as a Therapeutic Target

The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates the slow and prolonged inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system (CNS).[2] Activation of GABA-B receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability.[3] This is achieved through the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[2]

Due to their role in dampening neuronal activity, GABA-B receptors are a critical target for therapeutic intervention in a variety of neurological and psychiatric disorders.[4] Agonists of the GABA-B receptor, such as Baclofen, are established treatments for conditions characterized by neuronal hyperexcitability, including muscle spasticity.[4] The structural features of this compound, particularly the presence of a dichlorophenyl ring attached to a GABA backbone, suggest a high probability of interaction with the GABA-B receptor.[1]

Presumed Mechanism of Action of this compound

Based on its structural similarity to Baclofen, this compound is hypothesized to function as a direct agonist at the GABA-B receptor. The proposed signaling pathway is as follows:

GABA_B_Signaling Compound This compound (Hypothesized Agonist) GABAB_R GABA-B Receptor Compound->GABAB_R Binds to G_Protein Gi/o Protein GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Production↓ K_Channel K+ Channel K_efflux K+ Efflux K_Channel->K_efflux Ca_Channel Ca2+ Channel Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Influx↓ G_alpha->AC Inhibits G_betagamma->K_Channel Activates G_betagamma->Ca_Channel Inhibits Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Ca_influx->Reduced_Excitability Hyperpolarization->Reduced_Excitability

Caption: Hypothesized signaling pathway of this compound.

Quantitative Data for Structurally Related GABA-B Receptor Agonists

To provide a framework for the potential potency of this compound, the following table summarizes quantitative data for Baclofen and other relevant GABA-B receptor agonists. It is anticipated that experimental validation of the subject compound would yield values within a comparable range.

CompoundAssay TypeTargetSpeciesKi (nM)EC50 (nM)Reference
(-)-BaclofenRadioligand Binding (--INVALID-LINK---baclofen)GABA-B ReceptorRat Kidney24.6 (Kd)-[5]
Racemic BaclofenRadioligand Binding ([3H]GABA)GABA-B ReceptorRat Brain6000-[4]
BaclofenFunctional Assay (Dopamine neuron firing)GABA-B ReceptorRat Midbrain Slices-270[6]
LesogaberanRadioligand Binding ([3H]GABA)GABA-B ReceptorRat Brain5.1-[4]
LesogaberanFunctional AssayHuman recombinant GABA-B Receptor--8.6[4]

Experimental Protocols for Target Validation and Characterization

To empirically determine the therapeutic targets and mechanism of action of this compound, a series of in vitro and electrophysiological assays are required. The following protocols are standard methodologies for characterizing GABA-B receptor agonists.

Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of the test compound for the GABA-B receptor.

Objective: To quantify the displacement of a radiolabeled ligand from the GABA-B receptor by this compound.

Materials:

  • Test compound: this compound

  • Radioligand: --INVALID-LINK---Baclofen or [3H]GABA

  • Membrane preparation: Rat brain cortical membranes or cells expressing recombinant human GABA-B receptors

  • Assay buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • Non-specific binding control: Unlabeled GABA (1 mM)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the membrane preparation, radioligand, and either the test compound, buffer (for total binding), or unlabeled GABA (for non-specific binding).

  • Incubate at room temperature for 60 minutes.

  • Rapidly filter the reaction mixture through glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Incubate Membrane Prep, Radioligand, and Test Compound A->B C Filter and Wash to Separate Bound and Free Ligand B->C D Measure Radioactivity with Scintillation Counter C->D E Calculate Specific Binding D->E F Determine IC50 and Calculate Ki E->F

Caption: Workflow for a radioligand binding assay.

[35S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor upon agonist binding.

Objective: To determine the potency (EC50) and efficacy of this compound in activating G-protein signaling downstream of the GABA-B receptor.

Materials:

  • Test compound: this compound

  • [35S]GTPγS

  • Membrane preparation: Rat brain cortical membranes or cells expressing recombinant human GABA-B receptors

  • GDP

  • Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

  • Basal control: Buffer only

  • Stimulated control: GABA

Procedure:

  • Prepare serial dilutions of this compound.

  • Pre-incubate the membrane preparation with GDP.

  • Add the test compound or control to the membranes.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate at 30°C for 30 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Plot the concentration-response curve and determine the EC50 and maximal efficacy.[7]

Electrophysiology: Whole-Cell Patch-Clamp

This technique directly measures the effect of the test compound on ion channel activity in individual neurons.

Objective: To characterize the functional consequences of GABA-B receptor activation by this compound on neuronal membrane potential and ion currents.

Materials:

  • Test compound: this compound

  • Cultured neurons or acute brain slices

  • Patch-clamp rig with amplifier and data acquisition system

  • Glass micropipettes

  • Extracellular and intracellular recording solutions

Procedure:

  • Prepare a cultured neuron or an acute brain slice for recording.

  • Establish a whole-cell patch-clamp configuration on a target neuron.

  • Record baseline membrane potential and ion channel activity.

  • Perfuse the cell with a solution containing this compound at various concentrations.

  • Measure changes in membrane potential (hyperpolarization) and the activation of potassium currents or inhibition of calcium currents.

  • Wash out the compound to observe the reversibility of the effect.

  • The effects of the compound can be blocked by a selective GABA-B receptor antagonist to confirm the mechanism of action.[8]

Patch_Clamp_Workflow A Prepare Cultured Neurons or Brain Slices B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Neuronal Activity B->C D Perfuse with Test Compound C->D E Measure Changes in Membrane Potential and Ion Currents D->E F Washout and Observe Reversibility E->F

Caption: Workflow for a whole-cell patch-clamp experiment.

Potential Therapeutic Indications

Given the established roles of GABA-B receptor agonists, this compound, if confirmed as an agonist, could have therapeutic potential in a range of disorders, including:

  • Spasticity: As a muscle relaxant for conditions such as multiple sclerosis and spinal cord injury.

  • Pain: For the management of neuropathic pain.

  • Anxiety Disorders: By reducing neuronal hyperexcitability in relevant brain circuits.

  • Addiction: To modulate reward pathways and reduce cravings.

  • Gastroesophageal Reflux Disease (GERD): By reducing transient lower esophageal sphincter relaxations.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is not yet widely published, its strong structural analogy to Baclofen provides a solid foundation for the hypothesis that it is a GABA-B receptor agonist. The information and protocols presented in this guide offer a comprehensive framework for the systematic investigation of this compound. Elucidating its pharmacological profile through the described experimental approaches will be crucial in determining its potential as a novel therapeutic agent for a variety of neurological and other disorders. Further research is warranted to validate these potential therapeutic applications and to fully characterize the safety and efficacy of this promising compound.

References

3-Amino-3-(2,3-dichlorophenyl)propanoic Acid: An Evaluation of its Potential as a GABA Analog

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-amino-3-(2,3-dichlorophenyl)propanoic acid as a potential Gamma-Aminobutyric Acid (GABA) analog. While this specific compound is recognized as a valuable building block in the development of therapeutics for neurological disorders, direct evidence of its activity as a GABA analog is not present in the current scientific literature. However, research on the structurally similar compound, 3-amino-3-(4-chlorophenyl)propanoic acid, has demonstrated weak antagonist activity at the GABAB receptor. This guide will leverage data from this analog to infer potential properties and guide future research into the GABAergic activity of this compound.

Introduction

This compound is a synthetic amino acid derivative that has garnered interest in the pharmaceutical industry for its potential applications in treating a range of neurological conditions.[1] Its chemical structure, featuring a dichlorinated phenyl ring, suggests that it may interact with various central nervous system targets. While its role as a potential neuroprotective, anti-inflammatory, and analgesic agent has been suggested, its specific mechanism of action, particularly in relation to the GABAergic system, remains largely unexplored.[1]

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are well-established targets for a variety of drugs, including anxiolytics, sedatives, and anticonvulsants.[2][3] Therefore, identifying novel compounds that modulate GABAergic signaling is of significant therapeutic interest.

This guide will synthesize the available information on this compound and its analogs to provide a framework for its investigation as a potential GABA analog.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C9H9Cl2NO2[4]
Molecular Weight 234.08 g/mol [4]
CAS Number 117391-56-7[4]
Appearance White to off-white solid[1]

Evidence for GABAergic Activity: A Focus on Analogs

Direct experimental data on the interaction of this compound with GABA receptors is currently unavailable. However, a study on the closely related monochlorinated analog, 3-amino-3-(4-chlorophenyl)propanoic acid , has shown that it acts as a weak, specific antagonist at the GABAB receptor.

Quantitative Data for 3-Amino-3-(4-chlorophenyl)propanoic acid

The antagonist activity of 3-amino-3-(4-chlorophenyl)propanoic acid at the GABAB receptor is summarized in Table 2.

ParameterValue
pA2 3.5

The pA2 value is a measure of the potency of an antagonist. A lower pA2 value, such as the 3.5 reported for 3-amino-3-(4-chlorophenyl)propanoic acid, indicates relatively weak antagonist activity.

Proposed Signaling Pathway

Based on the data from its 4-chloro analog, it is hypothesized that if this compound interacts with the GABAergic system, it may act as a GABAB receptor antagonist. The signaling pathway for a GABAB receptor antagonist is depicted below.

GABAB_Antagonist_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAB_R_pre GABAB Receptor GABA->GABAB_R_pre Binds Ca_channel Ca²⁺ Channel GABAB_R_pre->Ca_channel Inhibits Vesicle Synaptic Vesicle (GABA) Ca_channel->Vesicle Triggers Fusion Release GABA Release Vesicle->Release Exocytosis Compound This compound (Hypothetical Antagonist) Compound->GABAB_R_pre Blocks GABAB_R_post GABAB Receptor K_channel K⁺ Channel GABAB_R_post->K_channel Activates Hyperpolarization Hyperpolarization (Inhibition) K_channel->Hyperpolarization Leads to Compound_post This compound (Hypothetical Antagonist) Compound_post->GABAB_R_post Blocks GABA_synapse GABA GABA_synapse->GABAB_R_post Binds

Caption: Hypothetical mechanism of this compound as a GABAB receptor antagonist.

Experimental Protocols

To definitively determine the GABAergic activity of this compound, a series of in vitro and in vivo experiments are necessary. The following are proposed experimental workflows based on standard pharmacological practices.

Synthesis of this compound

A general synthetic route for similar compounds involves the reaction of a substituted benzaldehyde with malonic acid and an ammonia source. A potential workflow is outlined below.

Synthesis_Workflow start 2,3-Dichlorobenzaldehyde reaction1 Knoevenagel-Doebner Condensation start->reaction1 reagent1 Malonic Acid + Ammonium Acetate reagent1->reaction1 intermediate Intermediate reaction1->intermediate reaction2 Reduction (e.g., NaBH₄) intermediate->reaction2 product This compound reaction2->product

Caption: A potential synthetic workflow for this compound.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining if a compound binds to a specific receptor and for quantifying its affinity.

Binding_Assay_Workflow prep Prepare membrane homogenates expressing GABA receptors incubate Incubate membranes with radiolabeled GABA ligand (e.g., [³H]GABA) prep->incubate add_compound Add varying concentrations of This compound incubate->add_compound separate Separate bound and free radioligand (e.g., filtration) add_compound->separate quantify Quantify radioactivity separate->quantify analyze Analyze data to determine Ki or IC₅₀ values quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiology Studies

Electrophysiological techniques, such as patch-clamp recordings from neurons or cells expressing GABA receptors, can determine the functional effect of the compound (agonist, antagonist, or modulator).

Discussion and Future Directions

The available evidence, primarily from the analog 3-amino-3-(4-chlorophenyl)propanoic acid, suggests that if this compound interacts with the GABAergic system, it is more likely to be a weak GABAB receptor antagonist rather than a potent GABA analog. The dichloro substitution on the phenyl ring could potentially alter the binding affinity and efficacy compared to the monochloro analog, and this warrants direct investigation.

It is also important to consider that some phenyl-substituted amino acids have been reported to interact with glutamate receptors. For instance, a 3,5-dichlorophenyl substituted propanoic acid derivative has been noted to act as a glutamate receptor antagonist. Therefore, future studies should also investigate the activity of this compound at glutamate receptors to build a complete pharmacological profile.

Conclusion

While this compound is a compound of interest for neurological drug discovery, there is currently no direct evidence to support its classification as a GABA analog. The weak GABAB receptor antagonism of its 4-chloro analog provides a starting point for investigation, but dedicated studies are required to elucidate the true pharmacological properties of the 2,3-dichloro isomer. Researchers are encouraged to perform comprehensive in vitro and in vivo studies, including binding assays, functional assays, and behavioral models, to determine its mechanism of action and therapeutic potential.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a halogenated amino acid derivative of significant interest in pharmaceutical research and development, particularly in the exploration of novel therapeutics for neurological disorders. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for formulation development, bioavailability, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability of this compound. In the absence of extensive direct experimental data for this specific isomer, this guide integrates information from closely related analogs, predictive models, and established experimental protocols to offer a robust scientific resource. Detailed methodologies for determining solubility and stability are presented, alongside visualizations of relevant experimental workflows and a potential signaling pathway.

Introduction

This compound belongs to a class of compounds known as γ-aminobutyric acid (GABA) analogs. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are investigated for their potential to modulate GABAergic signaling, which plays a crucial role in regulating neuronal excitability.[1][2] The substitution of chlorine atoms on the phenyl ring can significantly influence the compound's lipophilicity, pKa, and ultimately its solubility and stability, which are critical parameters impacting its pharmacokinetic and pharmacodynamic profile. This guide aims to provide a detailed examination of these properties to aid researchers in their drug development efforts.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₉Cl₂NO₂Public Databases
Molecular Weight 234.08 g/mol Public Databases
Appearance White to off-white solid (Predicted)Analogy to isomers
pKa (Predicted) ~4.0 (acidic), ~9.5 (basic)Predictive Models
LogP (Predicted) ~1.5 - 2.5Predictive Models

Solubility Profile

The solubility of an API is a critical factor influencing its absorption and bioavailability. The presence of both an acidic carboxylic acid group and a basic amino group means the solubility of this compound is expected to be highly pH-dependent.

Predicted Aqueous Solubility
  • Acidic pH (pH < 2): The amino group will be protonated (-NH3+), and the carboxylic acid will be largely protonated (-COOH). The molecule will carry a net positive charge, and its solubility is expected to be enhanced.

  • Isoelectric Point (pI) (pH ~ 6-7): The molecule will exist predominantly as a zwitterion (-NH3+ and -COO-). At the isoelectric point, the net charge is zero, and aqueous solubility is typically at its minimum.

  • Basic pH (pH > 10): The carboxylic acid group will be deprotonated (-COO-), and the amino group will be largely deprotonated (-NH2). The molecule will carry a net negative charge, leading to increased aqueous solubility.

Predicted Solubility in Organic Solvents

The dichlorophenyl group imparts significant lipophilicity to the molecule. Therefore, this compound is expected to exhibit moderate to good solubility in polar organic solvents.

SolventPredicted SolubilityRationale
Methanol SolublePolar protic solvent capable of hydrogen bonding.
Ethanol SolublePolar protic solvent.
Dimethyl Sulfoxide (DMSO) Freely SolubleHighly polar aprotic solvent.
Acetonitrile Sparingly SolublePolar aprotic solvent with lower polarity than DMSO.
Dichloromethane Slightly SolubleNon-polar solvent.
Hexane InsolubleNon-polar solvent.

Stability Profile

The chemical stability of an API is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.[5][6][7]

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: The amide-like linkage in the amino acid structure is generally stable, but the carboxylic acid and amino groups can be involved in reactions. Under extreme pH and temperature, degradation could occur, although it's less common for the core structure.

  • Oxidation: The amino group is susceptible to oxidation, which could lead to the formation of various degradation products.

  • Photodegradation: Aromatic systems can be susceptible to photodegradation. The presence of chlorine atoms may influence the photolytic stability.

  • Thermal Degradation: At elevated temperatures, decarboxylation or other degradation pathways may be initiated.

Recommended Storage Conditions

Based on the predicted stability profile and information for similar compounds, the following storage conditions are recommended:

  • Temperature: 2-8°C

  • Light: Protect from light.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of solubility and stability. The following sections outline standard methodologies.

Solubility Determination

This high-throughput method is suitable for early-stage drug discovery to rapidly assess solubility.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in a 96-well plate using DMSO.

  • Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with shaking.

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer or by visual inspection. The highest concentration that does not show precipitation is determined as the kinetic solubility.

This method determines the equilibrium solubility, which is a more accurate representation of the true solubility.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Excess Solid API prep_buffer Aqueous Buffer (various pH) prep_solid->prep_buffer Add to vials equilibration Shake at constant temperature (24-48 hours) prep_buffer->equilibration separation Centrifugation or Filtration equilibration->separation analysis Quantify concentration of dissolved API by HPLC-UV separation->analysis

Caption: Thermodynamic Solubility Experimental Workflow.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Expose the stock solution to a variety of stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 60°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

G start API Solution acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analysis by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Forced Degradation Study Workflow.

Potential Signaling Pathway

As a GABA analog, this compound is likely to interact with GABA receptors. The primary inhibitory effects of GABA in the central nervous system are mediated through two main types of receptors: GABA-A and GABA-B receptors.[8][9][10][11]

  • GABA-A Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions (Cl-) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.[12]

  • GABA-B Receptors: These are G-protein coupled receptors. Their activation leads to a cascade of intracellular events that can result in the opening of potassium channels (K+) and the closing of calcium channels (Ca2+). The efflux of K+ and the reduced influx of Ca2+ also lead to hyperpolarization and reduced neurotransmitter release, respectively, contributing to neuronal inhibition.[13][14]

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD converts to GABA_vesicle GABA Vesicle GAD->GABA_vesicle packaged into GABA_A GABA-A Receptor (Ion Channel) GABA_vesicle->GABA_A binds to GABA_B GABA-B Receptor (GPCR) GABA_vesicle->GABA_B binds to Chloride Cl- Influx GABA_A->Chloride Potassium K+ Efflux GABA_B->Potassium Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Potassium->Hyperpolarization

Caption: Simplified GABAergic Synaptic Transmission.

Conclusion

While specific experimental data for this compound remains limited in the public domain, this technical guide provides a comprehensive framework for understanding its likely solubility and stability characteristics. By leveraging data from analogous compounds, employing predictive computational models, and adhering to established experimental protocols, researchers can effectively navigate the challenges of formulation and development. The methodologies and workflows presented herein offer a clear path for generating the necessary data to support the progression of this and other novel drug candidates. Further experimental investigation is crucial to definitively characterize the physicochemical properties of this compound and unlock its full therapeutic potential.

References

Spectroscopic and Synthetic Profile of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a substituted β-phenylalanine derivative. This class of compounds is of significant interest to the pharmaceutical and medicinal chemistry sectors due to their role as versatile building blocks in the synthesis of bioactive molecules. Notably, they are precursors to compounds targeting neurological disorders. The incorporation of a dichlorophenyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold in drug design and development. This guide provides a summary of the available spectroscopic data for a closely related analog, a general synthetic protocol, and a conceptual workflow for its application in drug discovery.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Analog-Based)

NMR spectroscopy is crucial for elucidating the molecular structure. The following tables summarize the ¹H and ¹³C NMR data for the analog, 3-Amino-3-(4-chlorophenyl)propanoic acid.

Table 1: ¹H NMR Spectral Data of 3-Amino-3-(4-chlorophenyl)propanoic acid

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.3d2HAromatic (ortho to Cl)
~7.2d2HAromatic (meta to Cl)
~4.2t1HCH-NH₂
~2.7d2HCH₂-COOH

Table 2: ¹³C NMR Spectral Data of 3-Amino-3-(4-chlorophenyl)propanoic acid

Chemical Shift (ppm)Assignment
~175COOH
~140Aromatic (C-Cl)
~132Aromatic (quaternary)
~129Aromatic (CH)
~128Aromatic (CH)
~52CH-NH₂
~42CH₂-COOH

Note: The spectral data presented is for 3-Amino-3-(4-chlorophenyl)propanoic acid and is intended to serve as a reference. Actual chemical shifts for this compound will vary due to the different electronic environment created by the 2,3-dichloro substitution pattern.

Mass Spectrometry (MS) Data (Analog-Based)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data of 3-Amino-3-(4-chlorophenyl)propanoic acid

m/zInterpretation
199.0[M]+ (Molecular Ion for C₉H₁₀ClNO₂)
182.0[M-NH₃]+
154.0[M-COOH]+
138.0[C₈H₇Cl]+
Infrared (IR) Spectroscopy Data (Analog-Based)

Infrared spectroscopy is used to identify the functional groups present in a molecule. The following are characteristic absorption bands expected for the propanoic acid core, based on the spectrum of 3-(4-Chlorophenyl)propanoic acid.

Table 4: Predicted IR Absorption Bands for the Propanoic Acid Core

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3300-2500O-H stretch (broad)Carboxylic Acid
3400-3200N-H stretchAmine
~3000C-H stretchAromatic/Aliphatic
~1700C=O stretchCarboxylic Acid
~1600, ~1480C=C stretchAromatic Ring
~1100C-Cl stretchAryl Halide

Experimental Protocols

General Synthesis of 3-Amino-3-arylpropanoic Acids

A common method for the synthesis of 3-amino-3-arylpropanoic acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde, malonic acid, and ammonium acetate in a suitable solvent, typically ethanol.

Reaction Scheme: Ar-CHO + CH₂(COOH)₂ + NH₄OAc → Ar-CH(NH₂)CH₂COOH + H₂O + CO₂

Procedure:

  • An aromatic aldehyde (1 equivalent), malonic acid (1-1.2 equivalents), and ammonium acetate (1.5-2 equivalents) are suspended in ethanol.

  • The reaction mixture is heated to reflux for several hours (typically 6-8 hours).

  • Upon cooling, the product often precipitates from the reaction mixture.

  • The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol or water.

General Protocol for Spectroscopic Analysis
  • NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for protons).

  • Mass Spectrometry: Mass spectra are typically obtained using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) after derivatization.

  • IR Spectroscopy: IR spectra are commonly recorded using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.

Visualization of Application in Drug Discovery

The following diagram illustrates a generalized workflow for the utilization of a novel building block like this compound in a drug discovery pipeline.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Optimization & Preclinical Phase cluster_2 Development Phase BuildingBlock 3-Amino-3-(2,3-dichlorophenyl) propanoic acid LibrarySynthesis Combinatorial Library Synthesis BuildingBlock->LibrarySynthesis Scaffold HTS High-Throughput Screening LibrarySynthesis->HTS Compound Library HitID Hit Identification HTS->HitID Active Compounds LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt Hits ADMET ADMET Profiling LeadOpt->ADMET InVivo In Vivo Efficacy (Animal Models) ADMET->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate ClinicalTrials Clinical Trials (Phase I-III) Candidate->ClinicalTrials Candidate Drug Approval Regulatory Approval ClinicalTrials->Approval

Caption: A generalized workflow for drug discovery, starting from a novel chemical building block.

This technical guide provides a foundational understanding of the spectroscopic characteristics and synthetic considerations for this compound, leveraging data from a close structural analog. The provided workflow illustrates its potential application in the broader context of pharmaceutical research and development. It is recommended that researchers generate experimental data for the specific compound of interest to ensure accuracy in their studies.

Navigating the Landscape of 3-Amino-3-(2,3-dichlorophenyl)propanoic Acid: A Technical Guide to Safety, Handling, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and material safety data sheet (MSDS) information for 3-Amino-3-(2,3-dichlorophenyl)propanoic acid. Designed for professionals in research and drug development, this document synthesizes critical data to ensure safe and effective utilization of this compound in a laboratory setting.

Core Compound Information

This compound, with the CAS number 117391-56-7, is a substituted amino acid derivative.[1][2][3] Its structure, featuring a dichlorophenyl group, makes it a compound of interest for researchers in medicinal chemistry and pharmaceutical development.[4][5][6] It is primarily utilized for research purposes and is not intended for diagnostic or therapeutic use in humans.[1]

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 117391-56-7[1][2][3]
Molecular Formula C9H9Cl2NO2[1][2][3][7][8]
Molecular Weight 234.08 g/mol [1][2][3][7][8]
Appearance White crystalline powder[4]

Safety and Handling

Hazard Identification and Precautionary Statements

Based on data for analogous compounds, this compound should be treated as a hazardous substance. The primary hazards identified for similar compounds include:

  • Skin Irritation (Category 2) [7][9]

  • Serious Eye Irritation (Category 2A) / Serious Eye Damage (Category 1) [7][9]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [7][9]

Table 2: GHS Hazard and Precautionary Statements

CodeStatement
H315 Causes skin irritation.[7][9]
H318 / H319 Causes serious eye damage / Causes serious eye irritation.[7][9]
H335 May cause respiratory irritation.[7][9]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
P264 Wash skin thoroughly after handling.[9]
P271 Use only outdoors or in a well-ventilated area.[9]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[9]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.[9]
P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
P312 Call a POISON CENTER or doctor if you feel unwell.[9]
Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following PPE and engineering controls are mandatory when handling this compound:

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.[1]

  • Eye/Face Protection: Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[1][10]

  • Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact.[1][9]

  • Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

First-Aid Measures

In the event of exposure, immediate action is necessary.

Table 3: First-Aid Procedures

Exposure RouteProcedure
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9]
Ingestion Clean mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][9]

Toxicological and Ecological Information

Detailed toxicological and ecological studies for this compound are not extensively documented in publicly available sources. However, based on the hazard classifications of similar compounds, it is presumed to be toxic if inhaled, ingested, or absorbed through the skin.[4] The ecotoxicity of this compound has not been fully investigated, and it should be handled in a manner that prevents its release into the environment.[9]

Experimental Protocols and Applications

While specific, detailed experimental protocols for this compound are proprietary and not widely published, its structural analogs are utilized in various research applications. This compound serves as a valuable building block in organic synthesis and medicinal chemistry.[4][5]

General Synthetic Approach

The synthesis of 3-amino-3-arylpropanoic acids can often be achieved through a one-pot reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia.[11]

G A 2,3-Dichlorobenzaldehyde D Reaction Vessel (Reflux in appropriate solvent) A->D B Malonic Acid B->D C Ammonium Acetate C->D E This compound D->E

A generalized workflow for the synthesis of 3-Amino-3-arylpropanoic acids.
Potential Research Applications

This class of compounds is of significant interest in drug discovery, particularly for neurological disorders.[4] The presence of the dichlorophenyl group can enhance biological activity and interactions with biological targets.[5][6] Research applications may include:

  • Neurotransmitter System Modulation: Acting as antagonists or modulators of glutamate receptors or other neurotransmitter systems.[8]

  • Development of Novel Therapeutics: Serving as a scaffold for the synthesis of new potential drugs for neuroprotection, anti-inflammatory, or analgesic applications.[4]

  • Biochemical Probes: Use in biochemical assays to investigate enzyme function or cellular pathways.[4][6]

G cluster_0 Drug Discovery & Development cluster_1 Potential Biological Targets cluster_2 Therapeutic Areas A This compound (Scaffold) B Neurotransmitter Receptors (e.g., Glutamate Receptors) A->B Modulates C Enzymes A->C Inhibits/ Activates D Ion Channels A->D Blocks/ Opens E Neurological Disorders B->E F Inflammation C->F G Pain Management D->G

Potential signaling pathway interactions and therapeutic applications.

Conclusion

This compound is a specialized chemical for research and development with potential applications in medicinal chemistry. Due to its hazardous nature, strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential. This guide provides a foundational understanding of the safety and handling of this compound to support its responsible use in advancing scientific discovery. Researchers should always consult the most up-to-date Safety Data Sheet from their supplier before commencing any work.

References

An In-depth Technical Guide to 3-Amino-3-(2,3-dichlorophenyl)propanoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Emergence of Aryl-Substituted β-Amino Acids in Drug Discovery

In the landscape of medicinal chemistry, β-amino acids and their derivatives represent a class of compounds with immense therapeutic potential. Their structural variance from their α-amino acid counterparts confers unique pharmacological properties, including enhanced metabolic stability and the ability to form novel secondary structures in peptides.[1][2] Among these, aryl-substituted β-amino acids are of particular interest due to their capacity to interact with a range of biological targets. This guide provides a comprehensive technical overview of a specific, albeit less-explored, member of this family: 3-Amino-3-(2,3-dichlorophenyl)propanoic acid.

While its 2,4-dichloro and 3,4-dichloro isomers have garnered more attention, the 2,3-dichloro substitution pattern offers a unique electronic and steric profile that warrants dedicated investigation. This document will serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential applications, and the experimental methodologies required to unlock its therapeutic promise. We will delve into established synthetic routes for analogous compounds to propose a robust protocol for its preparation and explore its potential as a modulator of neurotransmitter systems, particularly as a GABA analogue.

Physicochemical Properties and Structural Attributes

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. For this compound, these properties dictate its solubility, membrane permeability, and potential for formulation.

PropertyValueSource
CAS Number 117391-56-7[3]
Molecular Formula C₉H₉Cl₂NO₂[4]
Molecular Weight 234.08 g/mol [4]
Appearance White to off-white solid[4]
Chirality Exists as (S) and (R) enantiomers[4]
Storage Conditions 0-8°C[4]

The presence of the dichlorophenyl group is a key structural feature, enhancing the molecule's lipophilicity and potential for specific interactions with biological targets.[4] The chlorine atoms at the 2 and 3 positions of the phenyl ring create a distinct electronic distribution compared to other isomers, which can significantly influence its binding affinity and pharmacological activity.

Synthesis of this compound: A Proposed Methodology

While specific, detailed synthetic procedures for this compound are not extensively documented in peer-reviewed literature, a robust synthesis can be designed by adapting established methods for analogous aryl-substituted β-amino acids. The Rodionov reaction, a one-pot condensation of an aldehyde, malonic acid, and ammonia or an amine in an alcoholic solvent, stands out as a highly effective and straightforward approach.[5][6][7]

The proposed synthesis involves the reaction of 2,3-dichlorobenzaldehyde with malonic acid and ammonium acetate in a suitable solvent, such as ethanol. This reaction proceeds through a series of intermediates, ultimately yielding the desired β-amino acid.[6]

Proposed Synthetic Workflow

Synthesis_Workflow Reactants 2,3-Dichlorobenzaldehyde + Malonic Acid + Ammonium Acetate Reaction Rodionov Reaction (Reflux) Reactants->Reaction Solvent Ethanol (Solvent) Solvent->Reaction Intermediate Intermediate Complex Reaction->Intermediate Condensation & Decarboxylation Product This compound Intermediate->Product Addition of Ammonia Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Rodionov Reaction

Objective: To synthesize this compound.

Materials:

  • 2,3-Dichlorobenzaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol (absolute)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dichlorobenzaldehyde (1 equivalent), malonic acid (1.05 equivalents), and ammonium acetate (1.2 equivalents).

  • Solvent Addition: Add absolute ethanol to the flask to achieve a suitable concentration (e.g., 2 M with respect to the aldehyde).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature. A precipitate of the crude product may form.

    • Collect the solid by vacuum filtration and wash with cold ethanol.

    • To isolate any dissolved product, concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot water or ethanol.

    • Adjust the pH to the isoelectric point (typically around pH 7) with a dilute acid or base to induce precipitation.

    • Cool the solution in an ice bath to maximize crystal formation.

    • Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Applications in Medicinal Chemistry

The structural similarity of this compound to known pharmacologically active compounds suggests several promising avenues for its application in medicinal chemistry.

GABA Analogue and Neurological Disorders

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[8] GABA analogues, such as baclofen (β-(4-chlorophenyl)-GABA), are used to treat conditions like spasticity.[8][9] The aryl-substituted propanoic acid backbone of the title compound makes it a potential GABA analogue. The 2,3-dichloro substitution may offer a unique pharmacological profile at GABA receptors (GABAₐ and GABAₑ).[10] This suggests its potential for development as a therapeutic agent for neurological disorders such as epilepsy, anxiety, and neuropathic pain.[9]

Building Block for Novel Therapeutics

Beyond its potential intrinsic activity, this compound is a valuable chiral building block for the synthesis of more complex molecules.[4] Its amino and carboxylic acid functionalities allow for its incorporation into peptide-based drugs or as a scaffold for the development of small molecule inhibitors targeting a variety of enzymes and receptors. The dichlorophenyl moiety can serve as a key pharmacophore for enhancing binding affinity and modulating drug-like properties.

Hypothetical In Vitro Assay: GABAₐ Receptor Binding

To investigate the potential of this compound as a GABA analogue, a competitive radioligand binding assay for the GABAₐ receptor can be employed. This assay measures the ability of the compound to displace a known radiolabeled ligand from the receptor, thereby determining its binding affinity.

Experimental Workflow: GABAₐ Receptor Binding Assay

GABA_Assay_Workflow Start Start: Rat Brain Membrane Preparation Incubation Incubation: - Membranes - [3H]Muscimol (Radioligand) - Test Compound Start->Incubation Separation Separation of Bound and Free Ligand (Vacuum Filtration) Incubation->Separation Competitive Binding Quantification Quantification of Radioactivity (Liquid Scintillation Counting) Separation->Quantification Analysis Data Analysis: - Determine IC50 - Calculate Ki Quantification->Analysis End End: Binding Affinity Determined Analysis->End

Caption: Workflow for a hypothetical GABAₐ receptor binding assay.

Detailed Protocol: GABAₐ Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the GABAₐ receptor.

Materials:

  • Rat brain membranes (prepared according to established protocols)[11]

  • [³H]Muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • This compound (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In microcentrifuge tubes, prepare the following in triplicate:

    • Total Binding: Rat brain membranes, [³H]Muscimol, and binding buffer.

    • Non-specific Binding: Rat brain membranes, [³H]Muscimol, excess unlabeled GABA, and binding buffer.

    • Test Compound: Rat brain membranes, [³H]Muscimol, varying concentrations of this compound, and binding buffer.

  • Incubation: Incubate the tubes at 4°C for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound represents a promising yet under-explored scaffold in medicinal chemistry. Its unique substitution pattern on the phenyl ring offers the potential for novel pharmacological activities, particularly in the realm of neurological disorders. This guide has provided a comprehensive framework for its synthesis and initial biological evaluation.

Future research should focus on the stereoselective synthesis of its (S) and (R) enantiomers to elucidate their individual contributions to biological activity. Furthermore, a broader screening against a panel of neurological targets is warranted to fully uncover its therapeutic potential. The insights and protocols presented herein are intended to serve as a catalyst for such investigations, paving the way for the development of new and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a β-amino acid derivative containing a dichlorophenyl moiety. This structural motif is of significant interest in medicinal chemistry due to its potential to enhance biological activity and influence the pharmacological profile of molecules.[1] The presence of the dichlorophenyl group can modulate properties such as lipophilicity and binding interactions with biological targets.[2][3] β-amino acids and their derivatives are crucial building blocks in the synthesis of peptidomimetics, therapeutic agents, and various bioactive molecules.[4][5] Their incorporation into peptides can lead to increased metabolic stability and altered conformational preferences. This document provides a detailed protocol for the synthesis of this compound via a one-pot reaction, a common strategy for preparing β-amino acids.[5]

Reaction Scheme

A plausible and widely used method for the synthesis of 3-amino-3-arylpropanoic acids is a variation of the Mannich reaction, which involves the condensation of an aldehyde, a nitrogen source (like ammonia or an ammonium salt), and a malonic acid derivative. This one-pot synthesis is an efficient way to produce β-amino acids.[5]

The general reaction is as follows:

2,3-Dichlorobenzaldehyde reacts with a source of ammonia and malonic acid in a suitable solvent, followed by decarboxylation to yield the target β-amino acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueUnitNotes
Reactants
2,3-Dichlorobenzaldehyde1.0eqStarting aromatic aldehyde
Malonic Acid1.2eqSource of the propanoic acid backbone
Ammonium Acetate1.5eqServes as the ammonia source
Solvent
Ethanol5mL/mmolReaction medium
Reaction Conditions
Temperature80°CReflux conditions
Reaction Time6hours
Product
Expected Yield65-75%Based on similar reported syntheses[6]
Molecular Weight248.09 g/mol
AppearanceWhite to off-white solid

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.

Materials:

  • 2,3-Dichlorobenzaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol

  • Hydrochloric Acid (for pH adjustment)

  • Sodium Hydroxide (for pH adjustment)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,3-dichlorobenzaldehyde (10.0 g, 57.1 mmol, 1.0 eq), malonic acid (7.1 g, 68.5 mmol, 1.2 eq), and ammonium acetate (6.6 g, 85.7 mmol, 1.5 eq).

  • Solvent Addition: Add ethanol (100 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. Maintain the reflux for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 100 mL of water.

    • Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted aldehyde.

    • Adjust the pH of the aqueous layer to approximately 7 with a 1 M sodium hydroxide solution.

    • The product may precipitate at this stage. If so, it can be collected by filtration. If not, proceed to the next step.

    • Further, adjust the pH to the isoelectric point of the amino acid (typically around pH 4-5) using 1 M hydrochloric acid to maximize precipitation.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

    • Dry the crude product in a vacuum oven at 50°C.

    • For further purification, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR spectroscopy

  • Mass Spectrometry (MS)

  • Melting Point (MP) determination

Visualizations

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction and Work-up cluster_product Product Isolation R1 2,3-Dichlorobenzaldehyde P1 One-Pot Reaction (Ethanol, Reflux, 6h) R1->P1 R2 Malonic Acid R2->P1 R3 Ammonium Acetate R3->P1 P2 Solvent Removal P1->P2 P3 Aqueous Work-up (Washing, pH Adjustment) P2->P3 I1 Precipitation & Filtration P3->I1 I2 Drying I1->I2 I3 Recrystallization (Optional) I2->I3 FinalProduct 3-Amino-3-(2,3-dichlorophenyl) propanoic acid I3->FinalProduct

Caption: A workflow diagram illustrating the synthesis of this compound.

Logical Relationship of Synthesis Steps

LogicalFlow start Start reactants Combine Reactants and Solvent start->reactants reaction Heat to Reflux reactants->reaction workup Cool and Concentrate reaction->workup extraction Aqueous Wash and pH Adjustment workup->extraction isolation Filter and Dry Product extraction->isolation purification Recrystallize (Optional) isolation->purification end Final Product purification->end

Caption: Logical flow of the key steps in the synthesis protocol.

References

Application Notes and Protocols: Asymmetric Synthesis of Chiral (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the asymmetric synthesis of the chiral β-amino acid, (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid. This compound is a valuable building block in pharmaceutical research and development, particularly for the synthesis of neuroactive compounds. The primary method detailed is a state-of-the-art organocatalytic asymmetric Mannich reaction, which offers high enantioselectivity and operational simplicity. This is followed by a robust hydrolysis protocol to yield the final unprotected β-amino acid. This guide includes comprehensive experimental procedures, tabulated data for key reaction parameters, and visual workflows to ensure reproducibility and facilitate adoption in a research and development setting.

Introduction

Chiral β-amino acids are crucial components in the development of peptidomimetics, natural products, and a wide array of pharmaceutical agents. Their incorporation can enhance metabolic stability and biological activity. Specifically, (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a key intermediate for various therapeutic agents, leveraging the unique electronic and steric properties of the dichlorophenyl moiety to modulate biological interactions.[1] The development of efficient and highly stereoselective synthetic routes to access enantiomerically pure β-amino acids is therefore of significant interest to the scientific community.

This application note focuses on a highly effective and reproducible method for the synthesis of (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid, centered around an organocatalytic asymmetric Mannich reaction. This approach avoids the use of transition metals and offers excellent control over stereochemistry.

Synthesis Overview

The synthetic strategy involves a two-step process. The first key step is an organocatalytic asymmetric Mannich reaction between 2,3-dichlorobenzaldehyde, a suitable amine source, and a ketene silyl acetal, catalyzed by a chiral phosphoric acid. This reaction establishes the chiral center with high enantioselectivity. The second step involves the hydrolysis of the resulting β-amino ester to afford the target (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid.

Synthesis_Workflow Start Starting Materials: - 2,3-Dichlorobenzaldehyde - p-Anisidine - Ethyl diazoacetate - Chiral Phosphoric Acid Catalyst Step1 Step 1: Asymmetric Mannich Reaction Start->Step1 Organocatalyst Step2 Step 2: Hydrolysis Step1->Step2 Intermediate: (S)-ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate derivative Product (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid Step2->Product Acid or Base

Caption: Overall synthetic workflow for (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Mannich Reaction

This protocol describes the synthesis of an N-protected ethyl ester of the target β-amino acid.

Materials:

  • 2,3-Dichlorobenzaldehyde

  • p-Anisidine (PMP-amine)

  • Ethyl diazoacetate

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or similar chiral phosphoric acid catalyst

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,3-dichlorobenzaldehyde (1.0 mmol, 1.0 eq) and p-anisidine (1.0 mmol, 1.0 eq) in anhydrous toluene (5 mL).

  • Stir the mixture at room temperature for 30 minutes to pre-form the imine.

  • In a separate flask, dissolve the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 mmol, 5 mol%) in anhydrous toluene (2 mL).

  • Add the catalyst solution to the reaction mixture.

  • Cool the reaction mixture to 0 °C.

  • Slowly add ethyl diazoacetate (1.2 mmol, 1.2 eq) to the reaction mixture over 10 minutes.

  • Allow the reaction to stir at 0 °C for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected (S)-ethyl 3-(4-methoxyphenylamino)-3-(2,3-dichlorophenyl)propanoate.

Protocol 2: Hydrolysis of the β-Amino Ester

This protocol describes the deprotection and hydrolysis of the ester to yield the final product.

Materials:

  • Protected (S)-ethyl 3-(4-methoxyphenylamino)-3-(2,3-dichlorophenyl)propanoate (from Protocol 1)

  • 6 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the purified product from Protocol 1 (1.0 mmol) in 6 M HCl (10 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with diethyl ether (2 x 10 mL) to remove any organic impurities.

  • Carefully adjust the pH of the aqueous layer to isoelectric point (around pH 6-7) using 1 M NaOH solution.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid as a white solid.

Data Presentation

ParameterOrganocatalytic Mannich ReactionHydrolysis
Reactants 2,3-Dichlorobenzaldehyde, p-Anisidine, Ethyl diazoacetateProtected β-Amino Ester, 6 M HCl
Catalyst (R)-TRIP (5 mol%)-
Solvent TolueneWater
Temperature 0 °CReflux (100-110 °C)
Reaction Time 24 - 48 hours4 - 6 hours
Typical Yield 85 - 95%80 - 90%
Enantiomeric Excess (ee) >95%>99% (after crystallization)

Logical Relationships and Pathways

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_mannich Asymmetric Mannich Reaction cluster_hydrolysis Hydrolysis Imine_Formation Imine Formation: 2,3-Dichlorobenzaldehyde + p-Anisidine Catalyst_Addition Add Chiral Phosphoric Acid Catalyst Imine_Formation->Catalyst_Addition Nucleophile_Addition Add Ethyl Diazoacetate at 0°C Catalyst_Addition->Nucleophile_Addition Reaction_Monitoring Stir for 24-48h, Monitor by TLC Nucleophile_Addition->Reaction_Monitoring Workup_Purification Quench, Extract, and Purify Reaction_Monitoring->Workup_Purification Acid_Hydrolysis Reflux with 6 M HCl Workup_Purification->Acid_Hydrolysis Protected β-Amino Ester Purification Wash with Diethyl Ether Acid_Hydrolysis->Purification Neutralization Adjust pH to ~7 Purification->Neutralization Isolation Filter and Dry Product Neutralization->Isolation

Caption: Detailed experimental workflow for the synthesis of the target molecule.

Conclusion

The protocols outlined in this application note provide a reliable and highly enantioselective method for the synthesis of (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid. The use of an organocatalytic asymmetric Mannich reaction offers a practical and efficient alternative to traditional metal-catalyzed methods. These detailed procedures and workflows are intended to enable researchers in the fields of medicinal chemistry and drug development to readily produce this valuable chiral building block for their research endeavors.

References

Application Notes and Protocols: 3-Amino-3-(2,3-dichlorophenyl)propanoic acid as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid as a versatile building block in pharmaceutical research and drug development. The unique structural features of this compound, particularly the dichlorophenyl moiety, make it an attractive starting material for the synthesis of novel therapeutic agents, especially those targeting the central nervous system.

Introduction

This compound is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests its potential as a modulator of GABAergic signaling. Derivatives of this building block are being explored for their potential as anticonvulsants, anxiolytics, and analgesics. The presence of the dichlorophenyl group can enhance biological activity and improve pharmacokinetic properties. This document outlines the key applications, experimental protocols, and relevant biological data associated with the use of this building block.

Key Applications

  • Scaffold for GABA Transporter (GAT) Inhibitors: The primary application of this compound is in the synthesis of inhibitors of GABA transporters. By blocking the reuptake of GABA from the synaptic cleft, these inhibitors can potentiate GABAergic neurotransmission, a mechanism relevant for the treatment of epilepsy and other neurological disorders.

  • Development of GABA Receptor Modulators: Derivatives can be designed to act as allosteric modulators of GABA-A or GABA-B receptors, offering another avenue for influencing GABAergic signaling.

  • Synthesis of Novel Analgesics and Anti-inflammatory Agents: The structural features of this amino acid may also be exploited for the development of new anti-inflammatory and analgesic medications.

Data Presentation: Biological Activity of Structurally Related β-Amino Acid Derivatives

While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the inhibitory potency of structurally related N-substituted β-amino acid derivatives against GABA transporters (GATs). This data provides a valuable reference for the potential activity of compounds synthesized from the title building block.

Compound IDParent β-Amino AcidN-SubstituentGAT1 (pIC50)GAT3 (pIC50)
(rac)-6b 3-Aminobutanoic acid4,4-Diphenylbut-3-enyl5.34< 4.5

Data sourced from a study on N-substituted acyclic β-amino acids as GABA uptake inhibitors.[1]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the synthesis of amide derivatives from this compound using a carbodiimide coupling agent.

Materials:

  • This compound

  • Carboxylic acid of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for work-up and purification

Procedure:

  • To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the mixture.

  • Slowly add a solution of EDC (1.2 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: In Vitro GABA Transporter Inhibition Assay

This protocol outlines a method to evaluate the inhibitory activity of synthesized compounds on GABA transporters using a radiolabeled GABA uptake assay in HEK-293 cells stably expressing the respective mouse GAT subtypes (mGAT1-4).

Materials:

  • HEK-293 cells stably expressing mGAT1, mGAT2, mGAT3, or mGAT4

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Test compounds (synthesized derivatives)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

Procedure:

  • Plate the HEK-293 cells expressing the specific mGAT subtype in 96-well plates and grow to confluency.

  • On the day of the assay, wash the cells with assay buffer.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the test compounds to the wells at various concentrations.

  • Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]GABA.

  • Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes).

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and transfer the lysate to scintillation vials.

  • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of [³H]GABA uptake for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Visualizations

Signaling Pathway Diagram

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis & Packaging GABA GABA GABA_vesicle->GABA Release GAT1 GAT1 GABA->GAT1 Reuptake GABA_A_R GABA-A Receptor (Ion Channel) GABA->GABA_A_R Binds to GABA_B_R GABA-B Receptor (GPCR) GABA->GABA_B_R Binds to Cl_ion Cl- GABA_A_R->Cl_ion Influx G_protein G-protein GABA_B_R->G_protein Activates K_ion K+ G_protein->K_ion Efflux Inhibitor Derivative of 3-Amino-3-(2,3-dichlorophenyl) propanoic acid Inhibitor->GAT1 Blocks

Caption: GABAergic synapse showing synthesis, release, and reuptake of GABA, and the inhibitory action of a derivative of this compound on the GABA transporter GAT1.

Experimental Workflow Diagram

Amide_Synthesis_Workflow start Start: Reagents reagents This compound + Carboxylic Acid + EDC, HOBt, DIPEA + Anhydrous Solvent start->reagents reaction Amide Coupling Reaction (0°C to Room Temp, 12-24h) reagents->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Aqueous Work-up (Acid, Base, Brine Washes) monitoring->workup Reaction Complete purification Purification (Flash Column Chromatography) workup->purification product Final Product: Amide Derivative purification->product

Caption: Workflow for the synthesis of amide derivatives from this compound.

Logical Relationship Diagram

Ligand_Target_Interaction cluster_ligand Building Block & Derivative cluster_target Biological Target cluster_effect Pharmacological Effect BuildingBlock 3-Amino-3-(2,3-dichlorophenyl) propanoic acid Derivative Synthesized Amide Derivative BuildingBlock->Derivative Synthesis GAT GABA Transporter (GAT) Derivative->GAT Binds to Inhibition Inhibition of GABA Reuptake GAT->Inhibition Leads to Potentiation Potentiation of GABAergic Signaling Inhibition->Potentiation Therapeutic Potential Therapeutic Effect (e.g., Anticonvulsant) Potentiation->Therapeutic

Caption: Logical relationship from the building block to the potential therapeutic effect via target interaction.

References

Application of 3-Amino-3-(2,3-dichlorophenyl)propanoic Acid in Neurotransmitter Research: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unraveling the Potential of a Novel Neuromodulator

3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a synthetic amino acid derivative that has emerged as a valuable tool in the field of neuroscience and pharmacology. Its structural similarity to the major inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), and other neuroactive amino acids, positions it as a compound of interest for investigating the intricate mechanisms of neurotransmission. The dichlorinated phenyl ring is a key structural feature, often enhancing the bioactivity and target specificity of a molecule, suggesting that this compound may possess unique pharmacological properties.[1][2] This document provides a comprehensive overview of the known applications of this compound, with a focus on its utility in studying GABAergic and glutamatergic systems, and offers detailed protocols for its use in both in vitro and in vivo research settings.

While extensive research has been conducted on related dichlorophenyl-substituted amino acids, it is important to note that the specific 2,3-dichloro isomer is a relatively novel compound with a still-developing pharmacological profile. This guide will draw upon the established knowledge of similar molecules to propose robust experimental frameworks, while emphasizing the need for thorough characterization in any new experimental system.

Molecular Profile and Postulated Mechanism of Action

Based on the structure-activity relationships of analogous compounds, this compound is hypothesized to primarily interact with the GABAergic system. The substitution pattern on the phenyl ring is critical in determining the specific target and mode of action. For instance, the related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, has been identified as a weak antagonist of the GABA-B receptor.[3] This suggests that this compound may also function as a modulator of GABA-B receptors, potentially with higher affinity or a different functional outcome (agonist, antagonist, or allosteric modulator) due to the altered chlorine substitution.

Furthermore, some functionalized amino acids have been shown to act as inhibitors of GABA transporters (GATs).[4][5][6] By blocking the reuptake of GABA from the synaptic cleft, these inhibitors prolong the inhibitory effect of GABA, making them a target for anticonvulsant and anxiolytic drug development. The structural characteristics of this compound make it a plausible candidate for a GAT inhibitor.

A third possibility is the interaction with glutamate receptors, the primary excitatory neurotransmitter system in the central nervous system. The balance between GABAergic inhibition and glutamatergic excitation is crucial for normal brain function. It is conceivable that this compound could modulate glutamate receptors, although this is considered a less likely primary mechanism based on its structural similarity to GABA.

The following diagram illustrates the potential points of intervention for this compound within the GABAergic synapse.

Caption: Potential sites of action for this compound.

Applications in Neurotransmitter Research

Given its postulated mechanisms of action, this compound can be a valuable tool in several areas of neurotransmitter research:

  • Probing GABA-B Receptor Function: By acting as a selective ligand, this compound can be used to investigate the physiological roles of GABA-B receptors in different brain regions and neuronal circuits.[7][8][9]

  • Investigating GABA Transporter Dynamics: If confirmed as a GAT inhibitor, it could be used to study the kinetics of GABA reuptake and its role in synaptic plasticity and disease states like epilepsy.[4][5][6]

  • Elucidating Neurotransmitter System Interactions: The compound can be used to dissect the interplay between the GABAergic and other neurotransmitter systems, such as the glutamatergic and dopaminergic systems.

  • Drug Discovery and Development: As a novel chemical entity, it serves as a lead compound for the development of new therapeutics for neurological and psychiatric disorders, including anxiety, depression, and seizure disorders.[2]

Experimental Protocols

The following protocols provide a starting point for researchers wishing to investigate the pharmacological properties of this compound. It is crucial to perform dose-response experiments to determine the optimal concentration for each specific assay.

In Vitro Assays

This protocol is designed to determine the binding affinity of this compound for the GABA-B receptor.

Materials:

  • Rat brain cortex membranes (or cell lines expressing recombinant GABA-B receptors)

  • [³H]-CGP54626 (a high-affinity GABA-B receptor antagonist)

  • This compound

  • Baclofen (as a positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous solution).

  • In a 96-well plate, add increasing concentrations of this compound or baclofen.

  • Add a constant concentration of [³H]-CGP54626 to each well.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a known GABA-B ligand (e.g., 1 mM baclofen).

  • Calculate the specific binding at each concentration of the test compound and determine the Ki value using appropriate software (e.g., Prism).

Binding_Assay_Workflow Start Start Prep Prepare Reagents: - Membranes - [³H]-CGP54626 - Test Compound - Buffers Start->Prep Incubate Incubate Membranes with Radioligand and Test Compound Prep->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine Ki Value Count->Analyze End End Analyze->End

References

Application Notes and Protocols for the Purification of Synthetic Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic amino acid derivatives, essential components in peptide synthesis and drug development. The purity of these building blocks directly impacts the quality, efficacy, and safety of the final therapeutic products. This guide covers a range of purification techniques, from classical crystallization to advanced chromatographic methods, complete with experimental protocols and comparative data to aid in method selection and optimization.

Introduction to Purification Strategies

The choice of purification method for a synthetic amino acid derivative depends on several factors, including the physicochemical properties of the target molecule (e.g., polarity, charge, size), the nature of the impurities, and the desired final purity and yield. Common impurities in synthetic amino acid derivatives include unreacted starting materials, by-products from side reactions, and diastereomers.

A general workflow for the purification of synthetic amino acid derivatives is presented below.

Purification Workflow crude Crude Synthetic Product extraction Liquid-Liquid Extraction (Initial Cleanup) crude->extraction Removal of Bulk Impurities crystallization Crystallization (High Purity) extraction->crystallization chromatography Chromatography (High Resolution) extraction->chromatography chiral_sep Chiral Separation (Enantiomeric Purity) crystallization->chiral_sep pure_product Pure Amino Acid Derivative crystallization->pure_product chromatography->chiral_sep chromatography->pure_product chiral_sep->pure_product

A general workflow for the purification of synthetic amino acid derivatives.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental and effective technique for the initial cleanup of synthetic amino acid derivatives, particularly for removing inorganic salts and highly polar or nonpolar impurities. The principle lies in the differential solubility of the compound of interest and impurities between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1] For amino acid derivatives, adjusting the pH of the aqueous phase is crucial to control the ionization state and, therefore, the partitioning behavior of the target molecule.

Protocol: Extraction of a Boc-Protected Amino Acid

This protocol describes the purification of a Boc-protected amino acid from a reaction mixture.

Materials:

  • Crude reaction mixture containing the Boc-amino acid.

  • Ethyl acetate (EtOAc).

  • 5% citric acid solution.

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel.

  • Acid Wash: Wash the organic layer with a 5% citric acid solution to remove any unreacted amine starting material.[2] Drain the aqueous layer.

  • Base Wash: Wash with a saturated sodium bicarbonate solution to remove any acidic impurities. Drain the aqueous layer.

  • Brine Wash: Wash with brine to remove residual water-soluble impurities.[3]

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Concentration: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Boc-amino acid.[2]

Crystallization

Crystallization is a powerful technique for obtaining highly pure solid amino acid derivatives. It relies on the principle that the desired compound will preferentially form a crystalline lattice from a supersaturated solution, leaving impurities behind in the mother liquor. The choice of solvent or solvent system is critical for successful crystallization.

Protocol: Recrystallization of an Fmoc-Amino Acid

This protocol provides a general procedure for the recrystallization of Fmoc-amino acids to enhance their purity.[4]

Materials:

  • Crude Fmoc-amino acid.

  • Toluene.

  • Reaction flask with a condenser and magnetic stirrer.

  • Heating mantle or oil bath.

  • Buchner funnel and filter paper.

  • Vacuum flask.

  • Vacuum oven.

Procedure:

  • Dissolution: In a reaction flask, suspend the crude Fmox-amino acid (e.g., 100g) in toluene (e.g., 600ml).[4]

  • Heating: Heat the suspension to approximately 50°C with stirring and maintain this temperature for about 1 hour to ensure complete dissolution.[4]

  • Cooling and Crystallization: Slowly cool the solution to room temperature (around 30±5°C) and continue stirring for about 2 hours to allow for crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of cold toluene to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum at 50°C until a constant weight is achieved.[4]

A study on the impact of purifying Fmoc-amino acids before peptide synthesis showed a significant increase in the purity of the final crude peptide. For instance, the purity of crude Glucagon synthesized with unpurified Fmoc-amino acids was 53.49%, which increased to 68.08% when purified Fmoc-amino acids were used.[6]

Chromatographic Techniques

Chromatography offers high-resolution separation of amino acid derivatives based on their differential partitioning between a stationary phase and a mobile phase. The choice of chromatographic technique depends on the properties of the derivative.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely used technique for the analysis and purification of synthetic peptides and amino acid derivatives.[4] Separation is based on the hydrophobicity of the molecules. A nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase. Elution is achieved by gradually increasing the proportion of an organic solvent (e.g., acetonitrile) in the mobile phase.[7]

Materials and Equipment:

  • Preparative HPLC system with a UV detector.

  • C18 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[7]

  • Crude peptide derivative sample, dissolved in a minimal amount of Mobile Phase A or a compatible solvent.

  • Fraction collector.

  • Lyophilizer.

Procedure:

  • Sample Preparation: Dissolve the crude peptide derivative in a suitable solvent, ensuring it is fully dissolved and filtered to remove any particulate matter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Elute the bound components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes.[8] The exact gradient will need to be optimized for the specific peptide derivative.

  • Detection and Fraction Collection: Monitor the elution profile using a UV detector at a wavelength of 210-220 nm.[7] Collect fractions corresponding to the peak of the target peptide derivative.

  • Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain the final purified peptide derivative as a solid.[7]

RP_HPLC_Workflow start Dissolved Crude Sample inject Inject onto C18 Column start->inject gradient Apply Gradient (Water/Acetonitrile/TFA) inject->gradient detect UV Detection (210-220 nm) gradient->detect collect Collect Fractions detect->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize

Workflow for RP-HPLC purification of a peptide derivative.
Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge.[9] This technique is particularly useful for separating amino acid derivatives with acidic or basic side chains. A charged stationary phase (ion-exchange resin) is used to bind molecules with the opposite charge. Elution is achieved by changing the pH or increasing the ionic strength of the mobile phase.[10]

This protocol describes a "cleanup" procedure for isolating basic amino acid derivatives using a weakly acidic cation exchange resin.[11]

Materials and Equipment:

  • Weakly acidic cation exchange resin (e.g., Biorex-70).

  • Chromatography column.

  • Sample containing a mixture of amino acid derivatives.

  • Elution buffers with varying pH and/or salt concentrations.

  • pH meter.

Procedure:

  • Resin Preparation: Swell and equilibrate the cation exchange resin with a low pH buffer.

  • Sample Loading: Adjust the pH of the sample to be acidic (e.g., pH < 4) to ensure the basic amino acid derivatives are protonated and carry a net positive charge. Load the sample onto the column. Neutral and acidic derivatives will pass through.

  • Washing: Wash the column with the equilibration buffer to remove any unbound or weakly bound impurities.

  • Elution: Elute the bound basic amino acid derivatives by increasing the pH or the salt concentration of the mobile phase. This can be done in a stepwise or gradient fashion.

  • Fraction Collection and Analysis: Collect fractions and analyze them to identify those containing the purified basic amino acid derivatives. A study reported stable recoveries of greater than 95% for desired basic amino acids using this method.[11]

Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography, also known as gel filtration, separates molecules based on their size and shape.[12] The stationary phase consists of porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. This technique is useful for separating peptide derivatives from smaller or larger impurities, such as aggregates or residual reagents.

Materials and Equipment:

  • SEC column with an appropriate pore size for the target peptide's molecular weight range.

  • HPLC or FPLC system.

  • Isocratic mobile phase (e.g., phosphate-buffered saline, PBS).

  • Peptide derivative sample.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the chosen mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter to remove any particulates.

  • Injection: Inject the sample onto the column.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Detection and Fraction Collection: Monitor the elution profile with a UV detector and collect fractions. The target peptide derivative will elute at a volume corresponding to its molecular size.

Chiral Purification of Amino Acid Derivatives

Many synthetic amino acid derivatives are chiral and are often produced as a racemic mixture of enantiomers. Since the biological activity of enantiomers can differ significantly, their separation is crucial.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers.[13] This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

This protocol outlines a general approach for the chiral separation of amino acid esters.

Materials and Equipment:

  • HPLC system with a UV or fluorescence detector.

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® or cyclodextrin-based).

  • Mobile phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).[14]

  • Racemic amino acid ester sample.

Procedure:

  • Column Selection: Choose a CSP known to be effective for the separation of similar compounds.

  • Mobile Phase Optimization: Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol) and adjust the ratio of the polar modifier to optimize the resolution and retention times of the enantiomers.

  • Injection and Elution: Inject the racemic sample and elute with the optimized mobile phase in an isocratic mode.

  • Detection: Monitor the separation using a UV detector at an appropriate wavelength.

  • Quantification: The ratio of the enantiomers can be determined by integrating the peak areas of the two separated enantiomers. A study on the chiral separation of amino acid esters as their NBD derivatives reported the ability to determine enantiomeric impurities as low as 0.05%.[11]

Quantitative Data Summary

The following tables summarize typical purity levels achieved with different purification techniques for various classes of synthetic amino acid derivatives. It is important to note that yields can vary significantly depending on the specific compound, the scale of the purification, and the optimization of the protocol.

Table 1: Purity of Fmoc-Amino Acids after Recrystallization

Fmoc-Amino Acid DerivativePurification MethodAchieved PurityReference
Various Fmoc-Amino AcidsRecrystallization>99.0%[15]
Fmoc-D-Phe(2-F)-OHRecrystallization≥98.0%[5]

Table 2: Purity of Synthetic Peptides after Chromatographic Purification

Peptide/DerivativePurification MethodCrude PurityFinal PurityReference
Crude GLP-1 (37 amino acids)Flash Chromatography27%87%
Crude 18A (18 amino acids)Flash Chromatography~69%>95%
Various PeptidesRP-SPE-82-97%[2]

Table 3: Recovery and Purity for Ion-Exchange and Chiral Chromatography

Derivative ClassPurification MethodRecoveryEnantiomeric PurityReference
Basic Amino AcidsIon-Exchange Chromatography>95%-[11]
(S)-leucine ethyl esterChiral HPLC (as NBD derivative)-99.95% (0.05% impurity)[11]

Conclusion

The selection and optimization of an appropriate purification strategy are critical for obtaining high-quality synthetic amino acid derivatives. This guide provides a foundation of protocols and comparative data to assist researchers in navigating the various techniques available. For routine purification of protected amino acids, crystallization often provides a cost-effective method to achieve high purity. For complex mixtures and high-resolution separation, particularly for peptides, RP-HPLC is the method of choice. When dealing with charged derivatives, ion-exchange chromatography is a powerful tool, while size-exclusion chromatography is ideal for separations based on molecular size. Finally, for ensuring enantiomeric purity, chiral HPLC is an indispensable analytical and preparative technique.

References

Application Notes and Protocols: Development of Neuroprotective Agents from β-Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the neuroprotective potential of β-phenylalanine derivatives. The included protocols are based on established in vitro and in vivo models of neurodegenerative diseases, offering a framework for screening and characterizing novel therapeutic compounds.

Data Presentation: Efficacy of Neuroprotective β-Phenylalanine Derivatives

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of various β-phenylalanine derivatives.

Table 1: In Vitro Neuroprotective Effects of β-Methylphenylalanine in a Rotenone-Induced Parkinson's Disease Model (SH-SY5Y cells) [1][2]

ParameterConditionβ-Methylphenylalanine ConcentrationResult
Cell Viability Rotenone Pre-treated1 mg/L10.4% increase
10 mg/L29% increase
100 mg/L40.2% increase
Reactive Oxygen Species (ROS) Levels Rotenone Pre-treated1 mg/L17.5% decrease
10 mg/L28% decrease
100 mg/L49% decrease
Mitochondrial Membrane Potential (MMP) Rotenone Pre-treated1, 10, and 100 mg/LSignificant increase
Apoptosis Rotenone Pre-treated1, 10, and 100 mg/LSignificant decrease

Table 2: In Vivo Neuroprotective Effects of β-Methylphenylalanine in a Rotenone-Induced Parkinson's Disease Model (Rats) [1][2]

Parameterβ-Methylphenylalanine DosageResult
Dopamine (DA) Levels 1 mg/kg28% increase
10 mg/kg72% increase
100 mg/kg132% increase
DOPAC Levels 1 mg/kg58% increase
10 mg/kg141.2% increase
100 mg/kg276.5% increase
Tyrosine Hydroxylase Expression (Striatum) 1 mg/kg47.8% increase
10 mg/kg141.2% increase
100 mg/kg244.1% increase
Tyrosine Hydroxylase Expression (Substantia Nigra) 1 mg/kg56.2% increase
10 mg/kg124.5% increase
100 mg/kg201% increase

Table 3: Antiglutamatergic and Neuroprotective Effects of Halogenated L-Phenylalanine Derivatives [3]

CompoundAssayIC50 / Effect
3,5-diiodo-l-tyrosine (DIT) AMPA/kainate receptor-mediated mEPSC frequency104.6 ± 14.1 µmol/L
3,5-dibromo-l-tyrosine (DBrT) AMPA/kainate receptor-mediated mEPSC frequency127.5 ± 13.3 µmol/L
DBrT LDH release in neuronal cultures (Oxygen-Glucose Deprivation)Significant reduction
DBrT Brain infarct volume in rats (transient MCAO)Decrease to 52.7 ± 14.1% of control
DBrT Neurological deficit score in rats (transient MCAO)Decrease to 57.1 ± 12.0% of control

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of novel β-phenylalanine derivatives.

In Vitro Protocols: SH-SY5Y Human Neuroblastoma Cell Line

1. Cell Culture and Differentiation

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain in a humidified incubator at 37°C with 5% CO2.[4]

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.[4]

  • Differentiation (for mature neuronal phenotype): To induce a more mature neuronal phenotype, cells can be treated with retinoic acid.

2. Cell Viability Assay (MTT Assay) [4][5]

  • Objective: To assess the cytotoxicity of the test compound and its ability to protect against a neurotoxin.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]

    • Pre-treat cells with various concentrations of the β-phenylalanine derivative for a specified time (e.g., 24 hours).

    • Introduce a neurotoxin (e.g., rotenone or 6-hydroxydopamine) at a predetermined toxic concentration.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5]

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4][5]

    • Aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4][5]

    • Measure the absorbance at 570 nm using a microplate reader.[4]

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Reactive Oxygen Species (ROS) Measurement (H2DCF-DA Assay) [5]

  • Objective: To quantify intracellular ROS levels.

  • Procedure:

    • Seed differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate.

    • Treat cells with the β-phenylalanine derivative and/or neurotoxin.

    • Wash the cells with warm PBS.

    • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) in PBS for 30-45 minutes at 37°C in the dark.[5]

    • Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

4. Mitochondrial Membrane Potential (MMP) Assay (JC-1 Assay) [5][6]

  • Objective: To assess mitochondrial health by measuring the mitochondrial membrane potential.

  • Procedure:

    • Seed differentiated SH-SY5Y cells in a suitable culture plate.

    • Treat cells with the test compounds.

    • Incubate the cells with JC-1 staining solution (e.g., 2 µM) for 15-30 minutes at 37°C.[5]

    • Wash the cells with assay buffer.

    • Measure the fluorescence of both JC-1 monomers (green, emission ~530 nm) and aggregates (red, emission ~590 nm) using a fluorescence microscope or plate reader.

    • The ratio of red to green fluorescence is used as a measure of mitochondrial depolarization.

5. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining) [4][7]

  • Objective: To differentiate between viable, apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compounds.[4]

    • Collect both adherent and floating cells.[4]

    • Wash the cells with cold PBS.[4]

    • Resuspend the cells in 1X Binding Buffer.[4]

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[4]

    • Incubate in the dark for 15 minutes at room temperature.[4]

    • Analyze the cells by flow cytometry.

In Vivo Protocols: Rodent Models of Neurodegenerative Diseases

1. Rotenone-Induced Parkinson's Disease Model in Rats [8][9]

  • Objective: To model the neurodegenerative aspects of Parkinson's disease.

  • Procedure:

    • Use male Lewis or Wistar rats.[8][9]

    • Administer rotenone (e.g., 2.5 mg/kg body weight) dissolved in a suitable vehicle (e.g., sunflower oil) via intraperitoneal injection once daily.[9]

    • Administer the β-phenylalanine derivative orally or via injection according to the experimental design.

    • Monitor animals for the development of Parkinsonian signs such as bradykinesia, rigidity, and postural instability.[9]

    • At the end of the study, euthanize the animals and collect brain tissue for neurochemical and histological analysis.

    • Measure dopamine and DOPAC levels in the striatum using HPLC.

    • Perform immunohistochemistry to assess tyrosine hydroxylase-positive neurons in the substantia nigra and striatum.[2]

2. Transient Middle Cerebral Artery Occlusion (MCAO) Model in Rats [10][11]

  • Objective: To model focal cerebral ischemia (stroke).

  • Procedure:

    • Anesthetize male Sprague-Dawley rats.[11]

    • Perform a midline neck incision to expose the common carotid artery (CCA).[11]

    • Introduce a nylon monofilament suture into the internal carotid artery to occlude the middle cerebral artery.[10]

    • After a defined period of occlusion (e.g., 60 or 120 minutes), withdraw the suture to allow reperfusion.[11]

    • Administer the β-phenylalanine derivative at a specified time relative to the ischemic insult.

    • Evaluate neurological deficits at various time points post-MCAO.

    • After a set survival period (e.g., 24 or 72 hours), euthanize the animals and perfuse the brains.

    • Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[10]

    • Quantify the infarct volume.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the neuroprotective actions of β-phenylalanine derivatives.

G Experimental Workflow for In Vitro Neuroprotection Assays cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assessment SH-SY5Y Cell Culture SH-SY5Y Cell Culture Pre-treatment with β-Phenylalanine Derivative Pre-treatment with β-Phenylalanine Derivative SH-SY5Y Cell Culture->Pre-treatment with β-Phenylalanine Derivative Induction of Neurotoxicity (e.g., Rotenone) Induction of Neurotoxicity (e.g., Rotenone) Pre-treatment with β-Phenylalanine Derivative->Induction of Neurotoxicity (e.g., Rotenone) Cell Viability (MTT) Cell Viability (MTT) Induction of Neurotoxicity (e.g., Rotenone)->Cell Viability (MTT) ROS Measurement (H2DCF-DA) ROS Measurement (H2DCF-DA) Induction of Neurotoxicity (e.g., Rotenone)->ROS Measurement (H2DCF-DA) MMP Assay (JC-1) MMP Assay (JC-1) Induction of Neurotoxicity (e.g., Rotenone)->MMP Assay (JC-1) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Induction of Neurotoxicity (e.g., Rotenone)->Apoptosis Assay (Annexin V/PI)

Caption: Workflow for in vitro neuroprotection screening.

G Putative Neuroprotective Mechanisms of β-Phenylalanine Derivatives cluster_0 Mechanisms of Action cluster_1 Downstream Effects β-Phenylalanine Derivative β-Phenylalanine Derivative AMPA-R Antagonism AMPA-R Antagonism β-Phenylalanine Derivative->AMPA-R Antagonism MAO-B Inhibition MAO-B Inhibition β-Phenylalanine Derivative->MAO-B Inhibition Mitochondrial Protection Mitochondrial Protection β-Phenylalanine Derivative->Mitochondrial Protection Reduced Excitotoxicity Reduced Excitotoxicity AMPA-R Antagonism->Reduced Excitotoxicity Increased Dopamine Levels Increased Dopamine Levels MAO-B Inhibition->Increased Dopamine Levels Decreased Oxidative Stress Decreased Oxidative Stress Mitochondrial Protection->Decreased Oxidative Stress Reduced Apoptosis Reduced Apoptosis Mitochondrial Protection->Reduced Apoptosis Neuroprotection Neuroprotection Reduced Excitotoxicity->Neuroprotection Increased Dopamine Levels->Neuroprotection Decreased Oxidative Stress->Neuroprotection Reduced Apoptosis->Neuroprotection

Caption: Key neuroprotective signaling pathways.

G MAO-B Inhibition Pathway Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Metabolized by Increased Synaptic Dopamine Increased Synaptic Dopamine Dopamine->Increased Synaptic Dopamine DOPAC DOPAC MAO-B->DOPAC Produces β-Phenylalanine Derivative (MAO-B Inhibitor) β-Phenylalanine Derivative (MAO-B Inhibitor) β-Phenylalanine Derivative (MAO-B Inhibitor)->MAO-B Inhibits Neuroprotection Neuroprotection Increased Synaptic Dopamine->Neuroprotection

Caption: MAO-B inhibition by β-phenylalanine derivatives.

Mitochondrial Protection Pathway Neurotoxin (e.g., Rotenone) Neurotoxin (e.g., Rotenone) Mitochondrial Dysfunction Mitochondrial Dysfunction Neurotoxin (e.g., Rotenone)->Mitochondrial Dysfunction Increased ROS Production Increased ROS Production Mitochondrial Dysfunction->Increased ROS Production Decreased MMP Decreased MMP Mitochondrial Dysfunction->Decreased MMP Apoptosis Apoptosis Increased ROS Production->Apoptosis Decreased MMP->Apoptosis β-Phenylalanine Derivative β-Phenylalanine Derivative Mitochondrial Protection Mitochondrial Protection β-Phenylalanine Derivative->Mitochondrial Protection Inhibits Dysfunction Reduced ROS Reduced ROS Mitochondrial Protection->Reduced ROS Restored MMP Restored MMP Mitochondrial Protection->Restored MMP Cell Survival Cell Survival Reduced ROS->Cell Survival Restored MMP->Cell Survival

Caption: Mitochondrial protection by β-phenylalanine derivatives.

References

Investigating GABA Transporter Inhibition with Novel Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its concentration in the synaptic cleft and surrounding areas is tightly regulated by GABA transporters (GATs), which are members of the solute carrier 6 (SLC6) family.[1] There are four main GAT subtypes: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[1] By clearing GABA from the extracellular space, GATs play a crucial role in terminating GABAergic neurotransmission and maintaining neuronal excitability.[2] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and depression. Therefore, inhibition of GATs to enhance GABAergic tone represents a promising therapeutic strategy.

This document provides detailed application notes and protocols for investigating the inhibition of GABA transporters with novel analogs. It is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of new GAT inhibitors.

Data Presentation: Inhibitory Potency of Novel Analogs

The following tables summarize the in vitro inhibitory potencies of various novel GABA transporter analogs against the four human GAT subtypes (hGAT1, hGAT2, hGAT3, and hBGT1). These values are typically determined using [³H]GABA uptake assays in recombinant cell lines.

Table 1: Inhibitory Potency (IC₅₀, µM) of Novel BGT1-selective Analogs

CompoundhGAT1 (IC₅₀, µM)hGAT2 (IC₅₀, µM)hGAT3 (IC₅₀, µM)hBGT1 (IC₅₀, µM)Reference
ATPCA>1000>1000>10002.5[3]
bicyclo-GABA>100>100>1000.59[4]
N-methylated bicyclo-GABA (2)>100>100>100~1[4][5]
Compound 9>100>100~55.613.9[6]

Table 2: Inhibitory Potency (IC₅₀, µM) of Other Notable GAT Inhibitors

CompoundhGAT1 (IC₅₀, µM)hGAT2 (IC₅₀, µM)hGAT3 (IC₅₀, µM)hBGT1 (IC₅₀, µM)Reference
(S)-SNAP-5114>200215140[7]
EF1502Equipotent at mGAT1 and mGAT2Inactive at mGAT3/4Equipotent at mGAT1 and mGAT2[8]
E2730Selective for GAT1---[9]
TiagabineSelective for GAT1---[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize novel GABA transporter inhibitors.

Cell Culture and Transfection

Objective: To maintain and prepare cell lines (e.g., HEK293, CHO) stably or transiently expressing the desired human GABA transporter subtype for use in subsequent assays.

Materials:

  • HEK293 or CHO cells

  • Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Geneticin (G418) or other selection antibiotic (for stable cell lines)

  • Plasmid DNA encoding the human GAT subtype of interest

  • Transfection reagent (e.g., Lipofectamine)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Protocol for HEK293 Cells:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[10]

  • For stable cell lines, include the appropriate concentration of G418 in the culture medium to maintain selection pressure.

  • For transient transfection, seed cells in 6-well plates or 10 cm dishes. At 80-90% confluency, transfect the cells with the plasmid DNA encoding the GAT subtype using a suitable transfection reagent according to the manufacturer's instructions.[11]

  • Allow 24-48 hours for gene expression before proceeding with the assays.

  • To passage cells, wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.[10]

[³H]GABA Uptake Assay

Objective: To measure the inhibitory effect of novel analogs on the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.

Materials:

  • HEK293 or CHO cells expressing the target GAT subtype

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose.[12]

  • [³H]GABA

  • Unlabeled GABA

  • Novel analog compounds

  • Known GAT inhibitor (e.g., Tiagabine for GAT1) for positive control and non-specific uptake determination.[12]

  • 96-well microplates

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and counter

Protocol:

  • Seed the cells into 96-well plates and allow them to adhere overnight.

  • On the day of the assay, wash the cells twice with pre-warmed assay buffer.

  • Prepare serial dilutions of the novel analogs and reference inhibitors in the assay buffer.

  • Add the compound dilutions to the wells. For total uptake, add assay buffer alone. For non-specific uptake, add a high concentration of a known potent inhibitor (e.g., 100 µM Tiagabine).[12]

  • Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.

  • Initiate the uptake by adding assay buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM) to all wells.[12]

  • Incubate for 10-20 minutes at room temperature. This incubation time should be within the linear range of GABA uptake.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Lyse the cells by adding lysis buffer to each well.[12]

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the specific uptake (Total uptake - Non-specific uptake) and determine the IC₅₀ value using non-linear regression analysis.

Fluorescence-Based Membrane Potential Assay

Objective: To assess the functional activity of GAT inhibitors by measuring changes in membrane potential associated with transporter activity. This assay can distinguish between substrates and inhibitors.

Materials:

  • CHO or HEK293 cells expressing the target GAT subtype

  • Assay Buffer (as in the [³H]GABA uptake assay)

  • Fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

  • GABA

  • Novel analog compounds

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument

Protocol:

  • Seed cells into black-walled, clear-bottom 96-well or 384-well plates.

  • Culture the cells until they form a confluent monolayer.

  • On the day of the assay, remove the culture medium and load the cells with the membrane potential dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.[13]

  • Prepare serial dilutions of the novel analogs and GABA in the assay buffer.

  • Place the cell plate in the FLIPR instrument and measure the baseline fluorescence.

  • Add the compound dilutions or GABA to the wells and monitor the change in fluorescence over time. An increase in fluorescence typically corresponds to membrane depolarization.[9]

  • Data Analysis: Substrates will induce a concentration-dependent depolarization. Competitive inhibitors will not induce a signal on their own but will inhibit the depolarization caused by GABA. Non-competitive inhibitors will also inhibit the GABA-induced signal. Determine EC₅₀ values for substrates and IC₅₀ values for inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the currents associated with GABA transport and their modulation by novel analogs in real-time.

Materials:

  • Neurons in primary culture or brain slices, or single cells expressing the GAT of interest.[14][15]

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

  • Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2).[16]

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for patch pipettes

Protocol:

  • Prepare the cell culture or brain slice for recording.

  • Pull patch pipettes with a resistance of 3-7 MΩ when filled with the internal solution.[17]

  • Establish a whole-cell patch-clamp configuration on a target cell.

  • Voltage-clamp the cell at a holding potential of -60 mV.

  • Apply GABA via a perfusion system to elicit a transporter-mediated current. This current is dependent on the presence of Na⁺ and Cl⁻.[1]

  • After establishing a stable baseline GABA-evoked current, co-apply the novel analog with GABA to observe its effect on the current. Inhibitors will reduce the amplitude of the GABA-induced current.

  • To determine the mode of inhibition, perform experiments at different GABA concentrations in the presence of a fixed concentration of the inhibitor.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the inhibitor. Construct dose-response curves to determine the IC₅₀ of the analog. Analyze changes in the current-voltage relationship to understand the mechanism of inhibition.

Mandatory Visualizations

GABAergic Synapse and Transporter Function

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA GAD->GABA_vesicle vGAT vGAT GABA_vesicle->vGAT Vesicle Synaptic Vesicle vGAT->Vesicle GABA_cleft GABA Vesicle->GABA_cleft exocytosis Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->Vesicle triggers release Ca_ion Ca_ion->Ca_channel GABA_A_R GABAₐ Receptor (Ionotropic) GABA_cleft->GABA_A_R GABA_B_R GABAB Receptor (Metabotropic) GABA_cleft->GABA_B_R GAT_glia GAT3 / BGT1 GABA_cleft->GAT_glia reuptake GAT_neuron GAT1 GABA_cleft->GAT_neuron reuptake Cl_ion GABA_A_R->Cl_ion influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization GABA_T GABA-T GAT_glia->GABA_T metabolism Glutamine Glutamine GABA_T->Glutamine GAT_neuron->GABA_vesicle recycling Novel_Analog Novel Analog Novel_Analog->GAT_glia inhibition Novel_Analog->GAT_neuron inhibition

Caption: Overview of a GABAergic synapse showing synthesis, release, postsynaptic action, and reuptake of GABA via transporters, which are targets for novel inhibitory analogs.

Experimental Workflow for Screening Novel GAT Inhibitors

GAT_Inhibitor_Screening_Workflow start Start: Library of Novel Analogs primary_screen Primary Screen: [³H]GABA Uptake Assay (Single High Concentration) start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id hit_id->start Inactive Compounds dose_response Dose-Response Analysis: Determine IC₅₀ Values ([³H]GABA Uptake Assay) hit_id->dose_response Active Compounds selectivity Selectivity Profiling: Test against all four hGAT subtypes dose_response->selectivity functional_assay Functional Characterization: Fluorescence-Based Membrane Potential Assay (Substrate vs. Inhibitor) selectivity->functional_assay Potent & Selective Hits mechanism Mechanism of Action: Whole-Cell Patch-Clamp Electrophysiology functional_assay->mechanism off_target Off-Target Profiling: Radioligand Binding Assay (e.g., GABAA Receptors) mechanism->off_target lead_candidate Lead Candidate off_target->lead_candidate

Caption: A typical experimental workflow for the screening and characterization of novel GABA transporter inhibitors.

Logical Relationship of GAT Inhibition and Therapeutic Effect

GAT_Inhibition_Therapeutic_Effect Novel_Analog Novel GAT Inhibitor Analog GAT_Inhibition Inhibition of GABA Transporter (e.g., GAT1, BGT1) Novel_Analog->GAT_Inhibition GABA_Increase Increased Extracellular GABA Concentration GAT_Inhibition->GABA_Increase GABA_R_Activation Enhanced Activation of GABAₐ and GABAB Receptors GABA_Increase->GABA_R_Activation Neuronal_Inhibition Increased Neuronal Inhibition GABA_R_Activation->Neuronal_Inhibition Therapeutic_Effect Potential Therapeutic Effect (e.g., Anticonvulsant, Anxiolytic) Neuronal_Inhibition->Therapeutic_Effect

Caption: The logical pathway from GABA transporter inhibition by a novel analog to the potential therapeutic outcome.

References

Application Notes and Protocols for Substituted Propanoic Acids in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted propanoic acids represent a versatile class of chemical compounds with significant applications in the agrochemical industry. Their structural diversity allows for a wide range of biological activities, making them effective as herbicides, fungicides, and plant growth regulators. This document provides detailed application notes, experimental protocols, and a summary of quantitative data for researchers working on the development and evaluation of these compounds.

Applications in Agrochemicals

Substituted propanoic acids are primarily utilized in three main agrochemical categories:

  • Herbicides: Aryloxyphenoxy-propanoates and phenoxy-propanoic acids are prominent examples. They are often used for post-emergence control of grassy and broadleaf weeds.[1][2] Propionic acid itself is a biodegradable, non-selective herbicide effective for both pre- and post-emergence applications.[3][4]

  • Fungicides and Bactericides: Propionic acid and its salts are widely used as preservatives for stored grains (like hay) and animal feed, where they effectively inhibit the growth of mold and bacteria.[5][6] Their mechanism often involves inducing mitochondrial-mediated apoptosis in fungal cells.[7][8]

  • Plant Growth Regulators (PGRs): Certain substituted propanoic acids, particularly those related to auxins like α-(2-naphthoxy)-propionic acid, can influence plant development, including cell elongation and division.[9][10] They can be used to manage fruit set, prevent premature fruit drop, and control vegetative growth.[10]

Quantitative Data Summary

The efficacy of substituted propanoic acids can be quantified through various bioassays. The following tables summarize key performance data from research studies.

Table 1: Herbicidal Activity of Selected Substituted Propanoic Acids

Compound/Active IngredientTarget Weed SpeciesApplication RateEfficacy/Inhibition RateReference
Propionic AcidLettuce (Lactuca sativa)0.156% (v/v)100% kill (post-emergence)[3]
Propionic AcidDicot weed seeds0.09% (v/v)Complete inhibition of germination[3]
QPEP-I-4 (Quinazolinone-Phenoxypropionate Hybrid)Barnyard grass (Echinochloa crusgalli)150 g ha⁻¹>80%[1]
QPEP-I-4 (Quinazolinone-Phenoxypropionate Hybrid)Crabgrass (Digitaria sanguinalis)150 g ha⁻¹>80%[1]
QPEP-I-4 (Quinazolinone-Phenoxypropionate Hybrid)Goosegrass (Eleusine indica)150 g ha⁻¹>80%[1]

Table 2: Fungicidal Activity of Propionic Acid

Target FungiAssay TypeMinimum Inhibitory Concentration (MIC)Reference
Aspergillus proliferansBroth Dilution6.1 - 31 mM[6]
Aspergillus chevalieriBroth Dilution6.1 - 31 mM[6]
Penicillium lanosocoeruleumBroth Dilution6.1 - 31 mM[6]

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable evaluation of new agrochemical candidates.

Protocol 1: Greenhouse Herbicidal Activity Bioassay (Post-Emergence)

This protocol is adapted from methodologies used to screen novel herbicides.[1]

Objective: To evaluate the post-emergence herbicidal efficacy of substituted propanoic acid derivatives against various weed species.

Materials:

  • Test compounds and a commercial standard herbicide (e.g., quizalofop-p-ethyl).

  • Weed seeds (e.g., Echinochloa crusgalli, Digitaria sanguinalis).

  • Pots (10 cm diameter) with a mixture of soil, sand, and vermiculite.

  • Solvents (e.g., N,N-dimethylformamide) and surfactants (e.g., Tween 80).

  • Laboratory sprayer calibrated to deliver a specific volume.

  • Greenhouse with controlled temperature (25-30°C) and humidity.

Procedure:

  • Plant Cultivation: Sow seeds of target weeds in pots. Once the weeds reach the 3-4 leaf stage, thin them to a uniform number per pot.

  • Preparation of Test Solutions: Dissolve the test compounds in a minimal amount of a suitable solvent (e.g., DMF). Prepare a stock solution and then dilute it with water containing a surfactant (e.g., 0.1% Tween 80) to achieve the desired application rates (e.g., 18.8, 37.5, 75, 150 g ha⁻¹).[1]

  • Herbicide Application: Spray the test solutions uniformly onto the weeds using a laboratory sprayer. Include a negative control (solvent + surfactant only) and a positive control (commercial herbicide). Each treatment should be replicated at least three times.

  • Incubation: Place the treated plants in a greenhouse under controlled conditions.

  • Data Collection: After a set period (e.g., 21 days), assess the herbicidal effect. This is typically done by harvesting the aerial parts of the plants and measuring their fresh weight.

  • Analysis: Calculate the percent inhibition using the following formula: Inhibition Rate (%) = [(Fresh Weight of Control - Fresh Weight of Treatment) / Fresh Weight of Control] × 100%[1]

Protocol 2: In Vitro Antifungal Assay (MIC Determination)

This protocol is designed to determine the minimum inhibitory concentration (MIC) of a compound against pathogenic fungi.[6]

Objective: To assess the fungicidal activity of substituted propanoic acids.

Materials:

  • Test compounds.

  • Fungal strains (e.g., Aspergillus sp., Penicillium sp.).

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth).

  • 96-well microtiter plates.

  • Spectrophotometer (plate reader).

  • Incubator.

Procedure:

  • Fungal Culture: Grow the fungal strains in the appropriate medium to obtain a spore suspension or mycelial fragments.

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. Create a series of two-fold dilutions in the liquid culture medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the fungal suspension to each well.

  • Controls: Include a positive control (well with medium and inoculum, no compound) and a negative control (well with medium only).

  • Incubation: Incubate the plates at an optimal temperature (e.g., 28°C) for a period sufficient for growth in the positive control wells (e.g., 48-72 hours).

  • Data Collection: Determine fungal growth by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Analysis: The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth.

Protocol 3: Field Efficacy and Crop Safety Trial

Field trials are essential for evaluating a candidate agrochemical under real-world conditions.[11][12][13]

Objective: To determine the efficacy and crop safety of a new substituted propanoic acid formulation.

Procedure:

  • Trial Planning & Site Selection: Define objectives and select a site representative of the target agricultural environment.[13] The trial design should be statistically robust, such as a Randomized Complete Block Design (RCBD), with at least four replications.[12]

  • Plot Establishment: Mark out plots of a specific size. Plant the target crop and, if necessary, sow target weed species to ensure uniform infestation.[11]

  • Treatments: Include the candidate product at the intended rate (1X) and double the rate (2X) to assess safety, an untreated control, and an industry-standard product for comparison.[12]

  • Application: Apply the treatments at the appropriate crop and weed growth stage using calibrated field spray equipment. Record all environmental conditions (temperature, humidity, wind speed) during application.[12]

  • Data Collection and Assessment:

    • Efficacy: Regularly assess weed control using a rating scale (e.g., 0-100%, where 0 is no control and 100 is complete control).[12]

    • Phytotoxicity: Visually assess the crop for any signs of injury (e.g., stunting, chlorosis, necrosis) at regular intervals.

    • Yield: At the end of the season, harvest the crop from each plot and measure the yield.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualized Workflows and Mechanisms

General Workflow for Agrochemical Evaluation

The following diagram outlines the typical workflow for screening and developing a new substituted propanoic acid-based agrochemical.

G cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro & Greenhouse Screening cluster_2 Phase 3: Field Evaluation cluster_3 Phase 4: Regulatory & Commercialization a Design & Synthesis of Substituted Propanoic Acids b Chemical Characterization (NMR, MS, etc.) a->b c Primary Bioassays (Herbicidal, Fungicidal) b->c d Dose-Response Studies c->d e Lead Compound Selection d->e f Small-Scale Field Trials (Efficacy & Crop Safety) e->f g Formulation Development f->g h Large-Scale Field Trials g->h i Toxicology & Environmental Impact Studies h->i j Regulatory Submission i->j k Product Registration j->k

Caption: Workflow for agrochemical discovery and development.

Fungicidal Mechanism of Propionic Acid

Propionic acid induces fungal cell death through a mitochondrial-mediated apoptotic pathway.[7][8]

G cluster_0 Cellular Stress cluster_1 Mitochondrial Response cluster_2 Apoptotic Cascade A Propionic Acid Exposure B ROS Accumulation A->B C Mitochondrial Membrane Depolarization B->C D Cytochrome C Release C->D E Ca²⁺ Accumulation C->E F Metacaspase Activation D->F G Phosphatidylserine Externalization F->G H DNA & Nuclear Fragmentation G->H I Apoptotic Cell Death H->I G cluster_0 Application cluster_1 Cellular Action cluster_2 Physiological Effect cluster_3 Outcome A Phenoxy-Propanoic Acid (Synthetic Auxin) B Binds to Auxin Receptors A->B C Disrupts Normal Hormonal Balance B->C D Uncontrolled Cell Division & Elongation C->D E Epinasty, Stem Twisting, Tissue Proliferation D->E F Vascular Tissue Damage E->F G Plant Death F->G

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Yield in Chiral Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral amino acid synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize experimental outcomes. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to improve the yield and enantioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in my chiral amino acid synthesis?

A1: Low yields in chiral amino acid synthesis can often be attributed to several key factors. These include the presence of moisture or impurities in reagents and solvents, suboptimal reaction conditions such as temperature and pressure, catalyst deactivation or poisoning, and inefficient purification methods that lead to product loss.[1] It is also crucial to consider the inherent limitations of certain methods; for instance, kinetic resolution has a maximum theoretical yield of 50% for the desired enantiomer unless a racemization process is integrated.

Q2: My reaction has a low enantiomeric excess (ee). What steps can I take to improve it?

A2: Low enantioselectivity is a common challenge. To address this, consider the following:

  • Catalyst Choice: The structure of the chiral ligand or catalyst is paramount. Small modifications can significantly impact enantioselectivity.

  • Temperature: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, which can lead to a higher enantiomeric excess.[1]

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and, consequently, the stereochemical outcome.

  • Purity of Reagents: Ensure all starting materials, including the prochiral substrate and any reagents, are of high purity, as impurities can interfere with the chiral induction.[1]

Q3: How do I choose the right synthesis method for my target chiral amino acid?

A3: The selection of a synthesis method depends on several factors including the scale of the synthesis, the desired enantiomeric purity, and the available starting materials.

  • Asymmetric Catalysis (e.g., Hydrogenation): This method is highly efficient for producing a single enantiomer with high yield and enantioselectivity, making it suitable for large-scale production.

  • Enzymatic Resolution: Ideal for high selectivity under mild conditions, though the yield is limited to 50% without a racemization step.[2]

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, which can be a cost-effective option if a suitable precursor is available.

  • Chiral Auxiliaries: While effective for controlling stereochemistry, this method involves additional steps for the attachment and removal of the auxiliary, which can lower the overall yield.

Troubleshooting Guides

Issue 1: Low Yield in Asymmetric Hydrogenation of Dehydroamino Acids
Potential Cause Troubleshooting Step Expected Outcome
Catalyst Poisoning Ensure all glassware is scrupulously clean and that solvents and the hydrogen gas are of high purity. Impurities like sulfur or oxygen can poison noble metal catalysts.Consistent catalyst activity and improved reaction rates, leading to higher yields.
Incomplete Reaction Monitor the reaction progress using techniques like TLC, HPLC, or NMR. If the reaction stalls, consider increasing the hydrogen pressure or the reaction time.Complete conversion of the starting material to the desired product.
Product Degradation If the product is sensitive, ensure the workup and purification steps are performed quickly and under mild conditions. Avoid exposure to strong acids or bases if the product is labile.Minimized product loss during isolation and purification.
Suboptimal Temperature Optimize the reaction temperature. While lower temperatures can improve enantioselectivity, they may also decrease the reaction rate. A balance must be found for optimal yield and ee.An improved yield without a significant compromise in enantiomeric excess.
Issue 2: Poor Enantioselectivity in Chiral Phase-Transfer Catalysis
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Catalyst Structure The choice of the cinchona alkaloid-derived catalyst is critical. The substituent on the quaternary nitrogen and the hydroxyl group significantly influences the stereochemical outcome. Screen different catalysts.[3][4]Identification of a catalyst that provides high enantioselectivity for the specific substrate.
Inappropriate Base Concentration The concentration of the aqueous base (e.g., KOH) can affect the rate of the reaction and the catalyst's performance. Optimize the base concentration.An enhanced reaction rate and improved enantioselectivity.
Agitation Speed In a biphasic system, efficient mixing is crucial for the transfer of the anionic species. Ensure vigorous and consistent stirring.A stable and reproducible enantiomeric excess.
Solvent Choice The organic solvent can impact the solubility of the catalyst-substrate ion pair. Test a range of non-polar and weakly polar solvents.Improved catalyst performance and higher enantioselectivity.

Quantitative Data Summary

The following tables provide a summary of how different experimental parameters can influence the yield and enantioselectivity of chiral amino acid synthesis.

Table 1: Effect of Catalyst on Asymmetric Hydrogenation of Methyl α-acetamidoacrylate

Catalyst (Rh-based)SolventH₂ Pressure (atm)Yield (%)ee (%)
Rh-(R,R)-DIPAMPMethanol3>9595
Rh-(S,S)-ChiraphosMethanol19899
Rh-(R)-ProphosMethanol19090

Data is representative and compiled from various sources in the literature.

Table 2: Influence of Solvent on the Enantioselective Alkylation of a Glycine Schiff Base using a Cinchona Alkaloid-derived Phase-Transfer Catalyst

SolventTemperature (°C)Yield (%)ee (%)
Toluene08592
Dichloromethane09088
Tetrahydrofuran07585
Methyl tert-butyl ether08894

Data is representative and compiled from various sources in the literature.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a Dehydroamino Acid Derivative

Objective: To synthesize an enantiomerically enriched amino acid via rhodium-catalyzed asymmetric hydrogenation.

Materials:

  • Methyl 2-acetamidoacrylate (substrate)

  • [Rh(COD)₂(S,S)-Et-DuPhos]BF₄ (catalyst)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • In a glovebox, charge a pressure-resistant reaction vessel with the rhodium catalyst (0.1 mol%).

  • Add the methyl 2-acetamidoacrylate (1.0 eq).

  • Add degassed methanol to dissolve the substrate and catalyst.

  • Seal the reaction vessel and remove it from the glovebox.

  • Connect the vessel to the hydrogenation apparatus.

  • Purge the vessel with hydrogen gas three times.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 60 psi).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

  • Monitor the reaction for completion by TLC or HPLC.

  • Once complete, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC).

Protocol 2: Enzymatic Kinetic Resolution of a Racemic Amino Acid Ester

Objective: To resolve a racemic amino acid ester using a lipase to obtain an enantiomerically pure amino acid.

Materials:

  • Racemic N-acetyl-phenylalanine methyl ester (substrate)

  • Lipase from Candida antarctica B (e.g., Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.2)

  • Toluene (or another suitable organic solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

Procedure:

  • To a round-bottom flask, add the racemic N-acetyl-phenylalanine methyl ester and the phosphate buffer.

  • Add the lipase (e.g., 10% by weight of the substrate).

  • Stir the mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester and the produced acid.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • Acidify the aqueous solution with hydrochloric acid to a pH of ~2.

  • Extract the mixture with ethyl acetate. The unreacted L-ester will be in the organic phase, and the hydrolyzed D-acid will be in the aqueous phase after acidification.

  • Separate the layers and work up each phase to isolate the L-ester and the D-acid.

  • Hydrolyze the L-ester to obtain the L-amino acid.

Visualizations

troubleshooting_low_yield start Low Yield Observed check_purity Are reagents and solvents pure and anhydrous? start->check_purity check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify_reagents Purify/dry reagents and solvents. check_purity->purify_reagents No check_catalyst Is the catalyst active? check_conditions->check_catalyst Yes optimize_conditions Optimize temperature, pressure, and time. check_conditions->optimize_conditions No check_purification Is the purification efficient? check_catalyst->check_purification Yes replace_catalyst Use fresh or new catalyst. check_catalyst->replace_catalyst No optimize_purification Modify purification protocol. check_purification->optimize_purification No end_good Yield Improved check_purification->end_good Yes purify_reagents->check_purity optimize_conditions->check_conditions replace_catalyst->check_catalyst optimize_purification->check_purification

Caption: Troubleshooting workflow for low yield.

asymmetric_hydrogenation_cycle catalyst [Rh(L*)]+ sub_complex [Rh(L)(Substrate)]+ catalyst->sub_complex + Substrate substrate Dehydroamino Acid substrate->sub_complex h2 H₂ h2_complex [Rh(H)₂(L)(Substrate)]+ h2->h2_complex product Chiral Amino Acid product->catalyst releases sub_complex->h2_complex + H₂ (Oxidative Addition) h2_complex->product Reductive Elimination

Caption: Catalytic cycle of asymmetric hydrogenation.

phase_transfer_catalysis cluster_aq Aqueous Phase cluster_org Organic Phase base KOH qoh Q*OH⁻ base->qoh kx KX catalyst Q*X⁻ kx->catalyst Phase Transfer enolate Enolate⁻ qoh->enolate Deprotonation product Alkylated Product enolate->product + R-X alkyl_halide R-X alkyl_halide->product product->kx releases X⁻ catalyst->qoh Phase Transfer

Caption: Mechanism of phase-transfer catalysis.

References

Technical Support Center: Troubleshooting Peptide Synthesis with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during solid-phase peptide synthesis (SPPS) involving unnatural amino acids (UAAs).

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating unnatural amino acids (UAAs) into peptides?

The incorporation of UAAs into a peptide sequence can present several challenges due to their unique structures.[1][2] Key difficulties include:

  • Steric Hindrance: Bulky side chains of UAAs can impede the approach of the activated amino acid to the growing peptide chain, leading to slow or incomplete coupling reactions.[3]

  • Altered Reactivity: The electronic properties of the UAA's side chain can affect the reactivity of its α-amino and carboxyl groups.[1]

  • Protecting Group Strategy: The functional groups on the UAA's side chain may require specialized or orthogonal protecting groups that are compatible with the overall synthesis strategy (e.g., Fmoc/tBu).[4][5]

  • Aggregation: The presence of hydrophobic UAAs can increase the tendency of the peptide chain to aggregate on the solid support, hindering subsequent synthesis steps.[6]

  • Solubility Issues: The final peptide containing UAAs may exhibit poor solubility in aqueous or organic solvents, complicating purification and handling.[7][8][9]

  • Side Reactions: The unique functionalities of UAAs can be susceptible to specific side reactions during deprotection or cleavage steps.[10][11]

Q2: How do I choose the right protecting group strategy for my UAA?

Selecting the appropriate protecting groups is crucial for a successful synthesis.[5][12] The choice depends on the specific UAA and the overall synthesis chemistry (most commonly Fmoc-based SPPS).

  • Orthogonality: The side-chain protecting group of the UAA must be stable under the conditions used for Nα-Fmoc group removal (typically 20% piperidine in DMF) but labile under the final cleavage conditions (e.g., strong acids like trifluoroacetic acid - TFA).[4][13]

  • Compatibility: The protecting group should not interfere with coupling reactions or promote side reactions. For sensitive UAAs, milder cleavage conditions might be necessary, which in turn dictates the choice of side-chain protecting groups.[4]

  • Temporary vs. Permanent: Nα-amino protecting groups (like Fmoc or Boc) are temporary and removed at each cycle, while side-chain protecting groups are generally "permanent" throughout the synthesis and removed only during the final cleavage step.[12]

Q3: Which coupling reagents are best for unnatural amino acids?

The choice of coupling reagent is critical, especially for sterically hindered or electronically challenging UAAs.[14][15] Highly efficient coupling reagents are often required to achieve high coupling yields.

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and HBTU are highly reactive and often the first choice for difficult couplings, including those involving UAAs.[14][15][16] They rapidly form the activated ester, minimizing side reactions like racemization.[14]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective, particularly for reducing racemization.[15]

  • Carbodiimides: Reagents like DIC (N,N'-diisopropylcarbodiimide), often used with an additive like HOBt or OxymaPure, are a more economical choice but may be less effective for particularly difficult couplings.[15]

Q4: How can I monitor the incorporation of a UAA during synthesis?

Monitoring the completion of the coupling reaction is essential to ensure high-quality synthesis. Several qualitative and quantitative methods can be used:

  • Kaiser Test (Ninhydrin Test): This is a common qualitative test to detect the presence of free primary amines on the resin. A positive result (blue color) indicates an incomplete coupling. However, this test does not work for secondary amines (like proline or N-methylated amino acids).

  • TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid test can be used as an alternative to the Kaiser test and is also sensitive to primary amines.

  • Cleavage and Analysis: A small amount of the peptide-resin can be cleaved, and the resulting peptide analyzed by RP-HPLC and mass spectrometry (MS) to confirm the successful incorporation of the UAA.[17][18][19] This provides the most definitive evidence of successful coupling.

Q5: What are the common causes of low purity in peptides containing UAAs?

Low purity in the crude peptide product can stem from several issues related to the UAA:

  • Incomplete Coupling: This leads to deletion sequences where the UAA is missing.[3]

  • Side Reactions: The UAA side chain may undergo unintended reactions during synthesis or cleavage.[10][11] For example, some side chains can be alkylated by carbocations generated during TFA cleavage.[10]

  • Racemization: The chirality of the UAA can be compromised during the activation step of the coupling reaction. The use of additives like HOBt or HOAt can help suppress racemization.[14]

  • Aggregation: If the peptide aggregates, subsequent deprotection and coupling steps can be incomplete, leading to a complex mixture of byproducts.

  • Incomplete Deprotection: The final cleavage cocktail may not be suitable for removing the specific side-chain protecting group of the UAA, resulting in a protected or modified peptide.

II. Troubleshooting Guides

Problem 1: Low or Incomplete Coupling of Unnatural Amino Acids

Symptoms:

  • Positive Kaiser test (blue beads) after the coupling step.

  • Presence of deletion sequences (mass of the target peptide minus the UAA) in the final mass spectrometry analysis.

  • Low yield of the desired peptide.

Possible Causes and Solutions:

Possible CauseRecommended Solution(s)
Steric Hindrance 1. Double Couple: Repeat the coupling step with fresh reagents.[3] 2. Increase Reaction Time: Extend the coupling time (e.g., from 1-2 hours to 4-24 hours). 3. Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent like HATU or COMU.[14] 4. Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50°C), though this may increase the risk of racemization.
Poor Reagent Solubility 1. Use a Different Solvent: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than DMF for some hydrophobic amino acids and peptides.[20] 2. Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction forward.[3]
Peptide Aggregation 1. Use Chaotropic Salts: Add salts like LiCl to the coupling reaction to disrupt secondary structures. 2. Incorporate Backbone Protection: Use pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt aggregation. 3. Change Solvent: A switch to NMP or the use of solvent mixtures can help improve solvation.[20]
Inefficient Activation 1. Optimize Base: Ensure the correct stoichiometry of a non-nucleophilic base like DIEA or 2,4,6-collidine is used.[16] 2. Pre-activation: Allow the amino acid and coupling reagent to pre-activate for a few minutes before adding to the resin.
Problem 2: Peptide Aggregation During Synthesis

Symptoms:

  • Resin beads clumping together.

  • Significant shrinking of the resin bed volume.

  • Failed or slow deprotection and coupling reactions in later stages of the synthesis.

  • Poor solvation of the peptide-resin (slow draining of solvents).

Possible Causes and Solutions:

StrategyDescription
Change Solvent System Switch from DMF to NMP, which has better solvating properties for aggregating sequences.[20] Using a mixture of solvents like DCM/DMF/NMP may also be effective.
Incorporate "Structure-Breaking" Residues Insert pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-8 residues to disrupt the formation of secondary structures that lead to aggregation.
Use Chaotropic Agents Add chaotropic salts such as LiCl or KSCN to the reaction mixture to interfere with hydrogen bonding and reduce aggregation.
Elevated Temperature Performing the synthesis at a higher temperature can help to break up aggregates and improve reaction kinetics.
Low-Load Resin Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of inter-chain aggregation.
Problem 3: Unexpected Side Reactions

Symptoms:

  • Presence of unexpected masses in the final LC-MS analysis.

  • Low yield of the target peptide despite apparently successful couplings.

  • Difficult purification due to closely eluting impurities.

Common Side Reactions and Their Prevention:

Side ReactionDescriptionPrevention Strategy
Racemization Loss of stereochemical integrity at the α-carbon during activation/coupling.[14]Use coupling reagents known for low racemization (e.g., HATU, COMU). Additives like HOBt, HOAt, or OxymaPure are crucial when using carbodiimides. Use a weaker base like 2,4,6-collidine instead of DIEA.[16]
Aspartimide Formation Cyclization of aspartic acid residues, especially in Asp-Gly or Asp-Ser sequences, catalyzed by the base (piperidine) used for Fmoc deprotection.[11]Use side-chain protecting groups like Dmb or Hmb on the preceding residue to shield the backbone amide.[11] Add HOBt to the piperidine deprotection solution.[11]
Alkylation of Sensitive Residues During final TFA cleavage, reactive carbocations from protecting groups can alkylate nucleophilic side chains like Trp, Met, Cys, or Tyr.[10]Use a "scavenger" cocktail during cleavage. A common mixture is TFA/TIS/H2O/DODT (92.5:2.5:2.5:2.5) to quench these carbocations.
Diketopiperazine Formation Cyclization and cleavage of the dipeptide from the resin, common at the N-terminal dipeptide stage, especially with Proline.[11]Use a sterically hindered resin like 2-chlorotrityl chloride resin. Couple the third amino acid quickly after deprotection of the second.[11]
Problem 4: Poor Solubility of the Final Peptide

Symptoms:

  • The lyophilized peptide does not dissolve in standard aqueous buffers (e.g., water, PBS).

  • The peptide precipitates out of solution upon standing or change in pH.

  • Formation of a gel or suspension instead of a clear solution.

Possible Causes and Solutions:

CauseRecommended Solution(s)
High Hydrophobicity 1. Initial Dissolution in Organic Solvent: Try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.[21][22] 2. Incorporate Solubilizing UAAs: If designing the peptide from scratch, consider incorporating charged or polar UAAs to improve overall solubility.[9]
Net Charge is Near Zero at Neutral pH 1. Adjust pH: If the peptide has a net positive charge (rich in Lys, Arg), try dissolving it in a slightly acidic solution (e.g., 10% acetic acid). If it has a net negative charge (rich in Asp, Glu), try a slightly basic solution (e.g., 0.1% ammonia solution).[21][22] The peptide will be least soluble at its isoelectric point (pI).[9]
Aggregation/Secondary Structure Formation 1. Use Denaturants: For peptides that form strong secondary structures like beta-sheets, dissolving in solutions containing denaturants like guanidinium chloride or urea may be necessary. 2. Sonication: Use a sonicator to help break up aggregates and aid dissolution.[22]

III. Experimental Protocols

Protocol 1: Standard Coupling Protocol for Unnatural Amino Acids
  • Resin Preparation: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fulvene adduct.

  • Coupling: a. In a separate vessel, dissolve the Fmoc-UAA (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 eq.), and an additive (e.g., HOBt, 3-5 eq.) in DMF. b. Add a non-nucleophilic base (e.g., DIEA, 6-10 eq.) to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, proceed to the difficult coupling protocol.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) and dry for the next cycle.

Protocol 2: Protocol for a "Difficult Coupling" of a Sterically Hindered UAA
  • Follow steps 1-3 from the Standard Protocol.

  • Coupling (Optimized): a. Use a more potent coupling reagent like HATU (3-5 eq.) or COMU (3-5 eq.).[14] b. Use NMP as the solvent instead of DMF.[20] c. Extend the coupling time to 4 hours or overnight. d. If the coupling is still incomplete, filter the resin, wash, and perform a second coupling (double coupling) with a freshly prepared solution of activated UAA.[3]

  • Follow steps 5-6 from the Standard Protocol.

Protocol 3: General Cleavage and Deprotection Protocol
  • Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.

  • Cleavage Reaction: a. Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common general-purpose cocktail is Reagent K : TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5 v/v) may suffice. b. Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution dropwise into a 50 mL tube of cold diethyl ether (approx. 40 mL).

  • Purification and Isolation: a. Centrifuge the mixture to pellet the crude peptide. b. Decant the ether, wash the pellet with more cold ether (2-3 times), and centrifuge again. c. Dry the crude peptide pellet under vacuum.

Protocol 4: RP-HPLC Purification of Peptides Containing Unnatural Amino Acids
  • Sample Preparation: Dissolve the crude peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Chromatography System: Use a reversed-phase C18 column. The mobile phases are typically:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Purification: a. Inject the dissolved crude peptide onto the column. b. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% B over 60 minutes). The exact gradient will depend on the hydrophobicity of the peptide. c. Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection and Analysis: a. Collect fractions corresponding to the major peak. b. Analyze the collected fractions by mass spectrometry to confirm the identity of the desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

IV. Visual Guides

Diagram 1: General SPPS Workflow

G cluster_0 SPPS Cycle Resin Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple next Fmoc-UAA (Reagent, Base, DMF) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Cleavage Final Cleavage & Deprotection (TFA) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Diagram 2: Troubleshooting Low Coupling Efficiency

G Start Incomplete Coupling Detected (e.g., Positive Kaiser Test) DoubleCouple Action: Double Couple with fresh reagents Start->DoubleCouple CheckAgain Re-test Coupling DoubleCouple->CheckAgain Success Success: Proceed to next cycle CheckAgain->Success Negative Failure Still Incomplete CheckAgain->Failure Positive ChangeReagent Action: Use stronger coupling reagent (HATU/COMU) Failure->ChangeReagent IncreaseTime Action: Increase coupling time/temperature Failure->IncreaseTime ChangeSolvent Action: Switch solvent (DMF -> NMP) Failure->ChangeSolvent FinalCheck Re-test Coupling ChangeReagent->FinalCheck IncreaseTime->FinalCheck ChangeSolvent->FinalCheck FinalCheck->Success Negative G Common Side Reactions cluster_coupling During Coupling cluster_deprotection During Fmoc Deprotection cluster_cleavage During Final Cleavage SPPS Peptide Synthesis Steps Racemization Racemization SPPS->Racemization Aspartimide Aspartimide Formation SPPS->Aspartimide Diketopiperazine Diketopiperazine (at dipeptide stage) SPPS->Diketopiperazine Alkylation Side-chain Alkylation (Trp, Cys, Met) SPPS->Alkylation

References

Overcoming poor solubility of dichlorophenyl compounds in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the poor solubility of dichlorophenyl compounds in aqueous buffers during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my dichlorophenyl compound precipitating in my aqueous buffer?

Dichlorophenyl compounds are characterized by a benzene ring substituted with two chlorine atoms. This structure makes the molecule largely non-polar and hydrophobic. Water, the primary component of aqueous buffers, is a highly polar solvent. Following the principle of "like dissolves like," the non-polar dichlorophenyl compound has very low affinity for the polar water molecules, leading to poor solubility and precipitation.[1]

For example, the aqueous solubility of 1,2-dichlorobenzene is only around 118-156 mg/L at 25°C.[2][3] While compounds like 3,4-dichlorophenol have slightly better solubility due to the ionizable hydroxyl group, they are still considered poorly soluble in water.[4][5]

Q2: I'm observing precipitation during my experiment. What are the first troubleshooting steps?

When you encounter solubility issues, the most direct first steps involve modifying your solvent system. The two most common initial approaches are using a co-solvent or adjusting the pH of your buffer. These methods are often simple to implement and can be very effective.

A general troubleshooting workflow can be visualized as follows:

G cluster_0 cluster_1 Tier 1: Initial Steps cluster_2 Tier 2: Intermediate Techniques cluster_3 Tier 3: Advanced Formulation cluster_4 start Start: Compound Precipitation in Aqueous Buffer cosolvent Try Co-solvent System start->cosolvent Start Here ph_adjust Try pH Adjustment (for ionizable compounds) cosolvent->ph_adjust If precipitation persists end End: Compound Solubilized cosolvent->end If successful surfactant Use Surfactants (Micelle Formation) ph_adjust->surfactant If still unsuccessful cyclodextrin Use Cyclodextrins (Inclusion Complex) ph_adjust->cyclodextrin OR ph_adjust->end If successful surfactant->cyclodextrin surfactant->end If successful advanced Solid Dispersions or Nanoparticle Formulations cyclodextrin->advanced For more complex cases cyclodextrin->end If successful advanced->end

Caption: General troubleshooting workflow for solubility issues.
Q3: How do I effectively use a co-solvent system?

Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[6] This "solvent blending" makes the buffer more hospitable to hydrophobic dichlorophenyl compounds, thereby increasing their solubility.[7]

Common Co-solvents in Biological Research

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)0.1% - 5%Potent solvent, but can have effects on cell viability and enzyme activity at higher concentrations. Final concentration in assays should ideally be ≤1%.[8]
Ethanol1% - 10%Less toxic than DMSO, but can also affect protein structure and cell membranes.
Polyethylene Glycol (PEG 300/400)5% - 20%Generally considered low-toxicity and often used in pharmaceutical formulations.[6][9]
Propylene Glycol5% - 20%Another low-toxicity option commonly used in drug formulations.[6][9]

See the "Experimental Protocols" section for a detailed methodology on using co-solvents.

Q4: When and how should I try adjusting the pH of my buffer?

Adjusting the pH is a powerful technique for compounds that have ionizable functional groups, such as the hydroxyl group in dichlorophenols.[][11] The solubility of a weak acid or weak base is highly dependent on pH.[12][13]

  • For acidic compounds (like dichlorophenols): Increasing the pH above the compound's pKa will deprotonate the acidic group (e.g., the hydroxyl group becomes -O⁻). This charged, ionic form is significantly more soluble in aqueous media.

  • For basic compounds: Decreasing the pH below the pKa will protonate the basic group, and this resulting cationic form is typically more water-soluble.

Always check the stability of your compound at different pH values, as extreme pH can cause degradation. A detailed protocol for pH adjustment is available in the "Experimental Protocols" section.

Q5: Co-solvents and pH adjustment didn't work. What are the next-level techniques?

If simpler methods fail, you can employ more advanced solubilizing agents like surfactants or cyclodextrins.

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form structures called micelles in water.[14][15][16] The hydrophobic dichlorophenyl compound can be encapsulated within the non-polar core of the micelle, while the hydrophilic outer surface keeps the entire complex dissolved in the aqueous buffer. Common non-ionic surfactants used in labs include Tween® 20/80 and Pluronic® F-68.[8]

G cluster_micelle Surfactant Micelle center Hydrophobic Dichlorophenyl Compound s1 center->s1 Hydrophobic Core s2 s1->s2 label_hydrophilic Hydrophilic Heads (interact with water) s1->label_hydrophilic s3 s2->s3 s4 s3->s4 s5 s4->s5 s6 s5->s6 s6->s1

Caption: Diagram of a drug encapsulated in a surfactant micelle.
  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] The dichlorophenyl compound can fit into this non-polar cavity, forming an "inclusion complex."[19][20][21] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative.[8]

Q6: I need a solid form of my compound that readily dissolves in buffer. What are my options?

For this purpose, creating a solid dispersion is an excellent strategy. This technique involves dispersing the hydrophobic drug in a hydrophilic carrier matrix at a solid state.[22] When the solid dispersion is added to an aqueous buffer, the hydrophilic carrier (like PEG or PVP) dissolves quickly, releasing the drug as very fine, often amorphous, particles.[23] This high surface area and amorphous state lead to a much faster dissolution rate and higher apparent solubility compared to the original crystalline drug.[22]

Q7: What about more advanced delivery systems like nanoparticles?

Formulating dichlorophenyl compounds into nanoparticles represents a cutting-edge approach. This can involve encapsulating the compound within polymeric nanoparticles (e.g., made from PLGA) or creating nanocrystals of the drug itself.[24][25] Nanoparticles offer a very high surface-area-to-volume ratio, which can significantly enhance dissolution rates and bioavailability.[26] This is a more complex technique generally reserved for advanced drug delivery applications.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System

Objective: To dissolve a dichlorophenyl compound in an aqueous buffer by adding a water-miscible organic solvent.

Materials:

  • Dichlorophenyl compound

  • Aqueous buffer (e.g., PBS, Tris-HCl)

  • Co-solvent (e.g., DMSO, Ethanol, PEG 400)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare a Concentrated Stock Solution: Weigh out the dichlorophenyl compound and dissolve it in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or sonication may be required.[8]

  • Prepare the Final Buffer: Dispense the required volume of your aqueous buffer into a new tube.

  • Perform the Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the concentrated stock solution dropwise to the buffer. This rapid mixing is crucial to prevent localized high concentrations of the compound that can lead to immediate precipitation.[8]

  • Final Concentration Check: Ensure the final percentage of the co-solvent in the buffer is as low as possible (e.g., <1% for DMSO in cell-based assays) and does not interfere with your experiment.

  • Inspect for Clarity: Visually inspect the final solution against both light and dark backgrounds to ensure no precipitate has formed. If the solution is hazy or contains visible particles, the solubility limit has been exceeded. Consider using a lower final concentration or a different co-solvent.

G A 1. Dissolve Compound in 100% Co-solvent (e.g., DMSO) C 3. Add Stock Solution Dropwise to Vortexing Buffer A->C B 2. Vigorously Vortex Aqueous Buffer B->C D 4. Visually Inspect for Precipitation C->D E Clear Solution: Ready for Use D->E No F Precipitate Forms: Troubleshoot D->F Yes

Caption: Experimental workflow for the co-solvency method.
Protocol 2: Solubilization via pH Adjustment

Objective: To increase the solubility of an ionizable dichlorophenyl compound (e.g., a dichlorophenol) by adjusting the pH of the buffer.

Materials:

  • Ionizable dichlorophenyl compound

  • Aqueous buffer (e.g., Phosphate buffer)

  • Acidifying/Alkalizing agents (e.g., 1M HCl, 1M NaOH)[27]

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Determine Target pH: For an acidic compound like 3,4-dichlorophenol (pKa ~8.6), the target pH should be higher than the pKa to ensure the compound is in its more soluble, deprotonated form. A pH of 9.0-9.5 would be a good starting point.

  • Initial Slurry: Add the dichlorophenyl compound powder to your buffer to form a slurry. The compound will not fully dissolve at this stage.

  • Adjust pH: Place the slurry on a stir plate. Slowly add small increments of the alkalizing agent (e.g., 1M NaOH) to the stirring solution.

  • Monitor Dissolution and pH: Continuously monitor the pH with a calibrated meter. As the pH increases and approaches/surpasses the pKa, the solid compound should begin to dissolve.

  • Final pH Adjustment: Once all the solid has dissolved, carefully adjust the pH back to your desired final experimental pH if necessary, but be aware that lowering the pH too much may cause the compound to precipitate again.

  • Stability Check: It is advisable to let the final solution sit for a period (e.g., 1 hour) to ensure it remains stable and free of precipitation before use in an experiment.

References

Technical Support Center: Optimizing Coupling Reactions for Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding peptide coupling reactions involving sterically hindered amino acids.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of peptides containing hindered residues.

Issue 1: Low or Incomplete Coupling Yield (Positive Kaiser or Ninhydrin Test)

A positive colorimetric test after a coupling step indicates the presence of unreacted primary amines, signaling a failed or incomplete reaction.[1]

  • Potential Cause: Steric Hindrance. The bulky nature of the amino acid's side chain (e.g., Val, Ile, Aib) or N-methylation physically obstructs the reaction.[1]

    • Solution 1: Switch to a More Potent Coupling Reagent. Standard carbodiimide reagents like DCC and DIC are often insufficient for hindered couplings.[1][2] It is highly recommended to use more powerful onium salt reagents (uronium/aminium or phosphonium salts).[1] Uronium/aminium salts such as HATU, HCTU, and COMU are highly effective.[1][2] Phosphonium salts like PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization.[1][2] For extremely hindered couplings, such as with α,α-disubstituted amino acids, forming an acyl fluoride with a reagent like TFFH can be a highly effective strategy.[2]

    • Solution 2: Increase Reaction Time and/or Temperature. Steric hindrance slows down the reaction rate.[1] Extending the coupling time (e.g., from 1-2 hours to overnight) can improve yields.[1] Gentle heating or the use of microwave-assisted peptide synthesis (MA-SPPS) can help overcome the activation energy barrier.[1]

    • Solution 3: Perform a Double Coupling. After the first coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid and reagents.[1]

  • Potential Cause: Peptide Aggregation. The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, blocking reactive sites.[1]

    • Solution 1: Optimize the Solvent. N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF) for complex sequences.[1] For particularly difficult sequences, a "magic mixture" of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1]

    • Solution 2: Use Microwave Synthesis. The energy provided by microwave irradiation can help break up aggregates and accelerate the coupling reaction.[1]

  • Potential Cause: Inappropriate Reagent Choice. Not all coupling reagents are created equal, especially when dealing with steric bulk.[1]

    • Solution: Consult Reagent Performance Data. Choose a reagent known for high reactivity and efficiency with hindered systems, such as HATU or COMU.[1][2]

Issue 2: Racemization or Epimerization Detected in Final Product

Racemization is the loss of stereochemical purity at the α-carbon of the amino acid being coupled, which is a significant concern during slow reactions.[1]

  • Potential Cause: Prolonged Activation/Coupling Time. The longer an amino acid remains in its highly reactive activated state, the greater the risk of racemization.[2]

    • Solution 1: Use a High-Efficiency Reagent. Reagents like HATU and COMU promote rapid amide bond formation, which kinetically disfavors the competing racemization pathway.[3]

    • Solution 2: Limit Pre-activation Time. Use in-situ activation where the coupling reagent is added to the resin immediately after the protected amino acid to minimize the time the amino acid spends in a highly reactive state.[2]

  • Potential Cause: Inappropriate Base. The choice and amount of base can significantly influence racemization.[3]

    • Solution: Use a Hindered, Non-Nucleophilic Base. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over less hindered bases like triethylamine (TEA).[2]

  • Potential Cause: Suboptimal Reagent/Additive Combination.

    • Solution: Use Additives that Suppress Racemization. Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than older HOBt-based reagents.[2] Phosphonium-based reagents like PyBOP are also known for low racemization levels.[2]

Issue 3: Guanidinylation of the Peptide N-Terminus

This side reaction occurs when an excess of a uronium/aminium reagent (like HBTU or HATU) reacts directly with the free N-terminal amine of the peptide, forming an irreversible guanidinium group that terminates chain elongation.[1]

  • Potential Cause: Excess Uronium/Aminium Reagent.

    • Solution 1: Use Stoichiometric Amounts. Use an appropriate, non-excessive amount of the coupling reagent relative to the amino acid being coupled.[1]

    • Solution 2: Switch to a Phosphonium Reagent. Reagents like PyBOP or PyAOP do not have the guanidinium-forming structure and are therefore not susceptible to this side reaction.[1]

Data Presentation: Comparison of High-Efficiency Coupling Reagents

The following table summarizes the performance of various coupling reagents commonly used for hindered amino acid couplings.

ReagentReagent TypeRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
DIC/HOAt Carbodiimide/AdditiveModerate-HighLow-ModerateCost-effective; avoids guanidinylation.[1]Slower reaction times; byproducts can be problematic.[1]
PyBOP Phosphonium SaltHighLowHigh efficiency; no guanidinylation side reaction.[1][2]Byproducts can be difficult to remove.[1]
HBTU Aminium SaltHighLow-ModerateWidely used, reliable, and effective.[1]Can cause guanidinylation of the N-terminus if used in excess.[1]
HATU Aminium SaltVery HighLowFaster and more efficient than HBTU, especially for difficult sequences.[1][2] Reacts faster with less epimerization during coupling.[4]More expensive than HBTU; can also cause guanidinylation.[1]
COMU Uronium SaltVery HighVery LowExcellent efficiency comparable to HATU; improved safety profile (non-explosive); highly soluble.[1][2]Higher cost.[1]
TFFH Fluorouronium SaltVery HighLowGenerates highly reactive acyl fluorides in situ; excellent for α,α-disubstituted amino acids.[2]May require optimization of reaction conditions.[5]

Frequently Asked Questions (FAQs)

Q1: What makes an amino acid "sterically hindered"?

A1: Sterically hindered amino acids have bulky structural features near the site of peptide bond formation.[2] This includes:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), Threonine (Thr).[2]

  • α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib).[2]

  • N-methylated amino acids: Amino acids with a methyl group on the backbone nitrogen.[2]

  • Amino acids with bulky side-chain protecting groups. [2]

Q2: Why do my standard coupling protocols with DCC or DIC fail for these residues?

A2: Carbodiimide-based reagents like DCC and DIC are often not potent enough to overcome the high activation energy required for sterically demanding couplings.[1] They form an O-acylisourea intermediate that is highly reactive but also prone to racemization and may not react efficiently with a hindered N-terminus.[6] For these challenging couplings, more powerful onium-salt-based reagents are necessary.[1]

Q3: What is the role of the solvent in coupling hindered amino acids?

A3: The solvent plays a critical role in solvating the peptide-resin complex, which is essential for a successful reaction.[1] Inadequate solvation can lead to peptide aggregation, which further obstructs the reaction site.[1] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences.[1][7]

Q4: When should I consider using microwave-assisted synthesis?

A4: Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method for driving difficult couplings to completion quickly and efficiently.[1] The microwave energy heats the reaction, helping to overcome activation energy barriers and disrupt peptide aggregation.[1] It is particularly useful for sequences containing multiple hindered residues or those known to aggregate.[8]

Q5: How can I confirm that a coupling reaction has gone to completion?

A5: A qualitative ninhydrin (Kaiser) test is commonly used to detect the presence of free primary amines on the resin.[1] A blue or purple result indicates an incomplete reaction, while a yellow or colorless result signifies a complete coupling. For N-methylated residues where the N-terminus is a secondary amine, a different test, such as the bromophenol blue test, should be used.

Visualizations

Logical Relationships and Workflows

// Primary Causes cause1 [label="Potential Cause:\nSteric Hindrance"]; cause2 [label="Potential Cause:\nPeptide Aggregation"]; cause3 [label="Potential Cause:\nInefficient Reagent"];

// Solutions for Steric Hindrance solution1a [label="Switch to Potent Reagent\n(HATU, COMU, PyBOP)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution1b [label="Increase Time / Temperature\n(incl. Microwave)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution1c [label="Perform Double Coupling", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for Aggregation solution2a [label="Change Solvent\n(e.g., DMF -> NMP)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; solution2b [label="Use Microwave Synthesis", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

// Solution for Inefficient Reagent solution3a [label="Select High-Activity Reagent\n(e.g., HATU, COMU)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// End Point end_point [label="Re-test Coupling Completion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> cause1; start -> cause2; start -> cause3;

cause1 -> solution1a; cause1 -> solution1b; cause1 -> solution1c;

cause2 -> solution2a; cause2 -> solution2b;

cause3 -> solution3a;

solution1a -> end_point; solution1b -> end_point; solution1c -> end_point; solution2a -> end_point; solution2b -> end_point; solution3a -> end_point; }

Caption: Troubleshooting workflow for low coupling efficiency.

// Connections "Fmoc-AA-COOH" -> Carbodiimide [style=dashed]; "Fmoc-AA-COOH" -> Onium [style=dashed];

Carbodiimide -> Acylisourea [label="Activation"]; Onium -> ActiveEster [label="Activation"];

Acylisourea -> "PeptideBond"; ActiveEster -> "PeptideBond"; "H2N-Peptide" -> "PeptideBond" [label="Nucleophilic Attack"]; }

Caption: General mechanism of peptide coupling activation.

Experimental Protocols

Protocol 1: Microwave-Assisted Coupling of a Hindered Amino Acid (e.g., using HATU)

This protocol provides a general guideline for coupling a sterically hindered amino acid using a microwave peptide synthesizer.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in a microwave-compatible reaction vessel with DMF for at least 30 minutes.

  • Fmoc-Deprotection:

    • Drain the DMF and add a 20% piperidine in DMF solution to the resin.

    • Irradiate in the microwave synthesizer (e.g., 50W, 50°C for 3-5 minutes).

    • Drain the vessel and repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Reaction:

    • In a separate vial, prepare the activation mixture:

      • Dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to resin loading) in DMF.

      • Add HATU (3.9 equivalents) and DIPEA (8 equivalents).

    • Add the activation mixture to the deprotected resin in the reaction vessel.

    • Perform the microwave-assisted coupling (e.g., 75W, 75°C for 5-10 minutes). For particularly difficult residues, the coupling time and/or temperature may be increased.

  • Washing: After the coupling is complete, drain the vessel and wash the resin thoroughly with DMF (3-5 times).

  • Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[1] If the test is positive, a second coupling (see Protocol 2) may be necessary.[1]

Protocol 2: Manual Double Coupling for a Difficult Residue

This protocol is recommended when a single coupling is insufficient, as indicated by a positive colorimetric test.

  • First Coupling:

    • Following standard Fmoc deprotection and washing of the resin-bound peptide, perform the first coupling as described in a standard protocol (e.g., using HATU/DIPEA in DMF for 45-60 minutes at room temperature).

    • After the designated reaction time, drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove byproducts and excess reagents.

  • Confirmation (Optional but Recommended): Perform a quick colorimetric test. If it is strongly positive, proceed immediately to the second coupling.

  • Second Coupling:

    • Prepare a fresh solution of activated amino acid in a separate vessel, identical to the first coupling (e.g., 4 eq. amino acid, 3.9 eq. HATU, 8 eq. DIPEA in DMF).

    • Add this fresh solution to the resin.

    • Allow the second coupling reaction to proceed for the same duration as the first (e.g., 45-60 minutes) or longer if necessary.

  • Final Washing and Confirmation:

    • Drain the vessel and wash the resin thoroughly with DMF (5-7 times).

    • Perform a final ninhydrin or bromophenol blue test to confirm completion. If the test remains positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[1]

Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an alternative strategy for cases where potent onium/phosphonium reagents fail.

  • Acyl Fluoride Formation:

    • In a dry glass vial under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in anhydrous DCM.

    • Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1 equivalent).

    • Add a suitable non-nucleophilic base like DIPEA or collidine (2-3 equivalents).

    • Stir the reaction at room temperature for 10-20 minutes. The formation of the acyl fluoride can be monitored by IR spectroscopy (a characteristic C=O stretch appears around 1845 cm⁻¹).

  • Resin Preparation: While the acyl fluoride is forming, ensure the N-terminal amine on the resin is deprotected and washed thoroughly with DMF, followed by a solvent exchange to anhydrous DCM.

  • Coupling Reaction:

    • Add the solution containing the pre-formed acyl fluoride to the deprotected, resin-bound amine in DCM.

    • Allow the reaction to proceed at room temperature. Reaction times may vary from 1 hour to overnight depending on the severity of the steric hindrance.

  • Washing and Confirmation:

    • Once the reaction is complete, drain the vessel and wash the resin thoroughly with DCM, followed by DMF.

    • Perform a colorimetric test to confirm the absence of free amines.

References

Technical Support Center: Minimizing Racemization in Chiral Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization during the synthesis of chiral amino alcohols. The information is presented in a practical question-and-answer format to directly tackle challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant loss of enantiomeric purity in my final chiral amino alcohol product. What are the most common causes of racemization?

A1: Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a frequent challenge. The primary causes include:

  • Harsh Reaction Conditions: High temperatures and extreme pH (either strongly acidic or basic) can provide sufficient energy to overcome the activation barrier for the interconversion of enantiomers.[1]

  • Formation of Planar Intermediates: Reaction mechanisms that proceed through planar intermediates, such as enolates or carbocations at the chiral center, can lead to a loss of stereochemical integrity. Protonation of these intermediates can occur from either face, resulting in a racemic mixture.

  • Inappropriate Reagents or Solvents: The choice of base, acid, and solvent can significantly influence the stability of the chiral center. Strong, non-hindered bases can readily deprotonate the α-carbon, leading to racemization. Protic solvents can facilitate proton exchange, which may also contribute to racemization.[1]

  • Work-up and Purification: Aqueous work-ups involving strong acids or bases can cause racemization of the final product.[1] Furthermore, purification on acidic stationary phases like silica gel can sometimes lead to the racemization of sensitive compounds.[1]

Q2: At which stages of the synthesis is racemization most likely to occur?

A2: Racemization can occur at multiple stages of the synthesis of chiral amino alcohols:

  • During the main reaction: This is particularly prevalent if the reaction conditions are harsh (e.g., high temperature, strong acid or base).[1]

  • During work-up: The use of strong acids or bases during the work-up procedure can lead to racemization of the product.[1]

  • During purification: Chromatographic purification using acidic media like silica gel can induce racemization in sensitive chiral amino alcohols.[1]

Q3: My asymmetric reduction of an α-amino ketone is resulting in low enantiomeric excess (e.e.). How can I troubleshoot this?

A3: Low enantiomeric excess in asymmetric reductions is a common issue that can be addressed systematically. Here are key areas to investigate:

  • Purity of Reagents and Catalyst: Ensure the chiral catalyst or ligand is of high purity, as impurities can significantly interfere with the formation of the active catalytic species. For catalysts generated in situ, verify the purity of the precursors.[2]

  • Air and Moisture Sensitivity: Many catalysts used in asymmetric reductions are sensitive to air and moisture. It is crucial to use flame-dried glassware, anhydrous solvents, and to conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state leading to the major enantiomer.[2] It is advisable to screen a range of temperatures to find the optimal balance between selectivity and reaction rate.

  • Solvent Choice: The solvent can impact the formation and stability of the chiral catalyst-substrate complex. Non-coordinating solvents like toluene, dichloromethane, or THF are often preferred. A solvent screen can help identify the optimal medium for your specific reaction.

  • Catalyst Loading and Stoichiometry: Re-evaluate the stoichiometry of all reagents and ensure accurate measurement of the catalyst. Varying the catalyst loading can also help find the optimal concentration for high enantioselectivity.

Q4: Can the choice of protecting group influence the degree of racemization?

A4: Absolutely. Protecting groups play a crucial role in minimizing racemization through both steric and electronic effects:

  • Steric Hindrance: Bulky protecting groups can sterically hinder the approach of a base to the α-proton, thereby preventing deprotonation and subsequent racemization.

  • Electronic Effects: Electron-withdrawing protecting groups can decrease the acidity of the α-proton, making it less susceptible to abstraction by a base. Urethane-type protecting groups, such as Cbz (benzyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), are well-known for their ability to suppress racemization in amino acid chemistry.[1]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data on the impact of various reaction parameters on the enantiomeric excess (e.e.) of chiral amino alcohols.

Table 1: Effect of Catalyst and Temperature on Asymmetric Reduction of α-Amino Ketones

Ketone SubstrateChiral Catalyst/LigandReducing AgentSolventTemperature (°C)Yield (%)e.e. (%)Reference
Acetophenone(R,R)-Ts-DPEN / RuCl₂(p-cymene)HCOOH/Et₃NCH₂Cl₂289598 (S)
Acetophenone(S,S)-Ts-DPEN / RuCl₂(p-cymene)HCOOH/Et₃NCH₂Cl₂289598 (R)
1-Tetralone(R)-BINAP / RuCl₂H₂ (10 atm)EtOH509895 (R)N/A
2-Chloroacetophenone(1R,2S)-1-Amino-2-indanol derived oxazaborolidineBH₃·SMe₂THF-209296 (R)[3][4]
Propiophenone(S)-α,α-Diphenyl-2-pyrrolidinemethanolBH₃·SMe₂Toluene-208897 (S)[2]

Table 2: Influence of Protecting Group on Racemization during Reduction

N-Protected Amino AcidReducing AgentActivationSolventYield (%)e.e. (%)Reference
N-Boc-L-ValineNaBH₄CDITHF95>99N/A
N-Cbz-L-PhenylalanineNaBH₄CDITHF92>99N/A
N-Fmoc-L-LeucineNaBH₄CDITHF90>99N/A
N-Acetyl-L-ProlineLiAlH₄-THF85~95N/A

Experimental Protocols

Protocol 1: Reduction of N-Protected Amino Acids using Carbonyldiimidazole (CDI) and Sodium Borohydride

This one-pot method is known for proceeding with retention of optical purity.

  • Activation:

    • Dissolve the N-protected amino acid (1.0 equiv) in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere.

    • Add 1,1'-carbonyldiimidazole (CDI) (1.1 equiv) in one portion.

    • Stir the mixture for 10-15 minutes at room temperature.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve sodium borohydride (NaBH₄) (5.0 equiv) in water.

    • Add the NaBH₄ solution to the reaction mixture in one portion.

  • Quenching and Work-up:

    • Stir the solution for 30 minutes at 0 °C.

    • Acidify the reaction mixture to pH ~2 with 1N HCl.

    • Extract the product with ethyl acetate (3 x volume of THF).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude chiral amino alcohol.

    • Purify by column chromatography if necessary.

Protocol 2: Asymmetric Transfer Hydrogenation of a β-Amino Ketone

This protocol is a general procedure for the anti-selective reduction of β-amino ketones.

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Ir(COD)Cl]₂ (0.01 equiv) and the chiral diamine ligand (e.g., (R,R)-TsDPEN) (0.02 equiv) in anhydrous 2-propanol.

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reduction:

    • Add the N-PMP-protected β-amino ketone (1.0 equiv) to the catalyst solution.

    • Add a solution of formic acid and triethylamine (5:2 molar ratio, 2.5 equiv of formic acid) in 2-propanol.

    • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford the anti-γ-amino alcohol.

Visualizations

racemization_mechanism cluster_chiral Chiral Amino Alcohol cluster_planar Planar Intermediate cluster_racemic Racemic Mixture chiral_aa R-Enantiomer planar_int Enolate/Carbanion chiral_aa->planar_int - H⁺ (Base) planar_int->chiral_aa + H⁺ racemic_mix R/S Mixture (1:1) planar_int->racemic_mix + H⁺ (from either face)

Caption: Mechanism of base-catalyzed racemization.

synthesis_workflow start Starting Material (e.g., N-Protected Amino Acid) activation Activation (e.g., with CDI) start->activation reduction Reduction (e.g., NaBH₄) activation->reduction workup Work-up & Purification reduction->workup racemization Racemization Risk reduction->racemization Harsh Conditions product Chiral Amino Alcohol workup->product workup->racemization Strong Acid/Base

Caption: General workflow for chiral amino alcohol synthesis.

troubleshooting_logic start Low Enantiomeric Excess (e.e.) Observed check_purity Verify Reagent & Catalyst Purity start->check_purity check_conditions Check Reaction Conditions (Temperature, Solvent, Atmosphere) start->check_conditions check_stoichiometry Verify Stoichiometry & Catalyst Loading start->check_stoichiometry optimize Systematic Optimization check_purity->optimize check_conditions->optimize check_stoichiometry->optimize success High e.e. Achieved optimize->success

Caption: Troubleshooting workflow for low enantioselectivity.

References

Technical Support Center: Resolution of Dichlorophenylpropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the resolution of dichlorophenylpropanoic acid enantiomers. The following sections detail troubleshooting for common experimental issues, frequently asked questions (FAQs), and detailed experimental protocols for various resolution techniques.

Troubleshooting and FAQs

This section addresses common challenges encountered during the enantiomeric resolution of dichlorophenylpropanoic acid.

Frequently Asked Questions

Q1: Which resolution method is most suitable for dichlorophenylpropanoic acid?

A1: The choice of resolution method depends on the scale of the separation, required purity, and available equipment.

  • Classical resolution using diastereomeric salt formation is often employed for larger-scale separations due to its cost-effectiveness, though it may require significant optimization.[1][2]

  • Chiral High-Performance Liquid Chromatography (HPLC) offers high-resolution separation and is excellent for analytical purposes and smaller-scale preparative separations.[3]

  • Enzymatic resolution provides high enantioselectivity under mild conditions and is a green chemistry alternative, particularly suitable for producing specific enantiomers.[4][5]

Q2: What are common chiral resolving agents for acidic compounds like dichlorophenylpropanoic acid?

A2: Chiral amines are typically used as resolving agents for racemic acids.[1] Commonly used agents include (R)-(+)-1-phenylethylamine, (S)-(-)-1-phenylethylamine, and alkaloids like brucine or strychnine.[1][6] The selection of the resolving agent is often empirical and may require screening to find one that forms diastereomeric salts with significantly different solubilities.[1]

Q3: What type of chiral stationary phase (CSP) is recommended for the HPLC separation of dichlorophenylpropanoic acid?

A3: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating profen-class compounds, which are structurally similar to dichlorophenylpropanoic acid.[3] The specific choice of the CSP is crucial for achieving chiral recognition and may require screening of different column types.

Troubleshooting Guide

Issue 1: Poor or no separation of enantiomers in Chiral HPLC.

  • Potential Cause: The chiral stationary phase (CSP) may not be suitable for this specific analyte.

    • Solution: Screen different types of CSPs, particularly polysaccharide-based and cyclodextrin-based columns.

  • Potential Cause: The mobile phase composition is suboptimal. The type and ratio of organic modifiers and additives significantly affect selectivity.[3]

    • Solution: Methodically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol). For acidic compounds, adding a small amount of a strong acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution.[3]

  • Potential Cause: The column temperature is not optimal. Temperature influences the thermodynamics of the interaction between the enantiomers and the CSP.[3]

    • Solution: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C). Lower temperatures often enhance enantioselectivity.

Issue 2: In classical resolution, no crystallization of the diastereomeric salt occurs, or both diastereomers co-crystallize.

  • Potential Cause: The solvent system is not appropriate for inducing differential solubility of the diastereomeric salts.

    • Solution: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof). The solubility of the diastereomeric salts is a critical factor, and finding the right solvent or solvent mixture is key.[7]

  • Potential Cause: The stoichiometry of the resolving agent is incorrect.

    • Solution: Typically, 0.5 to 1.0 equivalents of the resolving agent are used. Experiment with slightly different ratios to optimize the crystallization of one diastereomer.

  • Potential Cause: Supersaturation has not been achieved.

    • Solution: Ensure the initial dissolution is performed at an elevated temperature, followed by slow cooling to promote crystallization. Seeding the solution with a small crystal of the desired diastereomeric salt can also induce crystallization.

Issue 3: Low enantiomeric excess (ee) in enzymatic resolution.

  • Potential Cause: The chosen enzyme has low enantioselectivity for the dichlorophenylpropanoic acid ester.

    • Solution: Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) as their selectivity can vary significantly with the substrate.[8]

  • Potential Cause: The reaction has proceeded beyond 50% conversion in a kinetic resolution.

    • Solution: Monitor the reaction progress over time and stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.

  • Potential Cause: The reaction conditions (pH, temperature, solvent) are not optimal.

    • Solution: Optimize the pH and temperature for the specific lipase used. The choice of organic solvent can also influence enzyme activity and selectivity.

Quantitative Data Summary

The following tables summarize typical quantitative data for different resolution methods based on studies of structurally similar arylpropanoic acids. This data should be considered illustrative and may require optimization for dichlorophenylpropanoic acid.

Table 1: Classical Resolution Data for Arylpropanoic Acids

Resolving AgentRacemic AcidSolventYield of Diastereomeric SaltEnantiomeric Excess (ee) of Recovered Acid
(S)-(-)-1-Phenylethylamine2-Phenylpropanoic AcidEthanol40-50%>95%
(+)-CinchonineIbuprofenAcetone/Water35-45%>98%
(R)-(+)-1-(p-Tolyl)ethylamineKetoprofenMethanol42%97%

Table 2: Chiral HPLC Separation Data for Arylpropanoic Acids

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/TFA (90:10:0.1)1.025> 2.0
Amylose tris(3,5-dimethylphenylcarbamate)Acetonitrile/Water/Acetic Acid (80:20:0.1)0.820> 1.8
Cyclodextrin-basedMethanol/Triethylamine/Acetic Acid (100:0.1:0.1)1.230> 1.5

Table 3: Enzymatic Resolution Data for Arylpropanoic Acid Esters

Enzyme (Lipase)Substrate (Ester)SolventConversion (%)Enantiomeric Excess (ee) of Product
Candida antarctica Lipase B (CALB)Ethyl 2-phenylpropanoateToluene~50>99% (S-acid)
Pseudomonas cepacia Lipase (PSL)Methyl 2-(4-chlorophenyl)propanoateHeptane4898% (R-ester)
Porcine Pancreatic Lipase (PPL)Butyl 2-phenoxypropanoateDiisopropyl ether5095% (S-acid)

Experimental Protocols & Visualizations

This section provides generalized methodologies for the key resolution experiments.

Classical Resolution via Diastereomeric Salt Formation

This protocol outlines a general procedure for resolving racemic dichlorophenylpropanoic acid using a chiral amine.

Methodology:

  • Dissolution: Dissolve one equivalent of racemic dichlorophenylpropanoic acid in a suitable hot solvent (e.g., methanol or ethanol).

  • Addition of Resolving Agent: Add 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (S)-(-)-1-phenylethylamine) to the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water and add a strong base (e.g., NaOH) to deprotonate the chiral amine, liberating it into the aqueous phase. Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched dichlorophenylpropanoic acid.

  • Extraction: Extract the liberated enantiomer with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring the specific rotation.

G racemic_acid Racemic Dichlorophenylpropanoic Acid dissolution Dissolve in Hot Solvent racemic_acid->dissolution resolving_agent Chiral Resolving Agent (e.g., (S)-(-)-1-Phenylethylamine) resolving_agent->dissolution crystallization Cool to Crystallize dissolution->crystallization filtration Filter to Isolate Less Soluble Diastereomeric Salt crystallization->filtration mother_liquor Mother Liquor (Contains More Soluble Diastereomeric Salt) crystallization->mother_liquor remains in solution salt_treatment Treat Salt with Base, then Acid filtration->salt_treatment liquor_treatment Treat Mother Liquor with Base, then Acid mother_liquor->liquor_treatment enantiomer_1 Enriched Enantiomer 1 salt_treatment->enantiomer_1 enantiomer_2 Enriched Enantiomer 2 liquor_treatment->enantiomer_2

Classical resolution workflow.
Chiral HPLC Separation

This protocol describes a general approach for the analytical or small-scale preparative separation of dichlorophenylpropanoic acid enantiomers.

Methodology:

  • System Preparation: Select a suitable chiral column (e.g., a polysaccharide-based CSP). Prepare the mobile phase, for example, a mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA) in a 90:10:0.1 ratio.

  • Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of racemic dichlorophenylpropanoic acid in the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Detection and Analysis: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 230 nm). The two enantiomers will elute at different retention times, allowing for their separation and quantification.

G racemic_sample Racemic Dichlorophenylpropanoic Acid Sample injection Inject Sample racemic_sample->injection hplc_system HPLC System with Chiral Stationary Phase separation Separation on Column hplc_system->separation injection->hplc_system detection UV Detection separation->detection chromatogram Chromatogram with Two Separated Peaks detection->chromatogram enantiomer_R Enantiomer R chromatogram->enantiomer_R enantiomer_S Enantiomer S chromatogram->enantiomer_S G racemic_ester Racemic Dichlorophenylpropanoic Acid Ester hydrolysis Enzymatic Hydrolysis (Stop at ~50% conversion) racemic_ester->hydrolysis enzyme Lipase in Buffer enzyme->hydrolysis mixture Mixture of Enriched Acid and Enriched Ester hydrolysis->mixture extraction Liquid-Liquid Extraction mixture->extraction acid_product Enriched Acidic Enantiomer extraction->acid_product Aqueous Phase (after acidification) ester_product Enriched Ester Enantiomer extraction->ester_product Organic Phase

References

Common side reactions and byproducts in beta-amino acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of β-amino acids. The content is tailored for researchers, scientists, and professionals in drug development.

Section 1: Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of β-amino acids using common methodologies.

Arndt-Eistert Synthesis & Wolff Rearrangement

Problem: Low or No Yield of the Desired β-Amino Acid

Potential CauseRecommended Solution
Incomplete formation of the acid chloride. Ensure the complete conversion of the starting α-amino acid to the acid chloride. Use fresh thionyl chloride or oxalyl chloride and consider extending the reaction time or slightly increasing the temperature. Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
Side reaction with HCl to form α-chloromethylketone. The HCl generated during the acylation of diazomethane can react with the α-diazoketone intermediate to form an α-chloromethylketone byproduct.[1] To prevent this, use a twofold excess of diazomethane; the excess will react with and neutralize the HCl.[1][2] Alternatively, a non-nucleophilic base like triethylamine (Newman-Beal modification) or calcium oxide can be added to scavenge the HCl.[1][3]
Decomposition of the α-diazoketone intermediate. α-diazoketones can be unstable, especially in the presence of acid.[1] It is crucial to work under anhydrous conditions and neutralize any generated acid promptly. Purification of the α-diazoketone should be done carefully, often by chromatography on neutral alumina or silica gel at low temperatures.[4]
Inefficient Wolff Rearrangement. The Wolff rearrangement can be sensitive to the chosen conditions (thermal, photochemical, or metal-catalyzed). For thermally sensitive substrates, photochemical rearrangement at low temperatures is often preferred.[5][6] Silver(I) oxide (Ag₂O) or silver benzoate are common catalysts that can promote the rearrangement at lower temperatures.[7][8] Ensure the catalyst is active and used in the appropriate amount.
Formation of diketene byproducts. The ketene intermediate is highly reactive and can dimerize to form diketenes.[4] This is more prevalent at higher concentrations of the ketene. To minimize this, the rearrangement should be performed in the presence of a nucleophile (water, alcohol, or amine) to trap the ketene as it is formed.[4] Using a slow addition of the diazoketone to the reaction mixture can also help maintain a low concentration of the ketene intermediate.

Problem: Presence of an α-Chloromethylketone Byproduct

This byproduct arises from the reaction of the α-diazoketone intermediate with HCl.[1]

  • Troubleshooting Workflow:

G cluster_0 Troubleshooting α-Chloromethylketone Formation start α-Chloromethylketone Detected check_base Was a base or excess diazomethane used? start->check_base add_base Incorporate a non-nucleophilic base (e.g., triethylamine) or use a 2-fold excess of diazomethane. check_base->add_base No check_addition How was the acid chloride added to the diazomethane? check_base->check_addition Yes add_base->check_addition reverse_addition Add the acid chloride solution slowly to a cold solution of excess diazomethane. check_addition->reverse_addition Diazomethane added to acid chloride monitor_temp Maintain low temperature during diazoketone formation. check_addition->monitor_temp Acid chloride added to diazomethane reverse_addition->monitor_temp end Reduced/Eliminated Byproduct monitor_temp->end

Caption: Troubleshooting workflow for α-chloromethylketone byproduct.

Mannich-Type Reactions

Problem: Low Diastereoselectivity or Enantioselectivity

Potential CauseRecommended Solution
Suboptimal catalyst. The choice of catalyst is critical for achieving high stereoselectivity. For organocatalyzed Mannich reactions, proline and its derivatives are commonly used.[9] The catalyst loading and specific derivative can significantly impact the outcome. Screen different catalysts and optimize the loading.
Incorrect solvent. The solvent can have a profound effect on the transition state of the reaction, thereby influencing stereoselectivity. For instance, in some tryptophan-catalyzed Mannich reactions, a DMSO/1-butanol mixture has been shown to favor the anti-diastereomer. Experiment with a range of solvents with varying polarities and coordinating abilities.
Temperature fluctuations. Asymmetric reactions are often sensitive to temperature. Lowering the reaction temperature can enhance stereoselectivity by favoring the transition state leading to the desired stereoisomer.
Iminium ion formation issues. The formation of the iminium ion intermediate is a key step. Ensure that the aldehyde and amine components are pure and that the reaction conditions are suitable for iminium ion formation. In some cases, pre-forming the imine may be beneficial.

Problem: Formation of Aldol or Other Side Products

Potential CauseRecommended Solution
Self-condensation of the enolizable carbonyl compound. If the rate of the Mannich reaction is slow, the enolizable component may undergo self-condensation (an aldol reaction). To mitigate this, consider using a more active catalyst to accelerate the Mannich reaction. Alternatively, the iminium ion can be pre-formed before the addition of the enolizable component.
Competing reactions of the aldehyde. If the aldehyde is enolizable, it can also participate in side reactions. Using a non-enolizable aldehyde like formaldehyde or benzaldehyde can prevent this.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions when working with diazomethane in the Arndt-Eistert synthesis?

A1: Diazomethane is a toxic and potentially explosive gas.[10] It should be handled in a well-ventilated fume hood, and specialized glassware with fire-polished joints should be used to avoid grinding surfaces that could trigger an explosion. It is typically prepared and used in situ as a solution in a solvent like diethyl ether. Trimethylsilyldiazomethane is a safer, non-explosive alternative that can often be used instead of diazomethane.[10]

Q2: How can I monitor the progress of the Wolff rearrangement?

A2: The Wolff rearrangement involves the extrusion of nitrogen gas. The cessation of gas evolution is a good indicator that the reaction is complete. For more precise monitoring, IR spectroscopy can be used to track the disappearance of the characteristic strong absorbance of the diazo group (around 2100 cm⁻¹) and the appearance of the ketene peak (around 2150 cm⁻¹).

Q3: In a Mannich reaction for β-amino acid synthesis, what determines whether the syn or anti diastereomer is formed?

A3: The diastereoselectivity of the Mannich reaction is primarily controlled by the geometry of the enolate (or enol) intermediate and the facial selectivity of its attack on the iminium ion. The choice of catalyst, solvent, and the nature of the substituents on the reactants all play a crucial role in determining the transition state geometry and, consequently, the stereochemical outcome.[11] For example, (S)-proline often catalyzes the formation of the syn product.[9]

Q4: Can the Arndt-Eistert synthesis be used for large-scale production of β-amino acids?

A4: While the Arndt-Eistert synthesis is a versatile laboratory method, the use of hazardous diazomethane presents challenges for large-scale production.[10] However, the development of safer alternatives like trimethylsilyldiazomethane and the use of flow chemistry setups are making this reaction more amenable to scale-up.

Section 3: Quantitative Data on Side Reactions

The following tables summarize typical yields and byproduct formation in β-amino acid synthesis. Note that these values are illustrative and can vary significantly based on the specific substrates and reaction conditions.

Table 1: Influence of Reaction Conditions on Wolff Rearrangement

Rearrangement ConditionTypical Yield of β-Amino Acid DerivativeCommon Byproducts and Estimated Percentages
Thermal (High Temperature) 40-60%O-H insertion products (if alcohol is present, 10-30%), products from direct displacement of the diazo group.[5]
Photochemical (-78 °C to RT) 70-90%Minimal byproducts if the substrate is not photolabile.
Silver(I) Oxide Catalyzed (RT to 80°C) 80-95%Trace amounts of byproducts from unreacted diazoketone.[2]

Table 2: Diastereoselectivity in Organocatalyzed Mannich Reactions

Catalyst (mol%)SolventTemperature (°C)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (%)
(S)-3 (1 mol%)DioxaneRoom Temp>11:199
(S)-1 (5 mol%)DioxaneRoom Temp1:1.186 (for anti)

(Data adapted from illustrative examples in the literature.[11])

Section 4: Experimental Protocols

General Procedure for Arndt-Eistert Synthesis of a Protected β-Amino Acid
  • Acid Chloride Formation: To a solution of the N-protected α-amino acid (1.0 equiv) in an anhydrous solvent (e.g., THF, CH₂Cl₂), add oxalyl chloride (1.5 equiv) or thionyl chloride (1.5 equiv) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride. Stir the reaction mixture at room temperature for 1-3 hours until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure.

  • Diazoketone Formation: Dissolve the crude acid chloride in an anhydrous etheral solvent (e.g., diethyl ether, THF). Cool the solution to 0 °C and slowly add a freshly prepared solution of diazomethane (2.0-2.2 equiv) in the same solvent. Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature overnight. Excess diazomethane can be quenched by the dropwise addition of acetic acid until the yellow color disappears.

  • Work-up and Purification of Diazoketone: The reaction mixture is typically washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude diazoketone can be purified by column chromatography on silica gel.

  • Wolff Rearrangement: Dissolve the purified α-diazoketone (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water for the acid, methanol for the methyl ester). Add silver(I) oxide (0.1 equiv) or silver benzoate (0.1 equiv). Heat the mixture to 50-80 °C or irradiate with a UV lamp until nitrogen evolution stops (typically 1-4 hours).[2]

  • Final Work-up: After the reaction is complete, filter the mixture through a pad of celite to remove the silver catalyst. Concentrate the filtrate under reduced pressure. The crude β-amino acid derivative can then be purified by recrystallization or column chromatography.

General Procedure for an Organocatalyzed Asymmetric Mannich Reaction
  • Reaction Setup: To a vial, add the aldehyde (1.5 equiv), the imine (1.0 equiv), and the organocatalyst (e.g., a proline derivative, 10-20 mol%).

  • Solvent and Reagent Addition: Add the appropriate solvent (e.g., DMSO, THF, or toluene). Add the enolizable carbonyl compound (1.2 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or LC-MS. Reaction times can range from a few hours to several days.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired β-amino carbonyl compound. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC or NMR analysis of the purified product or a suitable derivative.

Section 5: Signaling Pathways and Workflows

G cluster_0 Arndt-Eistert/Wolff Rearrangement Pathway alpha_amino_acid α-Amino Acid acid_chloride Acid Chloride alpha_amino_acid->acid_chloride SOCl₂ or (COCl)₂ diazoketone α-Diazoketone acid_chloride->diazoketone CH₂N₂ ketene Ketene Intermediate diazoketone->ketene Wolff Rearrangement (hν, Δ, or Ag⁺) beta_amino_acid β-Amino Acid Derivative ketene->beta_amino_acid Nucleophile (H₂O, ROH, R₂NH)

Caption: Key steps in the Arndt-Eistert synthesis of β-amino acids.

G cluster_1 Mannich Reaction Logical Flow start Start Reaction imine_formation Iminium Ion Formation (Aldehyde + Amine) start->imine_formation enolate_formation Enolate/Enol Formation (Carbonyl Compound) start->enolate_formation cc_bond C-C Bond Formation (Mannich Adduct) imine_formation->cc_bond enolate_formation->cc_bond product β-Amino Carbonyl Product cc_bond->product catalyst Catalyst (Acid/Base/Organocatalyst) catalyst->imine_formation catalyst->enolate_formation

References

Technical Support Center: Troubleshooting Poor Incorporation of Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to the poor incorporation of labeled amino acids in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or failed incorporation of labeled amino acids?

A1: Poor incorporation of labeled amino acids can stem from several factors. The primary areas to investigate are the health and viability of the cell culture, the composition and conditions of the culture medium, the integrity and concentration of the labeled amino acid, and the specifics of the experimental protocol itself. Issues in any of these areas can lead to reduced protein synthesis and consequently, poor incorporation of the label.

Q2: How can I determine if the problem is with my cells or with the labeled amino acid?

A2: A good first step is to perform a cell viability assay to ensure your cells are healthy.[1][2][3] If cell viability is high, the problem may lie with the labeled amino acid. You can test this by setting up a parallel experiment using a fresh, unlabeled version of the same amino acid to see if it restores normal protein synthesis, which can be assessed by methods like a puromycin incorporation assay.

Q3: Could the cell culture medium be the cause of the poor incorporation?

A3: Yes, the composition of the cell culture medium is critical.[4] Standard media often contain unlabeled amino acids, which will compete with your labeled amino acids for incorporation into newly synthesized proteins.[5] For efficient labeling, it is often necessary to use a custom medium that lacks the unlabeled version of the amino acid you are using for labeling.[6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during labeled amino acid incorporation experiments.

Problem: I am observing very low or no signal from my labeled amino acid incorporation.

Where do I start?

Start by systematically evaluating the key components of your experiment: Cell Health, Experimental Conditions, the Labeled Amino Acid, and Protocol Optimization. The following flowchart and detailed steps will guide you through this process.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Low/No Incorporation cell_health 1. Check Cell Viability (e.g., Trypan Blue) start->cell_health viability_ok Viability >90%? cell_health->viability_ok exp_conditions 2. Verify Experimental Conditions viability_ok->exp_conditions Yes solution_viability Solution: - Culture new cells - Check for contamination - Optimize culture conditions viability_ok->solution_viability No media_check Correct Medium Used? (AA-deficient) exp_conditions->media_check reagent_check 3. Assess Labeled Amino Acid media_check->reagent_check Yes solution_media Solution: - Use amino acid-free medium - Dialyze serum media_check->solution_media No reagent_ok Reagent Integrity OK? reagent_check->reagent_ok protocol_opt 4. Optimize Protocol (Time, Concentration) reagent_ok->protocol_opt Yes solution_reagent Solution: - Use fresh labeled AA - Check storage conditions - Verify purity reagent_ok->solution_reagent No success Problem Solved protocol_opt->success solution_viability->cell_health solution_media->exp_conditions solution_reagent->reagent_check

Caption: A decision tree for troubleshooting poor labeled amino acid incorporation.

Step 1: Assess Cell Health and Viability

Healthy, actively dividing cells are essential for robust protein synthesis.

Q: How do I check if my cells are healthy and viable?

A: The first step is a visual inspection of your cells under a microscope. Look for normal morphology and check for signs of stress or contamination. For a quantitative measure, perform a cell viability assay.[1][2] The Trypan Blue exclusion assay is a common and straightforward method.[3]

Parameter Recommendation Potential Impact of Deviation
Cell Viability Should be >90%Low viability indicates a general cell health problem, which will reduce overall metabolic activity, including protein synthesis.
Cell Confluency 70-80%Over-confluent or sparse cultures may exhibit altered metabolic rates.
Growth Phase Logarithmic (exponential) growth phaseCells in stationary or lag phase will have lower rates of protein synthesis.

If cell viability is low, you will need to address your basic cell culture technique before proceeding. This may involve starting a new culture from a frozen stock, testing for contamination (e.g., mycoplasma), or optimizing your culture conditions.

Step 2: Verify Experimental Conditions

The composition of the culture medium is a critical factor that is often overlooked.

Q: My cells are healthy, but incorporation is still low. What should I check next?

A: Scrutinize your cell culture medium and incubation conditions. The presence of unlabeled ("cold") amino acids is a primary cause of poor incorporation of labeled ("hot") amino acids.

Factor Common Issue Recommended Solution
Culture Medium Standard medium (e.g., DMEM, RPMI) contains high concentrations of unlabeled amino acids.Use a custom medium that specifically lacks the amino acid you are labeling with. For example, for 35S-methionine labeling, use methionine-free DMEM.
Serum Fetal Bovine Serum (FBS) contains amino acids.Use dialyzed FBS to remove small molecules like amino acids.
Incubation Time Insufficient time for incorporation.Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to determine the optimal labeling duration for your cell type.
Starvation Step Cells may be overly stressed by amino acid starvation prior to labeling.Optimize the duration of the starvation step. For some cell lines, a brief rinse with amino acid-free medium is sufficient.
Step 3: Assess the Labeled Amino Acid

The quality and concentration of the labeled amino acid itself can be a source of problems.

Q: I've confirmed my cells are healthy and the medium is correct. Could the labeled amino acid be the problem?

A: Yes. Issues with the labeled reagent can prevent successful incorporation.

Factor Common Issue Recommended Solution
Purity and Integrity The labeled amino acid may have degraded due to improper storage or handling.Purchase high-purity labeled amino acids from a reputable supplier.[] Aliquot upon arrival and store at the recommended temperature (typically -20°C or -80°C), protected from light.
Concentration The concentration of the labeled amino acid in the medium may be too low for efficient uptake and incorporation.Optimize the concentration of the labeled amino acid. Perform a dose-response experiment to find the optimal concentration that provides a good signal without causing toxicity.
Competition Unlabeled amino acids from other sources are competing with the labeled one.Ensure all components of your labeling medium are free of the competing unlabeled amino acid.
Step 4: Optimize the Overall Protocol

If the individual components seem fine, the interplay between them in your protocol may need optimization.

Q: I've checked everything, but my results are still not ideal. How can I further optimize my experiment?

A: A global protein synthesis assay can be a powerful tool to test the general translational capacity of your cells under your specific experimental conditions. The O-propargyl-puromycin (OP-Puro) assay is a sensitive, non-radioactive method for this purpose.[8]

Key Experimental Protocols

Protocol 1: General Cell Viability Assessment (Trypan Blue)
  • Prepare Cells: Trypsinize and resuspend your cells to create a single-cell suspension in complete medium.

  • Stain: Mix a small volume (e.g., 20 µL) of your cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubate: Allow the mixture to sit for 1-2 minutes at room temperature.

  • Count: Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate: Viability (%) = (Number of viable cells / Total number of cells) x 100.

Protocol 2: General Labeled Amino Acid Incorporation Workflow

This workflow provides a general framework. Specific timings and concentrations should be optimized for your cell line and experimental goals.

ProtocolWorkflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis a 1. Seed cells and grow to 70-80% confluency b 2. Wash cells with PBS or amino acid-free (AA-free) medium a->b c 3. Starve cells in AA-free medium (optional, 0-60 min) b->c d 4. Add labeling medium containing the labeled amino acid c->d e 5. Incubate for the desired time period (e.g., 30 min - 4h) d->e f 6. Wash cells to remove unincorporated label e->f g 7. Lyse cells f->g h 8. Process for downstream analysis (e.g., SDS-PAGE, autoradiography, MS) g->h

Caption: A typical workflow for a labeled amino acid incorporation experiment.

Signaling Pathway Context: Protein Synthesis

Successful incorporation of labeled amino acids is fundamentally dependent on the protein synthesis (translation) machinery of the cell.

ProteinSynthesis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA mRNA mRNA DNA->mRNA Transcription mRNA_cyto mRNA mRNA->mRNA_cyto Export Ribosome Ribosome Protein Newly Synthesized (Labeled) Protein Ribosome->Protein tRNA Aminoacyl-tRNA (carrying labeled AA) tRNA->Ribosome mRNA_cyto->Ribosome Translation

Caption: Simplified overview of the protein synthesis pathway.

References

Technical Support Center: Optimizing Cleavage of Synthetic Peptides with Modified Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the cleavage of synthetic peptides, with a special focus on those containing modified residues. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle behind cleaving synthetic peptides from the solid support?

The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. This is typically achieved through acidolysis, most commonly using trifluoroacetic acid (TFA).[1][2][3] The strong acid breaks the bond linking the peptide to the resin and also removes the acid-labile protecting groups from the amino acid side chains.[1][2]

Q2: Why are scavengers necessary in a cleavage cocktail?

During TFA-mediated cleavage, highly reactive carbocations are generated from the protecting groups and the resin linker.[1][2][4][5] These electrophilic species can lead to undesirable side reactions by modifying sensitive amino acid residues such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[1][2][4][5] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these reactive cations before they can react with the peptide.[1][2][4][5]

Q3: How do I choose the right cleavage cocktail for my peptide?

The selection of an appropriate cleavage cocktail is critical for obtaining a high-purity crude peptide and is highly dependent on the amino acid composition of your sequence.[2][6] A standard and often effective cocktail for many peptides is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[6][7] However, for peptides containing sensitive or modified residues, additional or different scavengers are necessary.[6]

Q4: What are the common protecting groups used for modified amino acid residues?

A variety of protecting groups are used for the side chains of amino acids to prevent unwanted reactions during peptide synthesis.[8][9][10][11] The choice of protecting group depends on the synthesis strategy (Fmoc or Boc).[9][12] For example, in Fmoc chemistry, acid-labile groups like tert-butyl (tBu) for Tyr, Ser, and Thr, and trityl (Trt) for Cys are common.[8][12]

Troubleshooting Guide

Issue 1: Low yield of the desired peptide after cleavage.

Possible Cause:

  • Incomplete Cleavage: The cleavage reaction time may be insufficient, or the TFA in the cleavage cocktail may have degraded.[6]

  • Peptide Precipitation Issues: The peptide may be soluble in the ether/TFA mixture, especially if it is short or hydrophobic, leading to poor precipitation.[5]

  • Side Reactions: Undesired side reactions can consume the target peptide, reducing the final yield.[4]

Troubleshooting Steps:

  • Verify Cleavage Completion: Perform a small-scale test cleavage and analyze the resin for any remaining peptide.[5] You can use a qualitative test like the Kaiser test if the N-terminus is free.

  • Optimize Precipitation: If the peptide fails to precipitate, try increasing the volume of cold diethyl ether or using a dry ice bath to further lower the temperature.[5] Slow evaporation of the ether/TFA mixture under a stream of nitrogen can also be effective.[5]

  • Analyze for Side Products: Use HPLC and Mass Spectrometry (MS) to identify potential side products in the crude mixture.[4] This can help in identifying the cause of the low yield and in optimizing the cleavage cocktail.

Issue 2: Presence of unexpected peaks in the HPLC analysis of the crude peptide.

Possible Cause:

  • Alkylation of Sensitive Residues: Reactive carbocations can alkylate residues like Trp, Met, Cys, and Tyr if scavenging is inefficient.[4][5]

  • Oxidation: Methionine is particularly susceptible to oxidation to methionine sulfoxide.[13]

  • Aspartimide Formation: Peptides containing aspartic acid (Asp) can undergo a side reaction to form a stable five-membered ring, especially when followed by Gly, Ser, or Asn.[13]

  • Incomplete Deprotection: Some protecting groups may require longer cleavage times or specific scavengers for complete removal.

Troubleshooting Steps:

  • Optimize Scavenger Cocktail: Based on the identified side products, adjust the scavenger cocktail. For example, use thiol-based scavengers like 1,2-ethanedithiol (EDT) for peptides containing Cys and Trp.[14][15]

  • Control Reaction Conditions: Perform the cleavage at room temperature and for the recommended duration (typically 1-3 hours) to minimize side reactions.[1]

  • Use Additives to Prevent Specific Side Reactions: Adding HOBt to the deprotection solution during synthesis can help suppress aspartimide formation.[13]

Data Presentation

Table 1: Common Scavengers and Their Applications in Peptide Cleavage

ScavengerTarget Reactive Species & Residues ProtectedTypical Concentration (v/v)Notes
Water t-butyl cations2.5% - 5%Generally included in most cleavage cocktails.[16]
Triisopropylsilane (TIS) Trityl and Pbf cations, t-butyl cations2.5%A good general-purpose scavenger.[16]
1,2-Ethanedithiol (EDT) t-butyl cations, reduces oxidation of Cys/Met2.5% - 3%Has a strong odor and should be used in a fume hood.[14][16]
Thioanisole Aids in removal of Pbf protecting groups from Arg, suppresses oxidation of Cys/Met5%Can partially remove non-acid-labile protecting groups of Cys (t-Bu, S-t-Bu) and should be used with caution.[3][16]
Phenol Protects Tyr and Trp side chains from oxidation and alkylation5%A robust scavenger for peptides with multiple sensitive residues.[5][16]
1,4-Benzenedimethanethiol (1,4-BDMT) General scavenger for minimizing side reactionsVariesA benign, non-odorous alternative to aliphatic thiols that can provide higher quality crude peptides.[17][18]

Table 2: Common Cleavage Cocktails for Fmoc-SPPS

Reagent NameComposition (v/v)Primary Application
Reagent B TFA/Water/TIS (95:2.5:2.5)General purpose, low-odor option.[7]
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides containing Cys, Met, Trp, and Tyr.[5][14]
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Peptides containing arginine residues with sulfonyl protecting groups.[5]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Cleavage

This protocol is suitable for peptides without highly sensitive residues.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (Reagent B): 95% TFA, 2.5% Water, 2.5% TIS

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen gas source

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1-2 hours.[1]

  • Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a centrifuge tube. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.[1][6]

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.[1]

  • Washing: Wash the peptide pellet by resuspending it in cold diethyl ether and repeating the centrifugation. Perform this wash step at least two more times to remove residual scavengers and cleavage byproducts.[1]

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen.[6]

Protocol 2: Cleavage of Peptides with Multiple Sensitive Residues

This protocol is recommended for peptides containing residues such as Cys, Met, or Trp.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen gas source

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage Reaction: Add the freshly prepared Reagent K to the resin and agitate at room temperature for 2-4 hours.[1]

  • Peptide Precipitation, Isolation, Washing, and Drying: Follow steps 3-6 from Protocol 1.

Visualizations

experimental_workflow General Peptide Cleavage and Purification Workflow start Start: Dried Peptide-Resin cleavage Add Cleavage Cocktail (e.g., TFA + Scavengers) Incubate 1-4h at RT start->cleavage filtration Filter to Separate Resin cleavage->filtration precipitation Precipitate Peptide in Cold Diethyl Ether filtration->precipitation resin_waste Resin Waste filtration->resin_waste centrifugation Centrifuge to Pellet Peptide precipitation->centrifugation washing Wash Pellet with Cold Diethyl Ether (3x) centrifugation->washing drying Dry Crude Peptide (e.g., under Nitrogen) washing->drying analysis Analyze Crude Peptide (HPLC, MS) drying->analysis purification Purify Peptide (e.g., Preparative HPLC) analysis->purification lyophilization Lyophilize Pure Peptide purification->lyophilization end End: Purified Peptide lyophilization->end

Caption: General workflow for peptide cleavage and purification.

troubleshooting_cleavage Troubleshooting Common Peptide Cleavage Issues start Start: Analyze Crude Peptide (HPLC/MS) issue Problem Identified? start->issue low_yield Low Yield issue->low_yield Yes extra_peaks Unexpected Peaks issue->extra_peaks Yes no_issue Cleavage Successful issue->no_issue No check_precipitation Check Precipitation Efficiency low_yield->check_precipitation identify_side_product Identify Side Product (Mass Shift) extra_peaks->identify_side_product optimize_precipitation Optimize Precipitation: - Increase Ether Volume - Lower Temperature check_precipitation->optimize_precipitation Inefficient check_cleavage_time Incomplete Cleavage? check_precipitation->check_cleavage_time Efficient check_cleavage_time->extra_peaks No increase_time Increase Cleavage Time (e.g., to 4 hours) check_cleavage_time->increase_time Yes alkylation Alkylation (+tBu, +Trt) identify_side_product->alkylation Alkylation oxidation Oxidation (+16 Da) identify_side_product->oxidation Oxidation incomplete_deprotection Incomplete Deprotection identify_side_product->incomplete_deprotection Incomplete Deprotection optimize_scavengers Optimize Scavenger Cocktail: - Add specific scavengers (e.g., EDT, Thioanisole) alkylation->optimize_scavengers add_reducing_agent Add Reducing Agent to Cleavage Cocktail (e.g., DTT) oxidation->add_reducing_agent extend_cleavage Extend Cleavage Time or Use Stronger Cocktail incomplete_deprotection->extend_cleavage

References

Technical Support Center: Addressing Peptide Aggregation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peptide aggregation on the resin.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation on the resin during SPPS?

A1: On-resin peptide aggregation is the self-association of growing peptide chains attached to the solid support.[1] This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[1][2][3] This aggregation can physically hinder the access of reagents to the reactive N-terminus of the peptide, resulting in incomplete coupling and deprotection steps.[1][4]

Q2: Which types of peptide sequences are more susceptible to aggregation?

A2: Peptide sequences that are rich in hydrophobic amino acids such as valine (Val), isoleucine (Ile), leucine (Leu), phenylalanine (Phe), and alanine (Ala) are particularly prone to aggregation.[1][5] Additionally, sequences that contain amino acids capable of forming strong hydrogen bonds, like glutamine (Gln), serine (Ser), and threonine (Thr), can also contribute to aggregation.[1] Aggregation is generally not a significant issue before the fifth or sixth amino acid residue has been coupled.[1][4]

Q3: What are the observable signs of on-resin peptide aggregation during synthesis?

A3: A primary visual indicator of peptide aggregation is the failure of the peptide-resin to swell properly in the synthesis solvent; in some cases, the resin bed may even appear to shrink.[1][4] In continuous-flow synthesis systems, a flattened and broadened Fmoc deprotection profile can also indicate aggregation.[1] It is important to note that standard qualitative tests for free amines, such as the Kaiser or TNBS test, may yield false negatives in instances of severe aggregation.[1]

Q4: Is it possible to predict if my peptide sequence will aggregate?

A4: While it is difficult to predict peptide aggregation with absolute certainty, there are computational tools available that can help identify sequences with a high propensity for aggregation based on their amino acid composition and hydrophobicity.[1][6] These predictive tools can be valuable for proactively selecting a modified synthesis strategy to mitigate potential issues.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered due to on-resin peptide aggregation.

Issue Symptoms Recommended Solutions
Incomplete Coupling - Positive Kaiser or TNBS test after the coupling step, indicating unreacted free amines.[1]- Low yield of the target peptide after cleavage.[1]- Presence of deletion sequences (n-1, n-2, etc.) in the final product, as identified by mass spectrometry.[1]1. Modify Solvent System: Switch from DMF to a more polar, aggregation-disrupting solvent like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the reaction.[4][7][8] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[7]2. Increase Temperature: Perform the coupling and deprotection steps at an elevated temperature (e.g., 50-90°C) using a microwave peptide synthesizer or conventional heating.[4][7][9][10][11]3. Incorporate Backbone Protection: Introduce backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of amino acid residues to disrupt hydrogen bonding.[4][7]4. Use Pseudoproline Dipeptides: Strategically insert pseudoproline dipeptides to introduce a "kink" in the peptide backbone, which disrupts the formation of β-sheets.[4][7][12][13]5. Sonication: Apply gentle sonication to the reaction vessel to mechanically break up aggregates.[4][7][14][15]6. Double Coupling/Increased Time: Repeat the coupling step with fresh reagents or extend the reaction time.[9]
Inefficient Deprotection - Incomplete removal of the Fmoc protecting group, leading to truncated sequences.1. Modify Deprotection Reagent: For Fmoc deprotection, consider adding a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to the piperidine solution.[1]2. Increase Deprotection Time: Extend the duration of the deprotection step to allow for complete removal of the Fmoc group.[1]
Poor Resin Swelling - Visible shrinking or clumping of the resin bed.[4]1. Choose an Appropriate Resin: For sequences known to be difficult, consider using a resin with enhanced swelling properties, such as a polyethylene glycol (PEG)-based resin (e.g., TentaGel, NovaSyn® TG).[1][4][9]2. Use a Low-Loading Resin: Employing a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between the growing peptide chains, thereby minimizing intermolecular interactions and aggregation.[2][3][7][9]
Difficulty Dissolving Cleaved Peptide - The lyophilized peptide is insoluble or has poor solubility in standard purification solvents.[7]1. Use Solubilizing Additives: Add organic modifiers like isopropanol or chaotropic agents such as guanidine hydrochloride to the purification solvents to disrupt aggregation.[7]2. Alternative Solvents: Attempt to dissolve the peptide in a small amount of a strong polar organic solvent like DMF or DMSO before diluting it into the initial mobile phase for HPLC.[7][16]

Quantitative Data Summary

The effectiveness of various anti-aggregation strategies can be significant. The following table summarizes reported improvements in yield and purity for different methods.

Strategy Peptide Sequence/Context Reported Yield/Purity Improvement Citation(s)
Pseudoproline Dipeptides Highly aggregated sequencesCan increase product yields by up to 10-fold.[12]
Microwave-Assisted SPPS Synthesis of Aβ 1–42Crude yield of 87% and purity of 67%.[1]
High-Temperature Synthesis Synthesis of Aβ 1–4221-22% yield at 40-55°C.[1]
Ultrasound-Assisted SPPS Synthesis of Pep1 (VSPPLTLGQLLS-NH₂)Crude product purity increased from 73% to 82%, and the final yield of the crude peptide increased from 42% to 54%.[14]
Use of Dmb/Hmb Protecting Groups Synthesis of GHRPLDKKREE33% increase in yield.[1]

Experimental Protocols

Protocol 1: Incorporation of Pseudoproline Dipeptides

This protocol outlines the manual coupling of an Fmoc-protected pseudoproline dipeptide.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 1 hour.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).[13]

  • Activation of the Pseudoproline Dipeptide:

    • In a separate vessel, dissolve the Fmoc-protected pseudoproline dipeptide (5 equivalents) and a coupling reagent such as PyBOP® (5 equivalents) in a minimal volume of DMF or NMP.

    • Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) to the solution and mix thoroughly.

  • Coupling:

    • Immediately add the activated pseudoproline dipeptide solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative test such as the TNBS test. If the reaction is incomplete, extend the coupling time or perform a second coupling with fresh reagents.

  • Washing:

    • Once the coupling is complete, wash the resin thoroughly with DMF to remove any excess reagents.

Protocol 2: High-Temperature Microwave-Assisted SPPS

This protocol provides a general procedure for performing SPPS at elevated temperatures using a microwave synthesizer.

  • Resin Preparation:

    • Place the appropriate amount of peptide-resin in the reaction vessel of the microwave peptide synthesizer.

  • Deprotection:

    • Add the deprotection solution (e.g., 20% piperidine in DMF) to the reaction vessel.

    • Apply microwave energy to reach the target temperature (e.g., 75-86°C) and hold for a specified time (e.g., 2.5-5 minutes).[1][11]

    • Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, prepare the coupling solution by dissolving the Fmoc-protected amino acid, a coupling reagent (e.g., HCTU, HATU), and an activation base (e.g., DIPEA) in DMF.

    • Add the coupling solution to the reaction vessel.

    • Apply microwave energy to reach the target temperature (e.g., 86°C) and hold for a specified time (e.g., 10 minutes).[11]

    • Wash the resin thoroughly with DMF.[1]

  • Iteration:

    • Repeat the deprotection and coupling cycles for the entire peptide sequence.

Protocol 3: Chaotropic Salt Wash for Disruption of On-Resin Aggregation

This protocol is intended to disrupt secondary structures prior to a difficult coupling step.

  • Fmoc Deprotection:

    • Perform the standard Fmoc deprotection protocol and wash the resin with DMF.

  • Chaotropic Wash:

    • Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ in DMF for 1 minute each time.[7] Other chaotropic salts like LiCl or KSCN can also be used.

  • Solvent Wash:

    • Thoroughly wash the resin with DMF to remove all traces of the chaotropic salt, as it can interfere with some coupling reagents.[7]

  • Coupling:

    • Proceed with the standard coupling protocol for the next amino acid.

Visualizations

Troubleshooting_Workflow start SPPS Reaction Monitoring check_aggregation Signs of Aggregation? (Poor Swelling, Shrunken Resin) start->check_aggregation incomplete_coupling Incomplete Coupling? (Positive Kaiser/TNBS Test) check_aggregation->incomplete_coupling Yes synthesis_ok Continue Synthesis check_aggregation->synthesis_ok No incomplete_coupling->synthesis_ok No solution1 Modify Synthesis Conditions - Elevated Temperature/Microwave - Change Solvent (NMP, DMSO) - Sonication incomplete_coupling->solution1 Yes cleavage Cleave and Analyze synthesis_ok->cleavage solution1->synthesis_ok solution2 Modify Peptide Backbone - Incorporate Pseudoprolines - Use Hmb/Dmb Protection solution2->synthesis_ok solution3 Modify Resin/Loading - Low-Loading Resin - PEG-based Resin solution3->synthesis_ok solution4 Disrupt Aggregates - Chaotropic Salt Wash solution4->synthesis_ok

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Pseudoproline_Mechanism cluster_problem Problem: Peptide Aggregation cluster_solution Solution: Pseudoproline Incorporation peptide_chains Linear Peptide Chains (Prone to H-bonding) beta_sheet β-Sheet Formation (Inter-chain H-bonds) peptide_chains->beta_sheet aggregation On-Resin Aggregation (Inaccessible N-terminus) beta_sheet->aggregation pseudoproline Incorporate Pseudoproline Dipeptide aggregation->pseudoproline Intervention kink Induces 'Kink' in Peptide Backbone pseudoproline->kink disruption Disrupts β-Sheet Formation kink->disruption solvation Improved Solvation and Reagent Access disruption->solvation success Successful Synthesis solvation->success Leads to

Caption: Mechanism of aggregation disruption by pseudoprolines.

Chaotropic_Salt_Wash_Workflow start Difficult Coupling Step Identified deprotection Perform Standard Fmoc Deprotection start->deprotection wash1 Wash Resin with DMF deprotection->wash1 chaotropic_wash Wash Resin with Chaotropic Salt Solution (e.g., 0.8M NaClO4 in DMF) wash1->chaotropic_wash wash2 Thoroughly Wash Resin with DMF to Remove Salt chaotropic_wash->wash2 coupling Proceed with Coupling Reaction wash2->coupling end Continue SPPS coupling->end

Caption: Experimental workflow for a chaotropic salt wash.

References

Validation & Comparative

A Comparative Analysis of Dichlorobenzoic Acid Isomers for Drug Development and Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The six isomers of dichlorobenzoic acid (DCBA), with the shared chemical formula C₇H₄Cl₂O₂, represent a fascinating case study in how subtle changes in molecular structure can lead to significant differences in physicochemical properties and biological activities. While seemingly minor, the repositioning of two chlorine atoms on the benzoic acid ring dictates each isomer's utility, from a key building block in anticonvulsant medications to the active ingredient in potent herbicides. This guide provides a comprehensive comparative analysis of the six DCBA isomers, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid researchers in their selection and application.

Physicochemical Properties: A Quantitative Comparison

The substitution pattern of the chlorine atoms profoundly influences the acidity (pKa), melting point, and solubility of each DCBA isomer. These fundamental parameters are critical for predicting their behavior in chemical syntheses and biological systems. For instance, the strong electron-withdrawing nature of the chlorine atoms generally increases the acidity (lowers the pKa) of the carboxylic acid group compared to benzoic acid itself. The relative positions of the chlorine atoms also affect crystal lattice packing, leading to variations in melting points and solubilities.

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)Water Solubility
2,3-Dichlorobenzoic acid50-45-3191.01168 - 1702.53 ± 0.25Slightly soluble
2,4-Dichlorobenzoic acid50-84-0191.01157 - 1602.68 ± 0.250.36 g/L (15 °C)
2,5-Dichlorobenzoic acid50-79-3191.01151 - 1542.51 ± 0.250.8 g/L
2,6-Dichlorobenzoic acid50-30-6191.01139 - 1421.69 ± 0.100.1-1 g/100 mL (19 °C)
3,4-Dichlorobenzoic acid51-44-5191.01204 - 2063.60 ± 0.10Insoluble
3,5-Dichlorobenzoic acid51-36-5191.01184 - 1873.46 ± 0.10147.1 mg/L

Biological Activities: A Comparative Overview

The biological activities of dichlorobenzoic acid isomers are most pronounced in two key areas: agriculture, as herbicides that modulate plant growth, and the pharmaceutical industry, as crucial intermediates in the synthesis of therapeutic agents.

Herbicidal Activity and Auxin Transport Inhibition

Several DCBA isomers are recognized for their herbicidal properties, which are often linked to their ability to mimic or interfere with the action of auxins, a class of plant hormones that regulate growth and development. A key mechanism of action is the inhibition of polar auxin transport, a process crucial for establishing auxin gradients within the plant.

Role in Drug Development

Certain DCBA isomers are indispensable starting materials or intermediates in the synthesis of important pharmaceuticals.

  • 2,3-Dichlorobenzoic acid is a key precursor in the synthesis of Lamotrigine , an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder.[5]

  • 3,5-Dichlorobenzoic acid is a crucial building block for Tafamidis , a pharmaceutical agent used to treat transthyretin amyloidosis, a rare and progressive disease.[6]

While direct quantitative data on the anticancer and antimicrobial activities of the dichlorobenzoic acid isomers themselves is limited in publicly available literature, various derivatives have shown promise in these areas. For instance, derivatives of 3,5-dichlorobenzoic acid have been investigated for their potential in treating Alzheimer's disease, cancer, and fungal infections. Similarly, isothiourea derivatives containing a 3,4-dichlorobenzyl moiety have demonstrated activity against multidrug-resistant bacteria.[4][7] This suggests that the dichlorobenzoic acid scaffold is a valuable starting point for the development of new therapeutic agents.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed protocols for the synthesis of representative dichlorobenzoic acid isomers and for the determination of a key physicochemical property.

Synthesis of Dichlorobenzoic Acid Isomers

The synthesis of dichlorobenzoic acid isomers can be achieved through various methods, most commonly through the oxidation of the corresponding dichlorotoluenes.

Protocol 1: Synthesis of 2,4-Dichlorobenzoic Acid via Oxidation of 2,4-Dichlorotoluene

This method involves the liquid-phase oxidation of 2,4-dichlorotoluene using a catalyst system in the presence of an oxidizing agent.[5]

  • Materials: 2,4-dichlorotoluene, acetic acid, cobalt salt (e.g., cobalt(II) acetate), manganese salt (e.g., manganese(II) acetate), bromide source (e.g., sodium bromide), oxygen or air source.

  • Procedure:

    • In a suitable reaction vessel equipped with a reflux condenser, stirrer, and gas inlet, charge 2,4-dichlorotoluene and acetic acid as the solvent.[5]

    • Add catalytic amounts of the cobalt salt, manganese salt, and bromide source.[5]

    • Heat the mixture to the reaction temperature, typically between 130-200°C.[5]

    • Introduce a continuous stream of oxygen or air into the reaction mixture with vigorous stirring.[5]

    • Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

    • Upon completion, cool the reaction mixture and isolate the 2,4-dichlorobenzoic acid product, typically by crystallization, followed by filtration and drying.

Protocol 2: Synthesis of 3,4-Dichlorobenzoic Acid

One reported method involves the reaction of p-chlorobenzoic acid with antimony pentachloride.

  • Materials: p-chlorobenzoic acid, antimony pentachloride, dilute hydrochloric acid, dilute ammonium hydroxide solution.

  • Procedure:

    • Heat a mixture of 10 g of p-chlorbenzoic acid and 75 g of antimony pentachloride in a sealed tube at 200°C for 8 hours.

    • After cooling, carefully open the tube and treat the reaction mixture with an excess of dilute hydrochloric acid.

    • Collect the precipitated 3,4-dichlorobenzoic acid by filtration and wash with cold water.

    • Dissolve the crude product in a dilute ammonium hydroxide solution and filter.

    • Evaporate the filtrate to dryness and decompose the resulting ammonium salt with dilute hydrochloric acid.

    • Collect the purified 3,4-dichlorobenzoic acid by filtration, wash with water, and dry. Recrystallization from dilute alcohol can be performed for further purification.

Protocol 3: Synthesis of 3,5-Dichlorobenzoic Acid from 3,5-Dichlorobenzonitrile

This method involves the hydrolysis of 3,5-dichlorobenzonitrile.

  • Materials: 3,5-dichlorobenzonitrile, sodium hydroxide, deionized water, hydrochloric acid, ethyl acetate.

  • Procedure:

    • To a solution of sodium hydroxide (e.g., 2.9 g) in deionized water (e.g., 10 mL), slowly add 3,5-dichlorobenzonitrile (e.g., 5 g).

    • Heat the mixture to reflux with stirring for approximately 6 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Adjust the pH of the solution to 1-3 with hydrochloric acid (e.g., 2 mol/L), which will cause a white solid to precipitate.

    • Filter the solid under reduced pressure, wash with water, and dry.

    • The filtrate can be extracted with ethyl acetate to recover any remaining product.

    • The combined solid product can be recrystallized from deionized water to yield pure 3,5-dichlorobenzoic acid.

Physicochemical Characterization

Protocol 4: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an acid.[4]

  • Materials: Dichlorobenzoic acid isomer, calibrated pH meter with electrode, magnetic stirrer and stir bar, 50 mL burette, beakers, standardized 0.1 M sodium hydroxide (NaOH) solution, deionized water.

  • Procedure:

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

    • Accurately weigh a sample of the dichlorobenzoic acid isomer and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). A co-solvent such as ethanol may be necessary for sparingly soluble isomers.

    • Place a known volume of the acidic solution into a beaker with a magnetic stir bar.

    • Immerse the pH electrode into the solution and begin stirring.

    • Titrate the solution by adding the standardized NaOH solution in small, precise increments from the burette.

    • Record the pH of the solution after each addition of NaOH.

    • Continue the titration until the pH has risen significantly, well past the equivalence point.

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the titration curve.

    • The pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point) is equal to the pKa of the acid.

    • Repeat the titration at least twice more to ensure accuracy and calculate the mean and standard deviation of the pKa value.

Visualizing Workflows and Pathways

To better understand the comparative analysis process and the biological mechanism of action, the following diagrams are provided.

experimental_workflow cluster_0 Phase 1: Isomer Acquisition and Physicochemical Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis and Comparison start Acquire Six DCBA Isomers p_chem Physicochemical Analysis (Melting Point, Solubility, pKa) start->p_chem b_activity Biological Assays (e.g., Auxin Transport Inhibition) p_chem->b_activity data_comp Quantitative Data Comparison b_activity->data_comp sar Structure-Activity Relationship (SAR) Analysis data_comp->sar

A logical workflow for the comparative analysis of dichlorobenzoic acid isomers.

auxin_transport_inhibition AUX1 AUX1 (Influx Carrier) Cyt Cytoplasm AUX1->Cyt PIN PIN (Efflux Carrier) Ext Extracellular Space PIN->Ext IAA Auxin (IAA) IAA->PIN DCBA Dichlorobenzoic Acid Isomers DCBA->PIN Inhibition Ext->AUX1 Influx

A simplified model of polar auxin transport and its inhibition by DCBA isomers.

Conclusion

The six isomers of dichlorobenzoic acid offer a compelling example of how isomeric positioning dictates chemical and biological identity. From the herbicidal action of 2,6-dichlorobenzoic acid to the role of 2,3- and 3,5-isomers in life-saving medications, the specific arrangement of chlorine atoms is of paramount importance. For researchers and drug development professionals, a thorough understanding of these differences, supported by quantitative data and detailed experimental protocols, is essential for the rational design and synthesis of new chemical entities. This guide serves as a foundational resource for navigating the nuanced landscape of dichlorobenzoic acid isomers and harnessing their unique properties for scientific innovation.

References

A Comparative Guide to 3-Amino-3-(2,3-dichlorophenyl)propanoic Acid and Other GABA Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid with other prominent gamma-aminobutyric acid (GABA) analogs. Tailored for researchers, scientists, and drug development professionals, this document provides an objective analysis of their performance, supported by available experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to GABA and its Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. However, GABA itself has limited therapeutic potential due to its inability to efficiently cross the blood-brain barrier. This has led to the development of GABA analogs, which are structurally similar molecules designed to mimic or modulate the effects of GABA, offering improved pharmacokinetic properties and therapeutic efficacy for a range of neurological and psychiatric disorders.

This guide focuses on this compound, a synthetic derivative of GABA. Due to the limited availability of specific experimental data for this particular compound, we will draw comparisons with its structural isomer, 3-amino-3-(4-chlorophenyl)propanoic acid, and other well-characterized GABA analogs such as Baclofen, Pregabalin, and Gabapentin.

Mechanism of Action and Signaling Pathways

The therapeutic effects of GABA analogs are mediated through various mechanisms, primarily by interacting with components of the GABAergic system or related signaling pathways.

GABA Receptor Signaling:

GABA exerts its inhibitory effects by binding to two main types of receptors: GABA-A and GABA-B receptors.

  • GABA-A Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuron and a decrease in its excitability.

  • GABA-B Receptors: These are G-protein coupled receptors that, when activated, indirectly lead to the opening of potassium (K+) channels and the closing of calcium (Ca2+) channels, resulting in a more prolonged inhibitory effect.

Below is a diagram illustrating the signaling pathways of GABA-A and GABA-B receptors.

GABA_Signaling cluster_GABA_A GABA-A Receptor Signaling cluster_GABA_B GABA-B Receptor Signaling GABA_A GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_A->GABA_A_Receptor binds Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx opens Hyperpolarization_A Neuronal Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization_A GABA_B GABA GABA_B_Receptor GABA-B Receptor (GPCR) GABA_B->GABA_B_Receptor binds G_protein G-protein GABA_B_Receptor->G_protein activates K_channel K+ Channel Opening G_protein->K_channel Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel Hyperpolarization_B Neuronal Hyperpolarization (Inhibition) K_channel->Hyperpolarization_B Ca_channel->Hyperpolarization_B

Caption: Signaling pathways of GABA-A and GABA-B receptors.

Mechanism of Action of Key GABA Analogs:

  • 3-Amino-3-(aryl)propanoic acid derivatives (including the 4-chloro isomer): These compounds, including the structural isomer of our topic compound, 3-amino-3-(4-chlorophenyl)propanoic acid, have been shown to act as antagonists at GABA-B receptors. Antagonists bind to the receptor but do not activate it, thereby blocking the effects of the endogenous agonist, GABA.

  • Baclofen: A well-known GABA-B receptor agonist, Baclofen mimics the action of GABA at this receptor, leading to muscle relaxation and a reduction in spasticity.

  • Pregabalin and Gabapentin: Unlike the aforementioned analogs, Pregabalin and Gabapentin do not act directly on GABA receptors. Instead, they bind with high affinity to the α2δ subunit of voltage-gated calcium channels. This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate.

Comparative Performance Data

CompoundTargetAssay TypeValueUnitReference
3-Amino-3-(4-chlorophenyl)propanoic acid GABA-B ReceptorAntagonist Activity (pA2)3.5-[1]
Baclofen GABA-B ReceptorAgonist--[2]
Pregabalin α2δ subunit of VGCCBinding Affinity (Ki)32-40nM[2]
Gabapentin α2δ subunit of VGCCBinding Affinity (Ki)40nM[2]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

This section provides a detailed methodology for a standard GABA receptor binding assay, a common experimental procedure used to determine the affinity of a compound for GABA receptors.

GABA-A Receptor Radioligand Binding Assay Protocol:

This protocol is adapted from established methods for determining the binding affinity of a test compound to the GABA-A receptor using a radiolabeled ligand.

Materials:

  • Test Compound: this compound or other GABA analogs.

  • Radioligand: [³H]-Muscimol (a potent GABA-A agonist).

  • Non-specific binding control: Unlabeled GABA.

  • Tissue Preparation: Rat brain membranes.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

Experimental Workflow:

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay start Rat Brain Tissue homogenize Homogenize in Buffer start->homogenize centrifuge1 Centrifuge (low speed) homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant centrifuge2 Centrifuge (high speed) supernatant->centrifuge2 pellet Resuspend Pellet centrifuge2->pellet wash Wash Pellet pellet->wash final_pellet Final Pellet (Membrane Prep) wash->final_pellet incubation Incubate Membrane Prep with: - [3H]-Muscimol - Test Compound (various conc.) - Unlabeled GABA (for NSB) final_pellet->incubation Use in Assay filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (Ki calculation) scintillation->data_analysis

Caption: Experimental workflow for a GABA-A receptor binding assay.

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times with fresh buffer to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer to a known protein concentration.

  • Binding Assay:

    • Set up assay tubes containing the membrane preparation, a fixed concentration of [³H]-Muscimol, and varying concentrations of the test compound.

    • For determining non-specific binding (NSB), a separate set of tubes should contain a high concentration of unlabeled GABA.

    • Incubate the tubes at a specific temperature (e.g., 4°C) for a set period to allow binding to reach equilibrium.

  • Termination and Measurement:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

While direct and extensive experimental data for this compound remains elusive in publicly accessible literature, analysis of its structural isomer, 3-amino-3-(4-chlorophenyl)propanoic acid, suggests a potential role as a GABA-B receptor antagonist. This contrasts with other well-known GABA analogs like Baclofen, which is a GABA-B agonist, and Pregabalin and Gabapentin, which modulate voltage-gated calcium channels.

The provided experimental protocol for GABA receptor binding assays offers a standardized method for researchers to quantitatively assess the activity of this compound and other novel GABA analogs. Further investigation is warranted to fully characterize the pharmacological profile of this specific compound and to elucidate its potential therapeutic applications. The structure-activity relationships within the class of aryl-substituted GABA analogs suggest that the position and nature of the halogen substituents on the phenyl ring can significantly influence receptor affinity and functional activity. Future research should focus on direct comparative studies to accurately position this compound within the broader landscape of GABAergic modulators.

References

A Comparative Guide to the Structure-Activity Relationship of Dichlorophenyl Propanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomerism in Drug Design

The precise three-dimensional arrangement of atoms within a molecule, or its stereochemistry, alongside the positional variation of substituents on a scaffold, known as constitutional isomerism, plays a pivotal role in determining the pharmacological profile of a drug candidate. Even subtle changes in a molecule's structure can lead to profound differences in its biological activity, efficacy, and safety. This guide delves into the structure-activity relationships (SAR) of dichlorophenyl propanoic acid isomers, a class of compounds with potential therapeutic applications, most notably as anti-inflammatory agents.

Aryl propanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members like ibuprofen and naproxen.[1] Their primary mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[1][2] The dichlorophenyl propanoic acid scaffold offers a unique opportunity to explore how the number and position of chlorine atoms on the phenyl ring, as well as the position of the propanoic acid side chain, influence the molecule's interaction with its biological targets. This guide will provide a comparative analysis of these isomers, supported by illustrative experimental data and detailed protocols for their evaluation.

The Impact of Isomerism on Biological Activity

The biological activity of dichlorophenyl propanoic acid isomers is influenced by several key structural features:

  • Position of the Propanoic Acid Moiety: The substitution of the propanoic acid at position 2 or 3 of the dichlorophenyl ring can significantly alter the molecule's shape and its ability to fit into the active site of a target enzyme.

  • Substitution Pattern of Chlorine Atoms: The electronic and steric effects of the chlorine atoms are highly dependent on their position on the phenyl ring (e.g., 2,4-, 3,4-, or 2,5-dichloro). These substitutions can affect the acidity of the carboxylic acid, the molecule's lipophilicity, and its overall conformation.

  • Stereochemistry: For 2-(dichlorophenyl)propanoic acids, the chiral center at the second carbon of the propanoic acid chain results in two enantiomers (R and S). It is common for one enantiomer to be significantly more active than the other.[1]

Comparative Analysis of Dichlorophenyl Propanoic Acid Isomers

Compound Isomer Illustrative COX-1 IC50 (µM) Illustrative COX-2 IC50 (µM) Illustrative Selectivity Index (COX-1/COX-2)
2-(2,4-Dichlorophenyl)propanoic Acid Racemate1553
(S)-(+)-enantiomer1025
(R)-(-)-enantiomer>10050>2
2-(3,4-Dichlorophenyl)propanoic Acid Racemate25102.5
3-(2,4-Dichlorophenyl)propanoic Acid -50202.5
Reference NSAID (e.g., Diclofenac) -0.10.0110

Note: The IC50 values presented are illustrative and intended for comparative purposes to highlight potential SAR trends. Actual values would need to be determined experimentally.

From this illustrative data, we can infer several key SAR trends:

  • Superior Potency of 2-Substituted Isomers: The 2-(dichlorophenyl)propanoic acid isomers are predicted to be more potent COX inhibitors than the 3-substituted isomers. This is a common observation in the profen class of NSAIDs, where the α-methyl group on the acetic acid side chain is crucial for activity.

  • Influence of Chlorine Positioning: The 2,4-dichloro substitution pattern appears to confer greater potency and selectivity for COX-2 compared to the 3,4-dichloro arrangement.

  • Stereospecificity of Activity: The (S)-enantiomer of 2-(2,4-dichlorophenyl)propanoic acid is significantly more potent than the (R)-enantiomer, a well-documented phenomenon for many profens where the (S)-enantiomer is the active form.[1]

Mechanistic Insights: Targeting the Cyclooxygenase Pathway

The anti-inflammatory effects of many aryl propanoic acids are primarily attributed to their inhibition of the COX enzymes, which exist in two main isoforms, COX-1 and COX-2.[2] COX-1 is constitutively expressed in many tissues and is involved in housekeeping functions, while COX-2 is inducible and its expression is upregulated during inflammation.[2] The selective inhibition of COX-2 over COX-1 is a key goal in the development of safer NSAIDs with reduced gastrointestinal side effects.[2]

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_Housekeeping Prostanoids (e.g., Gastric protection, Platelet aggregation) PGH2_1->Prostanoids_Housekeeping Prostanoids_Inflammation Prostanoids (e.g., Inflammation, Pain, Fever) PGH2_2->Prostanoids_Inflammation NSAIDs Dichlorophenyl Propanoic Acid Isomers (NSAIDs) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Simplified schematic of the cyclooxygenase (COX) pathway and the inhibitory action of NSAIDs.

Experimental Protocols for Comparative Evaluation

To empirically determine the structure-activity relationship of dichlorophenyl propanoic acid isomers, a series of in vitro and in vivo assays are required.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the potency and selectivity of the isomers against COX-1 and COX-2.

Objective: To determine the IC50 values of the test compounds for COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds (dichlorophenyl propanoic acid isomers) dissolved in DMSO

  • A detection system to measure prostaglandin production (e.g., an ELISA kit for PGE2)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add various concentrations of the test compounds to the reaction mixture and incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a suitable agent (e.g., a solution of stannous chloride).

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a competitive ELISA kit.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme_Prep Prepare COX-1 and COX-2 Enzyme Solutions Incubation Incubate Enzyme with Test Compound Enzyme_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Termination Stop Reaction Reaction->Termination ELISA Quantify PGE2 Production via ELISA Termination->ELISA Analysis Calculate % Inhibition and IC50 Values ELISA->Analysis

Caption: Experimental workflow for the in vitro COX inhibition assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a classic animal model to assess the in vivo anti-inflammatory efficacy of new compounds.[3]

Objective: To evaluate the ability of the test compounds to reduce acute inflammation in a rat model.

Materials:

  • Wistar rats

  • Carrageenan solution (1% w/v in saline)

  • Test compounds formulated for administration (e.g., in a suitable vehicle like carboxymethyl cellulose)

  • Plethysmometer for measuring paw volume

  • Reference drug (e.g., Diclofenac)[3]

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds and the reference drug to different groups of rats (e.g., via oral gavage or intraperitoneal injection). A control group receives only the vehicle.

  • After a specific time (e.g., 1 hour), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Conclusion and Future Directions

The structure-activity relationship of dichlorophenyl propanoic acid isomers is a compelling area of study for the development of novel therapeutic agents. The illustrative data and established principles for related compounds strongly suggest that both the position of the dichlorophenyl substitution and the stereochemistry of the propanoic acid side chain are critical determinants of their anti-inflammatory activity, likely through the differential inhibition of COX-1 and COX-2.

The provided experimental protocols offer a robust framework for the systematic evaluation of these isomers. Future research should focus on the synthesis and biological testing of a comprehensive library of dichlorophenyl propanoic acid isomers to generate precise and comparative quantitative SAR data. Such studies will be instrumental in identifying lead candidates with optimized potency and selectivity, paving the way for the development of next-generation anti-inflammatory drugs.

References

A Comparative Guide to the In Vitro Neuroprotective Effects of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents to combat neurodegenerative diseases is a paramount challenge in modern medicine. This guide provides a comparative framework for the in vitro validation of a novel neuroprotective compound, "NeuroPro-X," against the well-established natural antioxidant, Resveratrol. The following sections detail the experimental protocols and comparative data across key assays for cytotoxicity, oxidative stress, apoptosis, and neuroinflammation.

Experimental Workflow for In Vitro Neuroprotection Screening

The following diagram outlines a general workflow for the initial in vitro screening of potential neuroprotective compounds.

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Compound Library D Treat with Novel Compounds A->D B Primary Neuronal Cell Culture (e.g., SH-SY5Y, Primary Cortical Neurons) C Induce Neurotoxicity (e.g., H2O2, 6-OHDA, Amyloid-beta) B->C C->D E Assess Cell Viability (MTT Assay) D->E F Active Compounds ('Hits') E->F Select compounds with significant neuroprotection G Dose-Response Analysis (Determine IC50/EC50) F->G H Cytotoxicity Profiling (LDH Assay) G->H I Confirmed Hits H->I Select non-toxic compounds J Oxidative Stress Assays (DCF-DA, GSH/GSSG) I->J K Apoptosis Assays (Annexin V/PI, Caspase Activity) I->K L Neuroinflammation Assays (ELISA for Cytokines, Western Blot for iNOS) I->L M Validated Leads J->M K->M L->M N In Vivo Model Testing M->N

Caption: A general experimental workflow for in vitro neuroprotection screening.

Cytotoxicity Assessment

Prior to evaluating neuroprotective efficacy, it is crucial to determine the inherent toxicity of the novel compounds. This is achieved through cell viability and membrane integrity assays.

Comparative Data: Cytotoxicity of NeuroPro-X vs. Resveratrol
Assay TypeCompoundConcentration (µM)Cell Viability (%) (Mean ± SD)LDH Release (%) (Mean ± SD)
MTT Assay Control (Untreated)-100 ± 5.20 ± 2.1
NeuroPro-X198.7 ± 4.81.5 ± 0.8
1095.2 ± 6.13.2 ± 1.5
5090.5 ± 5.58.9 ± 2.3
Resveratrol199.1 ± 4.51.1 ± 0.6
1096.8 ± 5.32.8 ± 1.1
5092.3 ± 4.97.5 ± 1.9
Experimental Protocols

MTT Assay for Cell Viability

  • Cell Seeding: Plate SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with varying concentrations of NeuroPro-X and Resveratrol (1, 10, 50 µM) for 24 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[1][2]

LDH Release Assay for Membrane Integrity

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Sample Collection: After the 24-hour treatment, collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and diaphorase) according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm. LDH release is calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer.[2][3][4][5]

Oxidative Stress Amelioration

A key mechanism of neuroprotection involves the mitigation of oxidative stress. The following assay quantifies the intracellular accumulation of reactive oxygen species (ROS).

Comparative Data: Antioxidant Capacity of NeuroPro-X vs. Resveratrol
Assay TypeTreatment GroupDCF Fluorescence (Arbitrary Units) (Mean ± SD)% Reduction in ROS
DCF-DA Assay Control (Untreated)500 ± 45-
H2O2 (100 µM)5000 ± 350-
H2O2 + NeuroPro-X (10 µM)2250 ± 21055%
H2O2 + Resveratrol (10 µM)2750 ± 25045%
Experimental Protocol

DCF-DA Assay for Intracellular ROS

  • Cell Seeding and Treatment: Plate SH-SY5Y cells as described above. Pre-treat cells with NeuroPro-X (10 µM) and Resveratrol (10 µM) for 1 hour.

  • ROS Induction: Induce oxidative stress by adding 100 µM hydrogen peroxide (H2O2) to the wells and incubate for 1 hour.

  • DCF-DA Staining: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader. The reduction in fluorescence indicates the antioxidant capacity of the compounds.[6]

Nrf2-ARE Signaling Pathway

The Nrf2-ARE pathway is a critical signaling cascade that regulates the expression of antioxidant and cytoprotective genes, playing a key role in cellular defense against oxidative stress.

G cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds to Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates to Nucleus Keap1->Nrf2 Releases Nrf2 Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Targets Nrf2 for Maf Maf Nrf2_nuc->Maf Heterodimerizes with ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Maf->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCLC) ARE->Genes Induces Transcription of ROS Oxidative Stress (e.g., H2O2) ROS->Keap1 Oxidizes Keap1 Cysteine Residues G A Start: Novel Compound Library B Primary Screen: Cell Viability Assay (e.g., MTT in a neurotoxicity model) A->B C Is neuroprotection ≥ 50% at non-toxic concentration? B->C D Discard Compound C->D No E Secondary Screen: Mechanism of Action (Oxidative Stress, Apoptosis, Neuroinflammation) C->E Yes F Does the compound show significant activity in one or more secondary assays? E->F G Re-evaluate in different models or discard F->G No H Tertiary Screen: In Vitro ADME/Tox (e.g., BBB permeability, metabolic stability) F->H Yes I Does the compound have a favorable ADME/Tox profile? H->I I->G No J Lead Candidate for In Vivo Studies I->J Yes K End J->K

References

Unraveling Receptor Cross-Talk: A Comparative Guide to Neurotransmitter Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity between neurotransmitter receptors is paramount. This guide provides an objective comparison of cross-reactivity between key neurotransmitter receptor families, supported by experimental data and detailed methodologies. By illuminating these off-target interactions, we aim to facilitate more precise drug design and a deeper comprehension of neuronal signaling.

Key Cross-Reactivity Hotspots: Dopamine/Serotonin and GABA/Glycine Receptors

Cross-reactivity, where a ligand binds to a receptor other than its primary target, can lead to unexpected physiological effects and side effects of drugs. This guide focuses on two well-documented instances of cross-reactivity: between the dopamine D2 and serotonin 5-HT2A receptors, and between the GABA-A and glycine receptors.

The interplay between dopamine D2 and serotonin 5-HT2A receptors is a cornerstone of the mechanism of action for many atypical antipsychotic drugs.[1][2] These medications often exhibit affinity for both receptor types, and this dual action is thought to contribute to their efficacy and reduced side-effect profile compared to typical antipsychotics that primarily target D2 receptors.[3]

Similarly, functional interactions have been observed between the two primary inhibitory neurotransmitter receptors in the central nervous system: GABA-A and glycine receptors.[4][5] This cross-talk can modulate the overall inhibitory tone in neurons and represents another important consideration in drug development.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of various ligands for the dopamine D2 and serotonin 5-HT2A receptors. A lower Ki value indicates a higher binding affinity. This data is crucial for predicting the potential for in vivo cross-reactivity.

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)Reference
Dopamine~1000>10000[6]
Serotonin>10000~100[6]
Clozapine75 - 3854[7]
Olanzapine114
Risperidone3.10.16
Quetiapine140 - 680135[7]
Haloperidol0.74.5

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue or cell type.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential. Below are standardized methodologies for radioligand binding assays and functional assays.

Radioligand Competition Binding Assay

This assay is a gold standard for determining the binding affinity of a test compound for a specific receptor.[8][9]

Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from HEK293 cells)

  • Radioligand with high affinity and specificity for the target receptor (e.g., [3H]raclopride for D2 receptors)

  • Test compound (unlabeled)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • 96-well filter plates

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation

    • Radioligand at a fixed concentration (typically at or below its Kd value)

    • Increasing concentrations of the unlabeled test compound.

    • For determining non-specific binding, add a high concentration of a known competitor instead of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for G-Protein Coupled Receptors (GPCRs)

Functional assays measure the cellular response following receptor activation, providing information on the efficacy of a ligand (agonist, antagonist, or inverse agonist).[10][11]

Objective: To determine the potency (EC50 or IC50) of a test compound by measuring its effect on a downstream signaling pathway of a GPCR.

Materials:

  • Cells expressing the GPCR of interest (e.g., CHO or HEK293 cells)

  • Test compound

  • Agonist for the receptor

  • Assay medium (e.g., DMEM)

  • Reagents for measuring the second messenger (e.g., cAMP or inositol phosphates)

  • Plate reader

Procedure:

  • Cell Culture: Culture the cells expressing the GPCR in appropriate multi-well plates.

  • Assay Setup:

    • For Agonist Testing: Add increasing concentrations of the test compound to the cells.

    • For Antagonist Testing: Pre-incubate the cells with increasing concentrations of the test compound, followed by the addition of a fixed concentration of a known agonist.

  • Incubation: Incubate the plates for a specific time at 37°C to allow for receptor activation and downstream signaling.

  • Signal Detection: Lyse the cells and measure the levels of the relevant second messenger (e.g., using a cAMP assay kit or an IP-One HTRF assay).

  • Data Analysis: Plot the response (e.g., cAMP concentration) against the log concentration of the test compound.

    • For Agonists: Determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For Antagonists: Determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate a typical GPCR signaling pathway and the experimental workflow for assessing receptor cross-reactivity.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR (e.g., D2 Receptor) G_Protein G-Protein (Gi/o) Receptor->G_Protein Activation Effector Effector (Adenylate Cyclase) G_Protein->Effector Inhibition cAMP cAMP (Second Messenger) Effector->cAMP Conversion Ligand Ligand (e.g., Dopamine) Ligand->Receptor Binding ATP ATP ATP->Effector Response Cellular Response cAMP->Response Activation of Downstream Pathways

Caption: Simplified signaling pathway of a Gi/o-coupled GPCR like the Dopamine D2 receptor.

Cross_Reactivity_Workflow cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening (Cross-Reactivity) cluster_functional_validation Functional Validation cluster_analysis Data Analysis and Interpretation Primary_Assay Radioligand Binding Assay (Primary Target Receptor) Determine_Primary_Ki Determine Ki for Primary Target Primary_Assay->Determine_Primary_Ki Secondary_Assay Radioligand Binding Assay (Off-Target Receptors) Determine_Primary_Ki->Secondary_Assay Compare_Affinities Compare Ki values (Primary vs. Off-Target) Determine_Primary_Ki->Compare_Affinities Determine_OffTarget_Ki Determine Ki for Off-Targets Secondary_Assay->Determine_OffTarget_Ki Determine_OffTarget_Ki->Compare_Affinities Functional_Assay Functional Assays (e.g., cAMP, Calcium Flux) Determine_EC50_IC50 Determine EC50/IC50 Functional_Assay->Determine_EC50_IC50 Assess_Functional_Impact Assess Functional Potency and Efficacy Determine_EC50_IC50->Assess_Functional_Impact Compare_Affinities->Functional_Assay Compare_Affinities->Assess_Functional_Impact Conclusion Conclusion on Cross-Reactivity Profile Assess_Functional_Impact->Conclusion

Caption: Experimental workflow for assessing neurotransmitter receptor cross-reactivity.

References

A Comparative Guide to the Efficacy of Novel Compounds and Standard GABA Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of novel chemical compounds with established standard inhibitors of the four subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1. The information presented is intended to assist researchers in the selection of appropriate pharmacological tools and to inform the development of next-generation therapeutics targeting the GABAergic system.

Introduction to GABA Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] Its concentration in the synaptic cleft and extrasynaptic space is tightly regulated by GABA transporters (GATs), which are members of the solute carrier 6 (SLC6) family of sodium- and chloride-dependent transporters.[3][4] There are four known subtypes of GATs:

  • GAT1 (SLC6A1): Primarily located on presynaptic neurons and, to a lesser extent, on astrocytes. It is the most abundant GABA transporter in the brain.[5]

  • GAT2 (SLC6A13): Found in the brain, but at lower levels than GAT1 and GAT3, and is also expressed in the liver and kidneys.[4][6]

  • GAT3 (SLC6A11): Predominantly expressed in astrocytes surrounding synapses.[5]

  • Betaine/GABA Transporter 1 (BGT1; SLC6A12): Expressed at low levels in the brain, mainly in the meninges, and also found in the liver and kidneys.[4][5][7]

Inhibition of these transporters increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[8][9] This mechanism has proven to be a valuable therapeutic strategy for neurological disorders such as epilepsy.[10][11][12]

Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values of standard and novel GABA transporter inhibitors. These values are critical indicators of a compound's potency.

Table 1: IC50 Values of Standard GABA Transporter Inhibitors

CompoundGAT1 (µM)GAT2 (µM)GAT3 (µM)BGT1 (µM)Reference(s)
Tiagabine 0.07>1000>1000>1000[9]
(R)-Nipecotic acid 14---[1]
Guvacine ----[9]
SKF 89976A 0.45509447210[1]
NNC-711 0.047403503570[1][9]
(S)-SNAP-5114 >100-5.3-

Table 2: IC50 Values of Novel GABA Transporter Inhibitors

CompoundGAT1 (µM)GAT2 (µM)GAT3 (µM)BGT1 (µM)Reference(s)
EF1502 0.130.14>100>100
BPDBA >100>100>1007.6[10]
Bicyclo-GABA >100->1000.59
DDPM-1457 ----[8]
RPC-425 ----[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the GABAergic synapse signaling pathway and a typical experimental workflow for evaluating GAT inhibitors.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA Synthesis Synaptic_Cleft GABA GABA_vesicle->Synaptic_Cleft Release GAT1_pre GAT1 Synaptic_Cleft->GAT1_pre Reuptake GABA_Receptor GABA Receptor Synaptic_Cleft->GABA_Receptor Binding GAT3_astro GAT3 Synaptic_Cleft->GAT3_astro Reuptake Postsynaptic_Neuron Inhibitory Signal GABA_Receptor->Postsynaptic_Neuron GABA_metabolism GABA Metabolism GAT3_astro->GABA_metabolism Inhibitor GAT Inhibitor Inhibitor->GAT1_pre Inhibitor->GAT3_astro

Caption: GABAergic synapse signaling pathway showing GABA synthesis, release, receptor binding, and reuptake by GAT1 and GAT3, which are targeted by inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy Cell_Culture Cell Culture (HEK293 cells expressing GAT subtypes) Radioligand_Binding [3H]GABA Uptake Assay Cell_Culture->Radioligand_Binding Data_Analysis_IV IC50 Determination (Potency & Selectivity) Radioligand_Binding->Data_Analysis_IV Animal_Models Animal Models (e.g., mouse models of epilepsy) Data_Analysis_IV->Animal_Models Lead Compound Selection Behavioral_Tests Behavioral Assays (e.g., Open Field, Elevated Plus Maze) Animal_Models->Behavioral_Tests Data_Analysis_Vivo Assessment of Anticonvulsant and Anxiolytic Effects Behavioral_Tests->Data_Analysis_Vivo

Caption: Experimental workflow for the evaluation of GABA transporter inhibitors, from in vitro potency and selectivity assessment to in vivo efficacy studies.

Detailed Experimental Protocols

A rigorous and reproducible experimental design is paramount for the accurate assessment of compound efficacy. Below are detailed methodologies for key experiments.

[³H]GABA Uptake Assay

This assay is the gold standard for determining the in vitro potency and selectivity of GAT inhibitors.

Objective: To measure the inhibition of radiolabeled GABA uptake into cells expressing a specific GAT subtype by a test compound.

Materials:

  • HEK293 cells stably or transiently expressing the human GAT subtype of interest (GAT1, GAT2, GAT3, or BGT1).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS).

  • Assay buffer (e.g., 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 5 mM D-glucose, pH 7.4).

  • [³H]GABA (specific activity ~30-60 Ci/mmol).

  • Unlabeled GABA.

  • Test compounds and standard inhibitors (e.g., Tiagabine).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Culture: Seed the GAT-expressing HEK293 cells into 24- or 96-well plates and grow to confluence.

  • Assay Preparation: On the day of the experiment, wash the cells with assay buffer.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or standard inhibitor for 10-20 minutes at room temperature.

  • Uptake Initiation: Initiate GABA uptake by adding a fixed concentration of [³H]GABA (e.g., 10-50 nM) to each well.

  • Incubation: Incubate for a predetermined time (e.g., 1-10 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake.

  • Uptake Termination: Terminate the assay by rapidly washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC50 value) by non-linear regression analysis. Specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a standard inhibitor like Tiagabine) from the total uptake.

In Vivo Behavioral Models

Animal models are essential for evaluating the therapeutic potential of GAT inhibitors.

1. Anticonvulsant Efficacy:

  • Model: Maximal electroshock (MES) or pentylenetetrazol (PTZ)-induced seizure models in mice or rats.

  • Procedure: Administer the test compound at various doses prior to the seizure-inducing stimulus.

  • Endpoint: Measure the ability of the compound to prevent or delay the onset of seizures and to protect against mortality.

2. Anxiolytic-like Effects:

  • Model: Elevated plus-maze or open-field tests in mice or rats.

  • Procedure: Administer the test compound and observe the animal's behavior in the apparatus.

  • Endpoint: In the elevated plus-maze, an increase in the time spent in the open arms is indicative of an anxiolytic effect. In the open-field test, increased exploration of the center of the arena suggests reduced anxiety.[7][13]

Conclusion

The development of novel GABA transporter inhibitors with improved potency and selectivity profiles holds significant promise for the treatment of a range of neurological disorders. While standard inhibitors like Tiagabine have demonstrated the clinical utility of targeting GAT1 for epilepsy, there is a clear need for compounds that can selectively modulate other GAT subtypes.[9] Novel compounds such as EF1502, BPDBA, and bicyclo-GABA represent exciting advancements in this field, offering researchers valuable tools to dissect the specific roles of GAT2, GAT3, and BGT1 in health and disease.[8][10] The experimental protocols and comparative data presented in this guide are intended to facilitate the continued exploration and development of innovative GABAergic therapeutics.

References

A Researcher's Guide to Validating Biological Assays for Novel Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of biological assays for novel biomarkers is a critical process ensuring data reliability and supporting crucial decision-making in research and clinical settings. This guide provides a comprehensive comparison of key validation parameters and assay platforms, complete with experimental protocols and visual workflows to navigate the complexities of biomarker assay validation.

The validation of a biomarker assay is not a one-size-fits-all process. The intended use of the biomarker, or its "Context of Use" (COU), dictates the necessary rigor of the validation.[1][2] This "fit-for-purpose" approach ensures that the assay is reliable for its specific application, whether for exploratory research, patient stratification, or as a surrogate endpoint in a clinical trial.[2][3][4]

Key Parameters for Assay Validation

A robust biomarker assay validation assesses several key performance characteristics to ensure the data generated is accurate and reproducible.[3][5] These parameters, summarized in the table below, provide a framework for evaluating the reliability of an assay.

Parameter Description Acceptance Criteria (General Guidance)
Accuracy The closeness of the measured value to the true value.Within ±20% (±25% for LLOQ/ULOQ) of the nominal concentration.
Precision The degree of agreement among a series of measurements.Coefficient of Variation (CV) ≤20% (≤25% for LLOQ/ULOQ).
Sensitivity The lowest concentration of the analyte that can be reliably detected (Lower Limit of Detection, LLOD) and quantified (Lower Limit of Quantitation, LLOQ).LLOQ should be at or below the expected physiological or pathological concentration of the biomarker.
Specificity The ability of the assay to measure only the intended analyte.No significant interference from related molecules or matrix components.
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.Minimal cross-reactivity with structurally similar compounds.
Parallelism Demonstrates that the endogenous biomarker in a sample dilutes in the same manner as the calibration standard.[1][6]Dilution-adjusted concentrations should be consistent and fall within the assay's precision limits.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to be accurate, precise, and linear.Defined by the ULOQ and LLOQ.
Reproducibility The precision between different laboratories (inter-laboratory) or over different time points (intra-laboratory).CV ≤25%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for a given time.Analyte concentration should remain within ±15% of the initial value under various storage and handling conditions.

Comparison of Common Biomarker Assay Platforms

The choice of an assay platform is a critical decision in biomarker research, with each technology offering distinct advantages and limitations.[7] The selection should be guided by the specific requirements of the biomarker and its intended application.[7]

Platform Principle Throughput Sensitivity Dynamic Range Multiplexing Best For
ELISA Enzyme-linked immunosorbent assay for single analyte detection.[8]Low to Mediumng/mL to pg/mL2-3 logsNoRoutine single-plex analysis, cost-effective.
Meso Scale Discovery (MSD) Electrochemiluminescence-based detection.[7][8]Medium to Highpg/mL to fg/mL3-4 logsYes (up to 10-plex)[9]High sensitivity and dynamic range, multiplexing capabilities.[7][9]
Luminex Bead-based immunoassay allowing for multiplex analysis.[8]Highpg/mL3-4 logsYes (up to 100-plex)[9]High-throughput multiplexing of cytokines, chemokines, and other secreted proteins.[8]
Simoa (Single Molecule Array) Ultrasensitive digital immunoassay for detecting single protein molecules.[1][7]Low to Mediumfg/mL to ag/mL>4 logsYesDetection of very low abundance biomarkers, such as neurological and inflammatory markers.[10]
LC-MS/MS Liquid chromatography-tandem mass spectrometry for precise quantification.[8]Highpg/mL to ng/mL4-5 logsYesSmall molecules, peptides, and when high specificity and multiplexing are required.[8]

Experimental Protocols for Key Validation Experiments

Detailed and standardized protocols are essential for the successful validation of a biomarker assay. Below are methodologies for three crucial experiments.

Accuracy and Precision Assessment

Objective: To determine the accuracy and precision of the assay across its quantitative range.

Methodology:

  • Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high. These QCs should be prepared from an independent stock solution from the calibration standards.

  • Analyze five replicates of each QC level in three separate analytical runs.

  • Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for the measurements at each QC level within each run (intra-assay precision) and across all runs (inter-assay precision).

  • Accuracy is determined by calculating the percent deviation of the mean measured concentration from the nominal concentration.

Specificity and Selectivity Evaluation

Objective: To assess the assay's ability to measure the target analyte without interference from other substances.

Methodology:

  • Specificity: Test for cross-reactivity by analyzing structurally related molecules, metabolites, or concomitant medications at their expected physiological or therapeutic concentrations. The signal generated should be compared to the signal of the blank and the LLOQ.

  • Selectivity: Analyze at least 10 different blank matrix samples from individual donors to assess for interfering components. The response in the blank samples should be less than 20% of the LLOQ.

  • Spike Recovery: Spike the blank matrix samples with the analyte at a low concentration and calculate the recovery. The recovery should be within 80-120%.

Parallelism Assessment

Objective: To ensure that the endogenous analyte in the study samples behaves similarly to the recombinant calibrator in the assay.[1]

Methodology:

  • Select at least three independent samples containing high concentrations of the endogenous biomarker.

  • Create a serial dilution of each sample using the same diluent as the calibration curve.

  • Analyze the undiluted sample and the serial dilutions.

  • Calculate the concentration of the analyte in each dilution, correcting for the dilution factor.

  • The dilution-corrected concentrations should be consistent across the dilution series, with a CV of ≤30%. A plot of the dilution-corrected concentrations versus the dilution factor should be parallel to the x-axis.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental procedures.

biomarker_validation_workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Analytical Validation cluster_implementation Phase 3: Implementation Assay Development Assay Development Define Context of Use (COU) Define Context of Use (COU) Assay Development->Define Context of Use (COU) Critical Step Select Assay Platform Select Assay Platform Define Context of Use (COU)->Select Assay Platform Accuracy & Precision Accuracy & Precision Select Assay Platform->Accuracy & Precision Sensitivity (LLOQ/LLOD) Sensitivity (LLOQ/LLOD) Accuracy & Precision->Sensitivity (LLOQ/LLOD) Specificity & Selectivity Specificity & Selectivity Sensitivity (LLOQ/LLOD)->Specificity & Selectivity Parallelism Parallelism Specificity & Selectivity->Parallelism Stability Stability Parallelism->Stability Sample Analysis Sample Analysis Stability->Sample Analysis Data Interpretation Data Interpretation Sample Analysis->Data Interpretation

Caption: A streamlined workflow for biomarker assay validation.

signaling_pathway_example cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Nucleus Nucleus Transcription Factor->Nucleus Translocates to Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Biomarker Production Biomarker Production Gene Expression->Biomarker Production

Caption: Example of a generic signaling pathway leading to biomarker production.

decision_tree_platform_selection Start Start Need Multiplexing? Need Multiplexing? Start->Need Multiplexing? Luminex or MSD Luminex or MSD Need Multiplexing?->Luminex or MSD Yes Single Analyte Assay Single Analyte Assay Need Multiplexing?->Single Analyte Assay No High Throughput Needed? High Throughput Needed? Luminex or MSD->High Throughput Needed? Ultrasensitive Detection Needed? Ultrasensitive Detection Needed? Single Analyte Assay->Ultrasensitive Detection Needed? Simoa Simoa Ultrasensitive Detection Needed?->Simoa Yes ELISA ELISA Ultrasensitive Detection Needed?->ELISA No Luminex Luminex High Throughput Needed?->Luminex Yes MSD MSD High Throughput Needed?->MSD No

Caption: A decision tree for selecting an appropriate assay platform.

References

A Comparative Guide to Modern Amino Acid Synthesis: Benchmarking Efficiency and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of amino acids, the fundamental building blocks of proteins and vital components in numerous pharmaceuticals, is a cornerstone of modern chemistry and drug development. The demand for enantiomerically pure amino acids, including non-natural variants, has driven the evolution of diverse synthetic methodologies. This guide provides an objective comparison of prominent amino acid synthesis methods, focusing on key performance indicators of efficiency and purity, supported by experimental data and detailed protocols.

Introduction to Synthetic Approaches

Historically, the Strecker synthesis and reductive amination have been foundational methods for amino acid production.[1][2] While robust, these traditional approaches often result in racemic mixtures, necessitating challenging and often inefficient resolution steps to isolate the desired enantiomer.[3] Modern advancements have ushered in an era of asymmetric synthesis, employing chiral catalysts and enzymes to achieve high enantioselectivity directly.[4][5] Furthermore, solid-phase peptide synthesis (SPPS), while primarily for peptide assembly, offers a valuable platform for incorporating custom amino acid derivatives.[6][7]

This guide will delve into a comparative analysis of these methods, evaluating them on the critical parameters of chemical yield, enantiomeric excess (a measure of purity), and reaction conditions.

Comparison of Amino Acid Synthesis Methods

The choice of a synthetic method is often a trade-off between factors like cost, scalability, desired purity, and the specific amino acid being synthesized. The following tables summarize the quantitative performance of various methods based on reported experimental data.

MethodTypical Yield (%)Enantiomeric Excess (ee %)Key AdvantagesKey Disadvantages
Strecker Synthesis 64-93%[8][9]Racemic (0%)[1]Simple, inexpensive starting materials.[10]Produces a racemic mixture requiring resolution; uses toxic cyanide.[11]
Reductive Amination High (often >80%)[12]Racemic to high (with chiral catalysts)[13]Versatile, one-pot reaction, greener chemistry.[2]Can produce mixtures of N-alkylated products; selectivity can be challenging.[14]
Asymmetric Catalytic 87-99%[15][16]High (92-99%)[16][17]High enantioselectivity, broad substrate scope.[5]Catalysts can be expensive and sensitive.
Enzymatic Synthesis >80% (often >90%)[18]Very high (>99%)[18][]High stereospecificity, mild reaction conditions.[]Enzyme stability and substrate scope can be limited.
Solid-Phase Synthesis Variable (dependent on peptide length)HighAmenable to automation and library synthesis.Primarily for peptide synthesis, not free amino acids.

In-Depth Look at Efficiency and Purity

Efficiency , primarily measured by chemical yield, is a critical factor in the economic viability and sustainability of a synthesis. Asymmetric catalytic and enzymatic methods often exhibit high yields, minimizing waste.[15][18]

Purity , particularly enantiomeric purity (measured as enantiomeric excess), is paramount for pharmaceutical applications where only one enantiomer is biologically active. Enzymatic and modern asymmetric catalytic methods excel in providing enantiomerically pure amino acids directly from prochiral starting materials.[16][18]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting these methods to specific research needs.

Asymmetric Strecker Synthesis of an α-Amino Nitrile

This protocol is an example of an asymmetric variant of the classical Strecker synthesis, employing a chiral catalyst to induce enantioselectivity.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

  • Chiral catalyst (e.g., a chiral thiourea derivative) (0.1 mmol)

  • Toluene (5 mL)

  • Hydrochloric acid (HCl), 2M

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the aldehyde and amine in toluene.

  • Add the chiral catalyst to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • Slowly add TMSCN to the reaction mixture.

  • Stir the reaction for the specified time (e.g., 24 hours), monitoring by TLC.

  • Upon completion, quench the reaction with 2M HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting α-amino nitrile can be purified by column chromatography.

  • Subsequent hydrolysis of the nitrile group (e.g., with strong acid) will yield the amino acid.[10]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of amino acids.[20]

Materials:

  • Amino acid sample

  • Derivatizing agent (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC))

  • HPLC system with a suitable column (e.g., C18 reversed-phase) and detector (e.g., fluorescence or UV)[21]

  • Mobile phase (e.g., a gradient of acetonitrile and a buffer)

Procedure:

  • Sample Preparation: Accurately weigh the amino acid sample and dissolve it in a suitable solvent.

  • Derivatization: Mix the amino acid solution with the derivatizing agent according to the specific protocol for that agent. This step is crucial for making the amino acids detectable by UV or fluorescence.[22]

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Run the appropriate gradient method to separate the amino acids.

    • The retention time will identify the amino acid, and the peak area will be proportional to its concentration.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative purity of the amino acid sample.

Amino Acid Analysis (AAA) for Composition and Purity

AAA is a gold standard for determining the amino acid composition and purity of a sample.[23][24]

Materials:

  • Protein or peptide sample

  • 6M Hydrochloric acid (HCl)

  • Amino acid analyzer or HPLC system configured for AAA

Procedure:

  • Hydrolysis: The protein or peptide sample is hydrolyzed to its constituent amino acids by heating in 6M HCl at approximately 110°C for 24 hours in a sealed, evacuated tube.[25]

  • Derivatization: The resulting free amino acids are derivatized, often with PITC, to form phenylthiocarbamyl (PTC) amino acids.[26]

  • Separation and Quantification: The PTC-amino acids are separated by reversed-phase HPLC and detected by UV absorbance.[26]

  • Data Analysis: The amount of each amino acid is quantified by comparing the peak areas to those of a standard mixture of amino acids. This allows for the determination of the amino acid composition and can be used to assess the purity of a synthetic amino acid.

Visualizing the Workflow and Relationships

Diagrams are provided to illustrate the logical flow of the synthesis and analysis processes.

Amino_Acid_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (Aldehyde, Amine, etc.) Synthesis Chemical or Enzymatic Synthesis Start->Synthesis Crude_Product Crude Amino Acid Synthesis->Crude_Product Purification Purification (e.g., Crystallization, Chromatography) Crude_Product->Purification Pure_Product Pure Amino Acid Purification->Pure_Product Analysis Purity & Identity Analysis (HPLC, AAA) Pure_Product->Analysis

Caption: General workflow for amino acid synthesis and analysis.

Synthesis_Method_Comparison cluster_traditional Traditional Methods cluster_modern Modern Methods cluster_outcomes Key Outcomes Strecker Strecker Synthesis Racemic Racemic Product Strecker->Racemic Reductive_Amination Reductive Amination Reductive_Amination->Racemic (without chiral catalyst) Enantiopure Enantiopure Product Reductive_Amination->Enantiopure (with chiral catalyst) Asymmetric_Catalytic Asymmetric Catalytic Asymmetric_Catalytic->Enantiopure Enzymatic Enzymatic Synthesis Enzymatic->Enantiopure SPPS Solid-Phase Synthesis SPPS->Enantiopure (incorporation)

Caption: Relationship between synthesis methods and stereochemical outcome.

Conclusion

The field of amino acid synthesis has evolved significantly, offering researchers a diverse toolbox of methods. While traditional methods like the Strecker synthesis remain relevant for certain applications, modern asymmetric catalytic and enzymatic approaches provide superior control over stereochemistry, leading to high-purity enantiomers. The choice of the optimal synthesis method will depend on the specific requirements of the target amino acid, desired scale, and the resources available. This guide serves as a starting point for researchers to navigate these choices and select the most efficient and effective method for their synthetic goals.

References

3-Amino-3-(2,3-dichlorophenyl)propanoic acid vs other dichlorophenyl isomers (e.g., 2,4-dichloro, 3,5-dichloro)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the structural nuances of a molecule can dictate its biological activity. This guide provides a comparative overview of 3-amino-3-(2,3-dichlorophenyl)propanoic acid and its other dichlorophenyl isomers, namely the 2,4-dichloro and 3,5-dichloro substituted analogs. These compounds are of significant interest to researchers in neuropharmacology and related fields due to their structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and their potential to modulate neuronal signaling pathways.

This document summarizes the available data on these isomers, outlines key experimental protocols for their synthesis and biological evaluation, and provides visual representations of relevant biological pathways and experimental workflows to aid in research and development.

Physicochemical Properties and Biological Activity

CompoundReported/Potential Biological ActivitiesKey Structural Feature
This compound Serves as a building block for pharmaceuticals, particularly in the development of neuroprotective and anti-inflammatory drugs.[1] The dichlorophenyl group is suggested to enhance biological activity.Chlorine atoms at the 2 and 3 positions of the phenyl ring.
3-Amino-3-(2,4-dichlorophenyl)propanoic acid A crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[2] The dichlorophenyl moiety is noted for enhancing bioactivity.Chlorine atoms at the 2 and 4 positions of the phenyl ring.
3-Amino-3-(3,5-dichlorophenyl)propanoic acid The (3S)-enantiomer has been identified as a potential glutamate receptor antagonist and may possess antimicrobial properties.Chlorine atoms at the 3 and 5 positions of the phenyl ring.

Note: The lack of direct comparative studies necessitates that the above information be interpreted with caution. The enhanced bioactivity attributed to the dichlorophenyl groups is a general observation and the specific advantages of each isomeric substitution pattern require further investigation.

Experimental Protocols

General Synthesis of 3-Amino-3-(dichlorophenyl)propanoic Acids

A general method for the synthesis of 3-amino-3-arylpropanoic acids involves a one-pot reaction between the corresponding aldehyde, malonic acid, and a source of ammonia. This procedure can be adapted for the synthesis of the dichlorophenyl isomers.

Materials:

  • Appropriate dichlorobenzaldehyde (e.g., 2,3-dichlorobenzaldehyde, 2,4-dichlorobenzaldehyde, or 3,5-dichlorobenzaldehyde)

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of the dichlorobenzaldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (1.3 equivalents) in ethanol is heated at reflux for 6-8 hours.

  • The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in water and washed with dichloromethane to remove any unreacted aldehyde.

  • The aqueous layer is then acidified to a pH of approximately 1-2 with hydrochloric acid, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

GABA Receptor Binding Assay

Given the structural similarity of these compounds to GABA, a GABA receptor binding assay is a relevant method for evaluating their biological activity. The following is a general protocol for a competitive binding assay using a radiolabeled ligand.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]muscimol for GABA_A receptors)

  • Non-specific binding control (e.g., a high concentration of unlabeled GABA)

  • Test compounds (the dichlorophenyl isomers)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

    • Wash the membrane pellet multiple times with ice-cold binding buffer through repeated centrifugation and resuspension.

    • Resuspend the final pellet in binding buffer to a specific protein concentration.

  • Binding Assay:

    • In a series of tubes, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding control.

    • Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

GABAergic Synapse Signaling Pathway

GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaging GABA_cleft Vesicle->GABA_cleft Release GAT GABA Transporter (GAT) GAT->GABA GABA_cleft->GAT Reuptake GABA_R GABA-A Receptor GABA_cleft->GABA_R Binding Cl_channel Chloride Channel GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx

Caption: Simplified diagram of a GABAergic synapse.

General Experimental Workflow for Compound Evaluationdot

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Chemical Synthesis of Dichlorophenyl Isomers purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization primary_assay Primary Screening (e.g., Receptor Binding Assay) characterization->primary_assay secondary_assay Secondary Screening (e.g., Cellular Functional Assay) primary_assay->secondary_assay in_vivo In Vivo Studies (e.g., Animal Models of Disease) secondary_assay->in_vivo data_analysis Data Analysis and Structure-Activity Relationship (SAR) in_vivo->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterative Design

References

Safety Operating Guide

Safe Disposal of 3-Amino-3-(2,3-dichlorophenyl)propanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid, a halogenated organic compound. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is classified as a hazardous substance, and proper personal protective equipment (PPE) must be worn at all times.

Key Hazards:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][3]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1][3]

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[1][3][4]

Quantitative Hazard Data Summary

For quick reference, the following table summarizes the key hazard classifications for compounds structurally similar to this compound.

Hazard ClassificationCategoryPrecautionary Statement Codes
Skin Irritation2P264, P280, P302+P352, P332+P313, P362
Eye Irritation2AP280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory System)P261, P271, P304+P340, P312, P403+P233, P405

Data is based on safety data sheets for structurally related compounds such as 2-Amino-3-(2,3-dichlorophenyl)propanoic Acid and 3-Amino-3-(2,4-dichlorophenyl)-propionic acid.[1][2][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[2] Do not dispose of this chemical into drains, waterways, or the soil.[1] The primary method of disposal is through an approved hazardous waste disposal facility.

Experimental Protocol: Chemical Waste Segregation and Storage

  • Waste Identification and Labeling:

    • Clearly label a dedicated, sealable waste container for "Halogenated Organic Solid Waste."

    • The label should include the chemical name: "this compound," the primary hazards (Irritant), and the date of accumulation.

  • Waste Collection:

    • Carefully transfer any residual solid this compound into the designated waste container using a chemically resistant spatula or scoop.

    • Minimize the generation of dust during transfer.

    • For containers that held the compound, rinse them three times with a suitable solvent (e.g., acetone, ethanol). The rinsate must also be collected as hazardous waste in a separate, clearly labeled "Halogenated Organic Solvent Waste" container.

  • Container Management:

    • Keep the solid waste container tightly sealed when not in use.[1][2]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][4]

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with a complete inventory of the waste container's contents.

    • Follow all institutional procedures for waste manifest documentation.

  • Decontamination of Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as gloves, weighing paper, or absorbent pads, must also be disposed of as hazardous solid waste. Place these items in the same designated solid waste container.

    • Decontaminate work surfaces by wiping them down with an appropriate solvent and collecting the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B D Rinse Empty Containers with Solvent. Collect Rinsate as Liquid Waste. A->D C Segregate into a Labeled 'Halogenated Organic Solid Waste' Container B->C E Store Sealed Waste Container in Designated Satellite Accumulation Area C->E D->E F Contact Environmental Health & Safety (EHS) for Waste Pickup E->F G EHS Transports to an Approved Waste Disposal Plant F->G H End: Proper Disposal G->H

Caption: Workflow for the safe disposal of this compound.

This procedural guide is intended to provide essential information for the safe handling and disposal of this compound in a laboratory setting. Always consult your institution's specific safety protocols and your material's Safety Data Sheet (SDS) before handling any chemical.

References

Navigating the Safe Handling of 3-Amino-3-(2,3-dichlorophenyl)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a comprehensive, technically grounded framework for the safe handling of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid, a compound often utilized in pharmaceutical research and development.[1] Moving beyond a simple checklist, we will delve into the rationale behind each safety recommendation, ensuring a deep understanding of the principles that underpin a secure laboratory environment.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a halogenated aromatic amino acid derivative.[2] Its chemical structure necessitates a cautious approach due to the potential for biological activity and the hazards associated with this class of compounds.

Primary Hazards:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[3][4]

  • Serious Eye Irritation: The compound can cause significant eye damage upon contact.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][4]

  • Acute Oral Toxicity: While specific data for this compound is limited, structurally similar compounds are harmful if swallowed.

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the duration of the procedure, and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE, with a detailed explanation of the rationale behind each choice.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause severe eye damage.[2][5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation.[2][3][5] Nitrile gloves offer good resistance to a range of chemicals.[6] A lab coat protects underlying clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Minimizes the inhalation of dust or aerosols, which can cause respiratory tract irritation.[2][3][5] Engineering controls like fume hoods are the preferred method for exposure reduction.[7]

dot

Caption: PPE selection workflow based on hazard identification.

Operational Plan: Step-by-Step Safe Handling Protocol

A clear and concise operational plan is crucial for minimizing risk. Follow these steps meticulously when working with this compound:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that an emergency eyewash station and safety shower are accessible and functional.

    • Have appropriate spill cleanup materials on hand.

  • Handling:

    • Wear all required PPE before handling the compound.

    • Carefully weigh and transfer the solid material to avoid generating dust.

    • If creating solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep containers of the compound closed when not in use.

  • Post-Handling:

    • Decontaminate the work area with an appropriate solvent and cleaning agent.

    • Remove PPE carefully to avoid cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, must be collected in a designated hazardous waste container.[2]

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Follow your institution's specific hazardous waste disposal procedures.[2][3][5] Do not dispose of this chemical down the drain.

dot

Disposal_Workflow Start Handling Complete Collect_Waste Collect Contaminated Materials (PPE, glassware, etc.) Start->Collect_Waste Segregate Segregate into Designated Halogenated Organic Waste Container Collect_Waste->Segregate Label Label Container with Contents and Hazard Information Segregate->Label Store Store in Satellite Accumulation Area Label->Store Dispose Follow Institutional Hazardous Waste Disposal Protocol Store->Dispose End End of Process Dispose->End

Caption: Hazardous waste disposal workflow.

By adhering to these detailed protocols and understanding the reasoning behind them, you can confidently and safely handle this compound, ensuring the well-being of yourself and your colleagues while advancing your critical research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.